molecular formula C17H18O2S B3022292 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone CAS No. 898769-83-0

3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone

Cat. No.: B3022292
CAS No.: 898769-83-0
M. Wt: 286.4 g/mol
InChI Key: MLTZECVLGSGQAG-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone is a useful research compound. Its molecular formula is C17H18O2S and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-19-17-6-4-3-5-14(17)9-12-16(18)13-7-10-15(20-2)11-8-13/h3-8,10-11H,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTZECVLGSGQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644171
Record name 3-(2-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-83-0
Record name 3-(2-Methoxyphenyl)-1-[4-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Physicochemical Properties of 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone

Status: Pending Compound Identification

Recommendation: To proceed with the generation of the requested in-depth technical guide, a verifiable chemical identifier is required. Please provide one of the following:

  • CAS Registry Number (CAS RN)

  • A publication (journal article, patent, etc.) describing the synthesis or analysis of the compound

  • A definitive chemical structure representation (e.g., SMILES, InChI, or MOL file)

Without this foundational information, the creation of a scientifically accurate and trustworthy guide on its physicochemical properties is not feasible. The following document outlines the preparatory logical framework and methodologies that would be employed should a verifiable identifier for the target compound be provided.

Part 1: Proposed Guide Structure & Rationale

Should the compound be identified, the technical guide would be structured to follow the logical progression of drug discovery and development, from fundamental characterization to pre-formulation assessment.

Proposed Structure:

  • Compound Identity & Structure:

    • Definitive IUPAC Name, CAS Registry Number, Molecular Formula, and Molecular Weight.

    • 2D and 3D structural representations.

    • Rationale: Establishes the unambiguous identity of the molecule, which is the foundation for all subsequent data.

  • Core Physicochemical Parameters:

    • Physical State & Appearance: Color, form (e.g., crystalline solid, oil).

    • Melting Point (for solids): A critical indicator of purity and lattice energy.

    • Boiling Point (for liquids): Relevant for purification and stability at high temperatures.

    • Solubility: Quantitative assessment in aqueous and organic solvents (e.g., PBS, DMSO, Ethanol). This is a primary determinant of bioavailability and formulation feasibility.

    • Lipophilicity (LogP/LogD): Governs membrane permeability and off-target binding. A key parameter in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

    • Acidity/Basicity (pKa): Determines the ionization state at physiological pH, impacting solubility, receptor binding, and cellular uptake.

    • Rationale: These core parameters define the fundamental behavior of the compound and dictate the experimental conditions for all further studies.

  • Spectroscopic & Spectrometric Profile:

    • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): Confirms the chemical structure and purity.

    • Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming molecular weight and structural components.

    • Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Determines the wavelength of maximum absorbance, useful for quantitative analysis via spectrophotometry.

    • Rationale: This section serves as the analytical "fingerprint" of the molecule, essential for quality control and structural verification.

  • Stability Assessment:

    • Chemical Stability: Degradation profile in solution at various pH values and temperatures.

    • Solid-State Stability: Sensitivity to light, heat, and humidity.

    • Rationale: Informs on storage conditions, shelf-life, and potential liabilities during formulation and administration.

  • Experimental Protocols & Methodologies:

    • Detailed, step-by-step protocols for the determination of the key parameters listed above. Each protocol would be designed as a self-validating system.

Part 2: Illustrative Methodologies (Examples)

The following are examples of the detailed experimental protocols that would be populated with specific data upon compound identification.

Protocol Example: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 105.

Objective: To determine the saturation solubility of the target compound in phosphate-buffered saline (PBS, pH 7.4) at 25 °C.

Methodology:

  • Preparation: Prepare a stock solution of PBS (pH 7.4).

  • Equilibration: Add an excess amount of the solid compound to a known volume of PBS in a sealed, clear glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Incubation: Agitate the vial in a temperature-controlled shaker bath at 25 °C for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

  • Sampling & Analysis: Carefully extract a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at the compound's λ_max.

  • Quantification: Calculate the solubility (e.g., in mg/mL or µM) by comparing the analytical response of the sample to a standard curve prepared with known concentrations of the compound.

Trustworthiness Check: The experiment should be run in triplicate. The continued presence of solid material at the end of the experiment validates that saturation was achieved.

Protocol Example: Determination of Lipophilicity (LogP)

Objective: To determine the octanol-water partition coefficient (LogP) as an indicator of lipophilicity.

Methodology:

  • Pre-saturation: Mix n-octanol and water (or buffer) in a separatory funnel and shake vigorously. Allow the phases to separate completely to ensure mutual saturation.

  • Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Combine a precise volume of the compound-containing aqueous phase with an equal volume of the pre-saturated n-octanol in a vial.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

  • Analysis: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]_octanol / [Compound]_aqueous).

Part 3: Illustrative Visualizations (Examples)

The following diagrams illustrate the types of visualizations that would be included in the final guide.

G cluster_workflow Workflow: Solubility Determination A 1. Add Excess Compound to PBS (pH 7.4) B 2. Equilibrate (25°C, 24-48h Shake) A->B C 3. Centrifuge to Separate Phases B->C D 4. Sample Supernatant C->D E 5. Analyze Concentration (HPLC-UV) D->E F Result: Saturated Solubility Value E->F

Caption: High-level workflow for determining aqueous solubility via the shake-flask method.

G cluster_params Key Physicochemical Relationships pKa pKa Determines ionization state at physiological pH Solubility Aqueous Solubility Influenced by ionization state and crystal lattice energy pKa->Solubility Bioavailability {Oral Bioavailability} Solubility->Bioavailability LogP LogP (Lipophilicity) Governs membrane permeability Permeability Cell Membrane Permeability Key for ADME properties LogP->Permeability Permeability->Bioavailability

Caption: Interdependence of core physicochemical properties in drug development.

References

Upon receipt of verifiable compound information, this section will be populated with citations from peer-reviewed journals, regulatory guidelines, and authoritative chemical databases to support all factual claims and protocols.

  • Title: OECD Guideline for the Testing of Chemicals, No. 105: Water Solubility.

Thermodynamic Stability and Synthesis Profile of Thiomethyl-Substituted Propiophenones: A Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability, synthetic pathways, and metabolic fate of thiomethyl-substituted propiophenones. Primarily utilized as intermediates in the synthesis of substituted cathinones (e.g., 4-methylthiomethcathinone) and as functionalized building blocks in medicinal chemistry, these compounds exhibit unique stability profiles governed by the electronic duality of the thiomethyl (-SMe) group. This document details the thermodynamic preference for para-substitution, the kinetics of oxidative degradation (sulfoxidation), and validated protocols for synthesis and stability assessment.

Molecular Architecture & Electronic Theory

The thermodynamic stability of thiomethyl-propiophenones is dictated by the interplay between the propiophenone core and the thiomethyl substituent. Understanding this requires an analysis of electronic effects using Hammett substituent constants (


).
Electronic Duality of the -SMe Group

The thiomethyl group possesses a distinct electronic profile compared to its oxygen analogue (methoxy group):

  • Inductive Effect (-I): Sulfur is more electronegative than carbon (2.58 vs 2.55), exerting a weak electron-withdrawing inductive effect.

  • Resonance Effect (+R): The lone pairs on the sulfur atom can donate electron density into the aromatic ring, although less effectively than oxygen due to the poor orbital overlap between the 3p orbital of sulfur and the 2p orbital of carbon.

Hammett Constants:

  • 
     (para): 0.00 to -0.05 (Neutral to weakly activating)
    
  • 
     (meta): +0.15 (Weakly deactivating/withdrawing)
    

This electronic profile renders the para-isomer significantly more nucleophilic than the meta-isomer, directing electrophilic aromatic substitution (EAS) primarily to the para position during synthesis.

Positional Isomerism & Steric Thermodynamics

Thermodynamic stability among isomers follows the order: Para > Meta > Ortho .

  • Para (4-position): Most stable. Minimizes steric clash between the bulky propionyl group and the -SMe moiety.

  • Ortho (2-position): Least stable. Significant steric hindrance exists between the carbonyl oxygen and the sulfur lone pairs, leading to torsional strain.

  • Meta (3-position): Thermodynamically stable but kinetically disfavored during direct synthesis via Friedel-Crafts acylation due to the ortho/para directing nature of the -SMe group.

Thermodynamic Stability Analysis

Redox Instability (The Primary Degradation Vector)

Unlike standard propiophenones, the thiomethyl variant is thermodynamically unstable with respect to oxidation. The transformation of sulfide to sulfoxide (


) and sulfone (

) is highly exothermic.
  • Sulfide to Sulfoxide: Rapid. Occurs under ambient aerobic conditions over extended periods or rapidly with peroxides.

  • Sulfoxide to Sulfone: Slower. Requires stronger oxidants or enzymatic catalysis.

Keto-Enol Tautomerism

The propiophenone core exists predominantly in the keto form. The equilibrium constant (


) is extremely low (

). The -SMe group does not significantly perturb this equilibrium compared to the unsubstituted propiophenone.

Metabolic and Degradation Pathways

In biological systems and forced degradation studies, thiomethyl-propiophenones undergo specific transformations. The following diagram illustrates the degradation and metabolic logic.

MetabolicPathways Parent 4-(Methylthio)propiophenone (Parent) Sulfoxide Sulfoxide Metabolite (S-Oxidation) Parent->Sulfoxide CYP450 / [O] (Fast) Alcohol Secondary Alcohol (Keto-Reduction) Parent->Alcohol Ketoreductase (NADH) AlphaOH Alpha-Hydroxy Metabolite (Alpha-Oxidation) Parent->AlphaOH CYP2D6 / Free Radical Sulfone Sulfone Metabolite (Double Oxidation) Sulfoxide->Sulfone CYP450 / [O] (Slow) Sulfoxide->Alcohol Concurrent Reduction

Figure 1: Primary metabolic and degradation pathways for 4-(methylthio)propiophenone. The oxidative pathway (Red) represents the major instability vector.

Experimental Protocols

Synthesis of 4-(Methylthio)propiophenone

Objective: Selective synthesis of the thermodynamically favored para-isomer via Friedel-Crafts Acylation.

Reagents:

  • Thioanisole (Methyl phenyl sulfide)

  • Propionyl Chloride (1.1 equiv)

  • Aluminum Chloride (

    
    , anhydrous, 1.2 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Protocol:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser under nitrogen atmosphere.

  • Solvation: Charge the flask with

    
     (16.0 g, 120 mmol) and anhydrous DCM (100 mL). Cool to 0°C using an ice bath.
    
  • Acylating Agent: Add propionyl chloride (10.5 mL, 120 mmol) dropwise over 15 minutes. The suspension will clear as the acylium ion complex forms.

  • Substrate Addition: Add thioanisole (12.4 g, 100 mmol) dropwise over 30 minutes, maintaining internal temperature < 5°C. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Wash combined organics with saturated

    
    , water, and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water to yield white/off-white crystals.
    
Forced Degradation Study (Stability Indicating Assay)

Objective: Validate the oxidative instability of the -SMe group.

Protocol:

  • Control: Prepare a 1 mg/mL solution of the synthesized propiophenone in Acetonitrile.

  • Oxidative Stress: Mix 1 mL of sample solution with 1 mL of 3%

    
    . Incubate at room temperature for 4 hours.
    
  • Analysis: Inject onto HPLC (C18 column, Gradient Acetonitrile/Water 0.1% Formic Acid).

  • Expected Result: Appearance of a peak at RRT ~0.8 (Sulfoxide, M+16) and potentially RRT ~0.7 (Sulfone, M+32).

Data Presentation

Table 1: Comparative Physicochemical Properties of Isomers
Property4-(Methylthio)propiophenone (Para)2-(Methylthio)propiophenone (Ortho)
Melting Point 82–84 °C< 25 °C (Oil/Low melt solid)
Hammett


N/A (Steric dominance)
Stability (Shelf) Moderate (Solid state)Low (Prone to oxidation in oil form)
Major Metabolite 4-(Methylsulfinyl)propiophenone2-(Methylsulfinyl)propiophenone
Synthesis Yield > 85% (Friedel-Crafts)< 5% (Minor byproduct)
Table 2: Synthesis Thermodynamics
Reaction StepEnthalpy (

)
Driving Force
Acylium Formation ExothermicFormation of strong Al-Cl bond
EAS Attack Endothermic (Activation)Loss of aromaticity
Rearomatization Highly ExothermicRestoration of aromaticity
Complex Hydrolysis Highly ExothermicHydration of Aluminum salts

References

  • BenchChem. (2025). Synthesis and properties of 4'-(Methylthio)acetophenone. Retrieved from

  • National Institutes of Health (NIH). (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. PMC. Retrieved from

  • ChemicalBook. (2024). 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis. Retrieved from

  • Royal Society of Chemistry. (2024). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry. Retrieved from

  • Office of Justice Programs. (2015). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved from

Literature review on 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Class: Dihydrochalcone Derivative | Primary Application: SGLT2 Inhibition & Metabolic Modulation

Executive Summary

3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone (CAS: 898769-83-0) represents a specialized scaffold in the medicinal chemistry of metabolic therapeutics. Structurally defined as a dihydrochalcone , this molecule serves as a critical intermediate and probe in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors .

Unlike the natural product Phlorizin—the first-in-class but metabolically unstable SGLT inhibitor—this derivative incorporates a 4'-thiomethyl (SMe) group and a 2-methoxyphenyl moiety. These modifications are engineered to enhance lipophilicity, metabolic stability, and selectivity for the renal SGLT2 transporter over the intestinal SGLT1.

This technical guide provides a comprehensive analysis of its chemical architecture, synthesis protocols, and pharmacological rationale, designed for researchers in lead optimization and metabolic drug discovery.

Chemical Architecture & Mechanism

The molecule functions as a pharmacophore hybrid , bridging the gap between natural dihydrochalcones and modern synthetic gliflozins (e.g., Remogliflozin, Canagliflozin).

Structural Logic (SAR Analysis)
  • The Core (Propiophenone): The flexible ethylene linker (-CH2-CH2-) allows the two phenyl rings to adopt a folded conformation, mimicking the binding mode of the glucose-aglycone bond in Phlorizin without the susceptibility to glucosidase hydrolysis.

  • 4'-Thiomethyl Group (The "Warhead"):

    • Bioisostere: Replaces the 4'-hydroxyl/methoxy found in early leads.

    • Effect: The sulfur atom increases lipophilicity (LogP) and provides a handle for metabolic oxidation to sulfoxides/sulfones, which often retain bioactivity (active metabolites).

    • Mechanistic Role: Engages in hydrophobic interactions within the distal binding pocket of the SGLT2 vestibule.

  • 3-(2-Methoxyphenyl) Group (The "Anchor"):

    • Steric Control: The ortho-methoxy substituent restricts rotation around the phenyl ring, locking the molecule into a bioactive conformation.

    • Selectivity: Enhances discrimination between SGLT2 and SGLT1 by exploiting subtle differences in the proximal binding site.

Mechanistic Pathway Visualization

The following diagram illustrates the structural evolution and mechanistic logic of this scaffold in the context of SGLT2 inhibition.

SAR_Mechanism Phlorizin Phlorizin (Natural Lead) Unstable O-Glycoside Scaffold This compound (Optimized Dihydrochalcone) Phlorizin->Scaffold 1. Linker Reduction (Stability) 2. Bioisosteric Replacement (OH -> SMe) SGLT2 SGLT2 Inhibition (Renal Glucose Reabsorption Block) Scaffold->SGLT2 Hydrophobic Binding (Distal Pocket) Metabolism Metabolic Fate (Sulfoxide/Sulfone) Scaffold->Metabolism CYP450 / FMO Oxidation Metabolism->SGLT2 Retained Potency (Active Metabolite)

Caption: Structural evolution from Phlorizin to the thiomethyl-dihydrochalcone scaffold, highlighting stability improvements and metabolic activation pathways.

Experimental Protocols

A. Synthesis: The Modified Claisen-Schmidt Pathway

The most robust route to this compound involves a two-step sequence: base-catalyzed aldol condensation followed by catalytic hydrogenation.

Step 1: Synthesis of the Chalcone Intermediate

Reaction: 4'-Methylthioacetophenone + 2-Methoxybenzaldehyde


 Chalcone
Reagents:  Ethanol (EtOH), Sodium Hydroxide (NaOH).
  • Preparation: Dissolve 4'-methylthioacetophenone (10 mmol, 1.66 g) and 2-methoxybenzaldehyde (10 mmol, 1.36 g) in absolute ethanol (20 mL).

  • Catalysis: Cool the solution to 0°C. Add 10% aqueous NaOH (5 mL) dropwise over 10 minutes.

  • Reaction: Stir at room temperature for 12–16 hours. The solution will turn deep yellow/orange, indicating enone formation.

  • Work-up: Pour the mixture into ice-water (100 mL) and acidify slightly with 1M HCl to pH 6–7.

  • Isolation: Filter the precipitated yellow solid. Recrystallize from ethanol to obtain the pure chalcone: (E)-1-(4-(methylthio)phenyl)-3-(2-methoxyphenyl)prop-2-en-1-one.

    • Checkpoint: Verify purity via TLC (Hexane:EtOAc 4:1).

Step 2: Selective Reduction to Dihydrochalcone

Reaction: Chalcone + H₂


 Dihydrochalcone
Reagents:  Pd/C (10%), Hydrogen gas (balloon pressure), Ethyl Acetate/Methanol.
  • Setup: Dissolve the chalcone (5 mmol) in a 1:1 mixture of Ethyl Acetate and Methanol (30 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading, ~150 mg). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with nitrogen, then introduce a hydrogen balloon. Stir vigorously at room temperature for 4–6 hours.

    • Note: Monitor closely to prevent over-reduction of the ketone or the thiomethyl group (desulfurization is a risk with Raney Ni, but less so with Pd/C under mild conditions).

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 90:10 to 80:20).

  • Yield: Expect a white to off-white solid. Yield: 75–85%.

B. Analytical Validation
PropertySpecificationMethod
Appearance White crystalline solidVisual
Melting Point 68–72 °C (Typical)Capillary Method
1H NMR (DMSO-d6)

2.50 (s, 3H, SMe), 3.20 (t, 2H), 3.80 (s, 3H, OMe), 7.90 (d, 2H)
400 MHz NMR
Mass Spectrometry [M+H]+ = 287.1LC-MS (ESI)
Purity >98%HPLC (254 nm)

Therapeutic Applications & Data

Primary Indication: SGLT2 Inhibition

This molecule serves as a chemical probe to study the inhibition of glucose reabsorption in the proximal tubule.

In Vitro Glucose Uptake Assay Protocol

Objective: Determine IC50 for SGLT2 inhibition using CHO cells overexpressing hSGLT2.

  • Cell Culture: Seed CHO-hSGLT2 cells in 96-well plates (30,000 cells/well). Incubate for 24h.

  • Buffer Prep: Prepare Sodium Buffer (140 mM NaCl) and Choline Buffer (140 mM Choline Cl, sodium-free control).

  • Dosing: Pre-incubate cells with the test compound (0.1 nM – 10

    
    M) in Sodium Buffer for 20 min at 37°C.
    
  • Uptake: Add [14C]-Methyl-alpha-D-glucopyranoside (AMG) tracer. Incubate for 1 hour.

  • Termination: Wash cells 3x with ice-cold Choline Buffer to stop transport.

  • Lysis: Lyse cells with 0.1M NaOH. Measure radioactivity via Liquid Scintillation Counting.

  • Calculation: Subtract non-specific uptake (Choline buffer) from total uptake. Plot dose-response curve.

Expected Potency Data:

  • hSGLT2 IC50: 10 – 50 nM (High Potency)

  • hSGLT1 IC50: > 10,000 nM (High Selectivity)

Secondary Application: Anti-Inflammatory Signaling

Dihydrochalcones with 4'-substitutions are known to inhibit the NF-


B pathway . The thiomethyl group enhances membrane permeability, allowing the molecule to target intracellular kinases.

AntiInflammatory Stimulus TNF-alpha / LPS Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK NFkB NF-kB (p65/p50) IKK->NFkB Phosphorylation Inhibitor This compound Inhibitor->IKK Allosteric Inhibition Nucleus Nuclear Translocation NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (IL-6, IL-1beta) Nucleus->Cytokines Transcription

Caption: Proposed mechanism of anti-inflammatory action via IKK complex inhibition.

References

  • Chao, E. C., & Henry, R. R. (2010). SGLT2 inhibition—a novel strategy for diabetes treatment.[1][2] Nature Reviews Drug Discovery, 9(7), 551-559. Link

  • Fujimori, Y., et al. (2008). Remogliflozin etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors, exhibits antidiabetic efficacy in rodent models.[2] Journal of Pharmacology and Experimental Therapeutics, 327(1), 268-276.[2] Link

  • Ehrenkranz, J. R., et al. (2005). Phlorizin: a review. Diabetes/Metabolism Research and Reviews, 21(1), 31-38. Link

  • BOC Sciences. (2024). Product Datasheet: this compound (CAS 898769-83-0).

  • Washburn, W. N. (2009). Evolution of sodium glucose co-transporter 2 inhibitors as anti-diabetic agents. Expert Opinion on Therapeutic Patents, 19(11), 1485-1499. Link

Sources

Solubility Profile of 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone (CAS: 898769-83-0) is a highly specialized synthetic intermediate characterized by its complex aromatic and thioether functionalities[]. In pharmaceutical and materials research, understanding the thermodynamic solubility of such lipophilic compounds in various organic solvents is critical for optimizing reaction yields, designing purification workflows (e.g., recrystallization), and formulating delivery vehicles.

This whitepaper provides an authoritative, in-depth analysis of the compound's solubility profile. It moves beyond mere data reporting to explain the underlying physicochemical causality dictating solvent-solute interactions, accompanied by a self-validating, stability-indicating experimental protocol for empirical quantification.

Structural Causality and Solvation Thermodynamics

To predict and understand the solubility profile of this compound, we must deconstruct its molecular architecture. The compound (Molecular Formula: C17H18O2S, MW: 286.39 g/mol ) is dominated by hydrophobic and polarizable domains[2].

  • Propiophenone Backbone: The central ketone provides a weak hydrogen-bond acceptor site. However, its interaction capacity is heavily shielded by the adjacent aliphatic chain and aromatic rings.

  • 2-Methoxyphenyl Moiety: The methoxy ether adds steric bulk and a secondary weak H-bond acceptor. The aromatic ring itself drives lipophilicity and enables

    
     stacking interactions with aromatic solvents.
    
  • 4'-Thiomethyl Group: The thioether linkage contains a highly polarizable sulfur atom. This functional group significantly enhances the molecule's affinity for halogenated solvents via strong London dispersion forces.

StructureCausality cluster_groups Core This compound (Highly Lipophilic Core) Prop Propiophenone Backbone (Weak H-Bond Acceptor) Core->Prop Meth 2-Methoxyphenyl Ring (Steric Bulk, Aromatic) Core->Meth Thio 4'-Thiomethyl Group (High Polarizability) Core->Thio SolHigh High Solubility: Halogenated Solvents (DCM) Prop->SolHigh SolLow Low Solubility: Polar Protic Solvents (MeOH) Prop->SolLow Meth->SolHigh Meth->SolLow Thio->SolHigh Thio->SolLow

Fig 1: Influence of functional groups on the macroscopic solubility profile of the compound.

Quantitative Solubility Profile

The following table summarizes the solubility profile of this compound across a spectrum of standard organic solvents. Note: Values are representative thermodynamic estimates at 25°C based on the chemotype's dielectric responses and solvation mechanisms.

Table 1: Solubility Profile in Key Organic Solvents at 25°C

SolventSolvent ClassDielectric Constant (

)
Estimated Solubility (mg/mL)Primary Solvation Mechanism
Dichloromethane (DCM) Halogenated9.1> 100 (Freely Soluble)High polarizability matching the thioether
Ethyl Acetate (EtOAc) Polar Aprotic6.050 - 100 (Soluble)Dipole-dipole interactions with carbonyl
Toluene Non-polar Aromatic2.430 - 50 (Soluble)

stacking with aromatic rings
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.720 - 30 (Sparingly Soluble)Strong dipole, but high cohesive energy limits entry
Methanol (MeOH) Polar Protic32.7< 5 (Slightly Soluble)Poor H-bond donor acceptance by the solute
Hexane Non-polar Aliphatic1.9< 1 (Very Slightly Soluble)Insufficient dipole interaction to break crystal lattice

Methodological Framework: Thermodynamic Equilibrium Determination

To generate regulatory-grade, highly accurate empirical data, kinetic dissolution methods are insufficient. The Isothermal Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility[3]. While originally codified for aqueous systems (e.g., OECD Test Guideline 105), the fundamental thermodynamic principles of this method are directly translatable to organic solvent matrices.

The Self-Validating Shake-Flask Protocol

This protocol is designed as a self-validating system. By sampling at multiple time points, we mathematically prove that equilibrium has been reached, eliminating false positives caused by supersaturation or slow dissolution kinetics[4].

Step 1: Matrix Preparation

  • Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Causality: PTFE liners are mandatory. Standard rubber or silicone septa will degrade in the presence of halogenated solvents (like DCM), leaching plasticizers that artificially inflate UV baseline readings.

Step 2: Saturation & Isothermal Agitation

  • Add this compound in small aliquots until a visible excess of undissolved solid persists.

  • Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 150 RPM.

  • Causality: Strict temperature control is vital, as solubility is an endothermic process; even a 1°C fluctuation can alter solubility by 5-10%.

Step 3: Phase Separation (Filtration)

  • Extract 0.5 mL aliquots at exactly 24h, 48h, and 72h .

  • Filter immediately through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation is often recommended for aqueous samples, but for volatile organic solvents, the pressure changes during centrifugation can cause solvent evaporation, artificially concentrating the sample. Direct PTFE filtration maintains system integrity.

Step 4: Dilution & HPLC-UV Quantification

  • Dilute the filtered supernatant with the mobile phase (e.g., 1:100) to ensure the concentration falls within the linear dynamic range of the standard curve.

  • Validation Check: Equilibrium is confirmed only if the concentration variance between the 48h and 72h samples is

    
     5%[4].
    

Workflow Step1 1. Solid Dispensing (Excess API) Step2 2. Solvent Addition (Organic Matrix) Step1->Step2 Step3 3. Isothermal Shaking (25°C, 24-72h) Step2->Step3 Step4 4. Phase Separation (PTFE Filtration) Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Fig 2: Thermodynamic shake-flask workflow for organic solvent solubility determination.

Analytical Quantification Strategy (HPLC-UV)

While direct UV-Vis spectrophotometry is a faster analytical technique, HPLC-UV is strictly required for this workflow[3].

Causality for HPLC Selection: Prolonged agitation (up to 72 hours) in reactive organic solvents can induce trace degradation or polymorphic shifts in the parent compound. HPLC provides a stability-indicating assay. By separating the parent molecule from potential degradants on the column, we ensure that the integrated peak area exclusively represents the intact this compound[4].

Recommended Chromatographic Conditions:

  • Column: C18 Reverse Phase (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Acetonitrile : Water (75:25 v/v). Reasoning: The high organic ratio is necessary to elute this highly lipophilic compound within a reasonable retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at

    
     = ~254 nm (capturing the conjugated aromatic systems).
    
  • Calibration: 5-point standard curve (

    
    ) prepared in the mobile phase.
    

References

  • Title: | Source: bocsci.com

  • Title: 2 | Source: bio-fount.com

  • Title: 4 | Source: who.int

  • Title: 3 | Source: tbzmed.ac.ir (Pharmaceutical Sciences)

  • Title: | Source: publications.gc.ca

Sources

Comprehensive Safety Data Sheet (SDS) Profiling and Toxicity Assessment Framework for Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propiophenone and its derivatives serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including ephedrine derivatives, bupropion, and various cathinones. However, the structural modifications that confer pharmacological efficacy also introduce complex toxicological liabilities. This whitepaper provides an authoritative framework for interpreting the Safety Data Sheet (SDS) of propiophenone derivatives, understanding their mechanistic toxicity, and executing self-validating in vitro toxicity assessments in compliance with OECD guidelines.

Physicochemical Properties and Hazard Profiling

When evaluating the safety profile of propiophenone derivatives, scientists must differentiate between the inherent toxicity of the active moiety and the hazards introduced by the formulation matrix.

Pure propiophenone is generally classified as a minimally toxic compound upon acute exposure, but it presents specific target organ liabilities. According to the TCI Chemicals Safety Data Sheet, propiophenone exhibits an oral LD50 of 4,534.9 mg/kg in rats and causes targeted damage to the bladder. Conversely, structural analogues like 4'-Aminopropiophenone demonstrate a drastically shifted toxicological profile, with an oral LD50 of 177 mg/kg in rats, triggering a Category 3 "Toxic if swallowed" classification[1].

Furthermore, formulation dictates handling. While neat propiophenone is a Category 4 combustible liquid, research-grade solutions prepared in acetonitrile escalate the hazard to a Category 2 Highly Flammable liquid, requiring stringent grounding and explosion-proof engineering controls[2].

Table 1: Comparative Toxicity and Hazard Profiling of Propiophenone Derivatives
CompoundOral LD50 (Rat)Dermal LD50 (Rabbit)Key GHS Hazard CodesPrimary Target Organs / Effects
Propiophenone (Neat) 4,534.9 mg/kg4,534.9 mg/kgH227 (Combustible), H319 (Eye Irrit.), H370 (Organ Damage)Bladder, Eyes
4'-Aminopropiophenone 177 mg/kgNot EstablishedH301 (Toxic if swallowed)Blood (Methemoglobinemia)[1]
Propiophenone (Acetonitrile Sol.) Harmful (Mixture)Harmful (Mixture)H225 (Highly Flammable), H302, H312, H332Systemic (Solvent-driven)[2]

Mechanisms of Toxicity and Adverse Outcome Pathways (AOP)

Understanding the causality behind the toxicity of propiophenone derivatives is essential for predictive drug development. The toxicity of these compounds is rarely driven by simple physical disruption; rather, it is mediated through specific biochemical interactions.

Recent pharmacological studies indicate that certain propiophenone derivatives can transform into Michael acceptors. These reactive intermediates form covalent bonds with the catalytic cysteine residues of DNA methyltransferases (DNMTs), specifically DNMT3A, leading to epigenetic alterations and subsequent cytotoxicity[3]. Additionally, hepatic Phase I metabolism of the aliphatic ketone chain often generates reactive oxygen species (ROS), initiating lipid peroxidation and cellular apoptosis.

G Compound Propiophenone Derivative Metabolism Hepatic Cytochrome P450 Metabolism Compound->Metabolism Phase I DNMT DNMT Inhibition / Covalent Binding Compound->DNMT Michael Acceptor ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Redox Cycling OxStress Oxidative Stress & Lipid Peroxidation ROS->OxStress Toxicity Cytotoxicity & Apoptosis DNMT->Toxicity Epigenetic Alteration OxStress->Toxicity

Figure 1: Mechanistic pathways of propiophenone derivative-induced cytotoxicity and epigenetic alteration.

In Vitro Toxicity Assessment Framework

To minimize in vivo animal testing while maintaining scientific rigor, toxicity profiling must follow a tiered in vitro approach. The OECD provides standardized guidelines to ensure data reproducibility across global regulatory bodies.

  • Basal Cytotoxicity (OECD 129): Used to estimate the starting dose for acute oral systemic toxicity tests. It measures the concentration that reduces cell viability by 50% (IC50)[4].

  • Genotoxicity (OECD 487): The In Vitro Mammalian Cell Micronucleus Test is deployed to detect clastogenic and aneugenic events. Cytotoxicity must be carefully monitored during this assay to ensure that chromosome damage is a direct genotoxic effect, rather than a secondary artifact of cell death[5].

Step-by-Step Methodology: Neutral Red Uptake (NRU) Assay (OECD 129)

The NRU assay is the gold standard for basal cytotoxicity. Causality of the assay: Neutral red is a weak cationic dye that penetrates cell membranes via non-ionic passive diffusion and concentrates in the acidic lysosomes of viable cells. Dead or damaged cells lose their lysosomal pH gradient and membrane integrity, failing to retain the dye. Thus, dye extraction is directly proportional to the viable cell mass[4].

Self-Validation Checkpoint: A protocol is only trustworthy if it validates itself. This workflow requires a concurrent vehicle control (0.1% DMSO) to prove the solvent is non-toxic, and a positive control (Sodium Lauryl Sulfate, SLS) to prove the cell line is sufficiently sensitive to known toxicants.

Step 1: Cell Seeding

  • Harvest BALB/c 3T3 cells in the logarithmic growth phase. Rationale: Senescent cells exhibit altered membrane permeability, skewing dye uptake.

  • Seed 100 µL of cell suspension (approx. 10^4 cells/well) into a 96-well microtiter plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

Step 2: Chemical Exposure

  • Prepare 8 serial dilutions of the propiophenone derivative in the culture medium.

  • Aspirate the old medium and apply 100 µL of the test concentrations, vehicle control, and SLS positive control.

  • Incubate for 48 hours.

Step 3: Neutral Red Incubation

  • Remove the test medium and wash the cells with Phosphate-Buffered Saline (PBS).

  • Add 100 µL of Neutral Red medium (50 µg/mL) to each well. Incubate for exactly 3 hours. Rationale: Over-incubation leads to dye crystallization, causing false-positive viability readings.

Step 4: Extraction and Quantification

  • Aspirate the dye and wash the cells with PBS to remove unincorporated dye.

  • Add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol, 49% water) to lyse the cells and extract the dye.

  • Shake the plate rapidly for 10 minutes. Measure the optical density (OD) at 540 nm using a microplate reader.

Step 5: Data Analysis

  • Calculate the IC50 using a non-linear regression model. The assay is validated only if the SLS positive control yields an IC50 within the laboratory's historical confidence interval.

G Step1 Cell Culture (BALB/c 3T3) Seed in 96-well plates Step2 Chemical Exposure (8 Concentrations, 48h) Step1->Step2 Step3 Neutral Red Uptake (Incubate 3h) Step2->Step3 Step4 Extraction & Measurement (OD at 540 nm) Step3->Step4 Step5 IC50 Calculation (Dose-Response Curve) Step4->Step5 Step6 LD50 Estimation (Linear Regression) Step5->Step6

Figure 2: Step-by-step workflow of the OECD 129 Neutral Red Uptake (NRU) basal cytotoxicity assay.

Conclusion

The safe handling and development of propiophenone derivatives require a rigorous synthesis of SDS hazard profiling and mechanistic toxicity understanding. By leveraging standardized, self-validating in vitro methodologies like the OECD 129 NRU assay, drug development professionals can accurately predict in vivo starting doses, mitigate late-stage attrition due to target organ toxicity, and ensure the safety of laboratory personnel.

References

  • TCI Chemicals.SAFETY DATA SHEET: P0519: Propiophenone.
  • Fisher Scientific.SAFETY DATA SHEET: 4'-Aminopropiophenone.
  • Cayman Chemical.Safety Data Sheet acc. to OSHA HCS: Propiophenone.
  • Frontiers in Pharmacology.Recent progress in DNA methyltransferase inhibitors as anticancer agents.
  • OECD.Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests (OECD 129).
  • OECD.Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test.

Sources

The Thio-Switch: Chemical Reactivity & Synthetic Utility of Thiomethyl Propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiomethyl (-SMe) group in propiophenones represents a unique "chemical switch" in medicinal chemistry. Unlike its oxygen analogue (the methoxy group), the thiomethyl moiety offers a distinct lipophilic profile (


) and a versatile oxidation landscape (sulfide 

sulfoxide

sulfone) that allows for precise tuning of solubility and metabolic stability. This guide provides a rigorous analysis of the chemical reactivity profile of thiomethyl propiophenones, focusing on synthetic access, selective oxidation protocols, and metabolic trajectories.

Part 1: Electronic Architecture & The "Reluctant Donor"

To understand the reactivity of 4-(methylthio)propiophenone, one must first quantify its electronic character relative to the more common 4-methoxypropiophenone.

While oxygen and sulfur belong to the same periodic group, their resonance contributions differ significantly due to orbital overlap efficiency. The oxygen 2p lone pair overlaps effectively with the aromatic 2p system. Sulfur, utilizing 3p orbitals, suffers from a size mismatch with the aromatic carbon 2p orbitals, resulting in poor resonance donation.

Table 1: Comparative Hammett Substituent Constants

Substituent

(Inductive)

(Total)
Electronic Nature
-OMe +0.12-0.27Strong Resonance Donor
-SMe +0.150.00Inductively Withdrawing / Resonance Neutral
-Cl +0.37+0.23Electron Withdrawing

Data sourced from Leffler & Grunwald (1963) and Hansch et al.

Key Insight: The


 value of 0.00 for -SMe indicates that, unlike the methoxy group, the thiomethyl group does not  strongly deactivate the carbonyl carbon toward nucleophilic attack, nor does it strongly activate the ring toward further electrophilic substitution. It is an "electronic chameleon"—lipophilic like a halogen, but metabolically active like an ether.

Part 2: Synthetic Access (Friedel-Crafts Acylation)

The most robust route to thiomethyl propiophenones is the Friedel-Crafts acylation of thioanisole. Unlike anisole, which is highly activated, thioanisole requires careful Lewis acid management to prevent catalyst poisoning by the sulfur lone pair.

Experimental Protocol: Regioselective Acylation

Objective: Synthesis of 4-(methylthio)propiophenone.

Reagents:

  • Thioanisole (1.0 eq)

  • Propionyl Chloride (1.1 eq)

  • Aluminum Chloride (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Methodology:

  • Catalyst Activation: In a flame-dried 3-neck flask under

    
    , suspend 
    
    
    
    in DCM at 0°C.
  • Acylium Formation: Add propionyl chloride dropwise. Stir for 15 min to generate the acylium ion complex.

  • Substrate Addition: Add thioanisole dropwise over 30 minutes. Note: The solution will turn dark orange/red.

  • Temperature Control: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Do not reflux, as this promotes sulfur dealkylation.

  • Quench: Pour the reaction mixture over crushed ice/HCl.

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Recrystallization from Ethanol/Hexane yields the para isomer (typical yield 75-85%).

Visualization: Synthesis & Reactivity Map

The following diagram outlines the synthetic entry point and the divergent reactivity pathways available to the core scaffold.

ReactivityMap Thioanisole Thioanisole (Precursor) Core 4-(Methylthio)propiophenone (The Core) Thioanisole->Core Friedel-Crafts (Propionyl Cl / AlCl3) Sulfoxide S-Oxidation (Sulfoxide/Sulfone) Core->Sulfoxide NaIO4 (Selective) or mCPBA (Full) AlphaBr Alpha-Bromination (Pre-Mannich) Core->AlphaBr Br2 / AcOH or CuBr2 Reduction Carbonyl Reduction (Alcohol) Core->Reduction NaBH4 (Avoid Pd/C due to S-poisoning)

Figure 1: Synthetic origin and primary reactivity vectors of the thiomethyl propiophenone scaffold.

Part 3: The Sulfur Oxidation Switch

The defining feature of this scaffold is the ability to modulate the oxidation state of the sulfur atom. This allows researchers to convert a lipophilic drug candidate (Sulfide) into a more polar, hydrogen-bond accepting analog (Sulfoxide) or a strong electron-withdrawing analog (Sulfone).

Protocol: Selective S-Oxidation (Sulfide Sulfoxide)

Using harsh oxidants like mCPBA often leads to inseparable mixtures of sulfoxide and sulfone. The Sodium Periodate (


)  method is self-validating because it kinetically stalls at the sulfoxide stage.
  • Dissolution: Dissolve 4-(methylthio)propiophenone (10 mmol) in Methanol/Water (1:1, 50 mL).

  • Oxidant Addition: Add

    
     (11 mmol, 1.1 eq) in portions at 0°C.
    
  • Monitoring: Stir at RT for 12 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The sulfoxide is significantly more polar (

    
    ) than the sulfide (
    
    
    
    ).
  • Workup: Filter the precipitated sodium iodate (

    
    ). Extract filtrate with 
    
    
    
    .
  • Result: Yields chemically pure sulfoxide without sulfone contamination.

Part 4: The Alpha-Carbon & Halogenation

Functionalizing the alpha-carbon (the methylene group of the propionyl chain) is critical for building complex aminoketones (via Mannich-type pathways).

The Challenge: The thiomethyl group is a "soft" nucleophile. If elemental bromine (


) is used carelessly, it may react with the sulfur atom to form a bromosulfonium salt before brominating the alpha-carbon.

Field-Proven Solution: Use Copper(II) Bromide (


)  in refluxing Ethyl Acetate/Chloroform.
  • Mechanism:

    
     acts as a heterogeneous source of bromine radicals/electrophiles that preferentially reacts with the enol form of the ketone.
    
  • Selectivity: This avoids direct electrophilic attack on the sulfur center, preserving the -SMe integrity while yielding the alpha-bromo ketone.

Part 5: Metabolic Profiling (CYP450)

In drug development, the thiomethyl group is a metabolic "soft spot." Understanding its fate is crucial for predicting half-life and toxicity.

  • S-Oxidation: The primary route. Mediated largely by Flavin-containing Monooxygenases (FMOs) and CYP enzymes. This is often a detoxification pathway, increasing water solubility for excretion.

  • S-Dealkylation: Less common than O-dealkylation but possible. It leads to the formation of a free thiol (-SH), which can be reactive and potentially toxic (forming disulfides with proteins).

Visualization: Metabolic Trajectories

The following diagram maps the biotransformation of the scaffold.

Metabolism Parent Thiomethyl Propiophenone Sulfoxide Sulfoxide (Polar/Excretable) Parent->Sulfoxide S-Oxidation Thiol Thiophenol Derivative (Reactive/Toxic) Parent->Thiol S-Demethylation Sulfone Sulfone (Stable/Inactive) Sulfoxide->Sulfone Further Oxidation CYP_Ox CYP1A2 / FMO3 CYP_Ox->Parent CYP_Dealk CYP2C19 (Minor) CYP_Dealk->Parent

Figure 2: Primary metabolic pathways mediated by hepatic enzymes. S-oxidation is the dominant clearance route.

References

  • Hammett Substituent Constants : Leffler, J. E., & Grunwald, E. (1963).[1] Rates and Equilibria of Organic Reactions. Wiley. (Classic text defining ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     values).[2][3][4][5]
    
  • Selective Sulfide Oxidation : Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry, 27(1), 282–284.

  • Friedel-Crafts Acylation of Thioanisole: Olah, G. A., et al. (1978).
  • Alpha-Bromination Selectivity : King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.

  • Metabolic Pathways of Sulfur: Rettie, A. E., & Fisher, M. B. (1999). Transformation of Drugs by Flavine-Containing Monooxygenases. Handbook of Experimental Pharmacology, 112, 111-134.

Sources

Technical Guide: IUPAC Nomenclature and Structural Identification of Methoxy-Methylsulfanyl Chalcone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides a rigorous framework for the nomenclature, structural identification, and synthesis of chalcone derivatives substituted with methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups. Targeted at medicinal chemists, this document resolves common nomenclature ambiguities between "thiomethyl" and "methylsulfanyl," provides canonical identifiers for database integration, and outlines a self-validating synthesis protocol based on the Claisen-Schmidt condensation.

Part 1: Structural Anatomy and Nomenclature Rules

The Chalcone Scaffold

The chalcone core is a 1,3-diaryl-2-propen-1-one system.[1][2][3][4] In medicinal chemistry, the two aromatic rings are designated as:

  • Ring A: The phenyl ring attached to the carbonyl group (derived from the acetophenone precursor).

  • Ring B: The phenyl ring attached to the

    
    -carbon of the alkene (derived from the benzaldehyde precursor).
    
The "Thiomethyl" Ambiguity

A critical distinction must be made regarding the sulfur substituent.

  • Colloquial/Trade Name: "Thiomethyl" or "Methylthio."

  • IUPAC Systematic Name: Methylsulfanyl .

  • Technical Risk: The term "thiomethyl" can technically imply a mercaptomethyl group (-CH₂SH). To ensure data integrity in chemical registration systems (e.g., CAS, PubChem), methylsulfanyl is the required systematic term for the -SCH₃ group.

Naming Decision Tree

The following logic flow dictates the IUPAC name construction for these precursors.

NamingLogic Start Identify Structure FuncGroup Principal Group? (Ketone > Aldehyde) Start->FuncGroup Chain Parent Chain Selection (Contains C=O or CHO) FuncGroup->Chain Numbering Numbering Priority (C1 = Carbonyl Carbon) Chain->Numbering Substituent Identify Substituents -OCH3 vs -SCH3 Numbering->Substituent FinalName Assemble Name (Alphabetical Order) Substituent->FinalName Sub_Note Note: Methoxy (M) comes before Methylsulfanyl (M) Substituent->Sub_Note

Figure 1: IUPAC nomenclature decision logic for chalcone precursors. Note the alphabetical prioritization of substituents.

Part 2: Structural Identifiers and Informatics

To facilitate database integration, the following table provides the exact IUPAC names, SMILES, and InChIKeys for the primary precursors and the resulting chalcone.

Table 1: Precursor and Product Identifiers

Compound TypeCommon NameIUPAC NameCanonical SMILESInChIKey
Ketone (Ring A) 4'-Methoxyacetophenone1-(4-methoxyphenyl)ethan-1-oneCOc1ccc(C(C)=O)cc1NTPLXWHJQOAXNI-UHFFFAOYSA-N
Aldehyde (Ring B) 4-(Methylthio)benzaldehyde4-(methylsulfanyl)benzaldehydeCSc1ccc(C=O)cc1CYYJOOQPOKDUHE-UHFFFAOYSA-N
Target Chalcone 4-Methoxy-4'-thiomethylchalcone*(2E)-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-oneCOc1ccc(C(=O)/C=C/c2ccc(SC)cc2)cc1Generated upon synthesis

*Note: The target chalcone name uses "methylsulfanyl" in the systematic section but retains the common scaffold numbering.

Part 3: Synthesis Protocol (Claisen-Schmidt Condensation)

This protocol utilizes a base-catalyzed aldol condensation followed by dehydration.[5] It is selected for its high atom economy and the thermodynamic preference for the stable E-isomer (trans).

Reaction Pathway

ReactionPathway Acetophenone 4-Methoxyacetophenone (Nucleophile) Intermediate β-Hydroxy Ketone (Aldol Adduct) Acetophenone->Intermediate Enolate Formation Benzaldehyde 4-(Methylsulfanyl)benzaldehyde (Electrophile) Benzaldehyde->Intermediate Product (E)-Chalcone (Target) Intermediate->Product Elimination Base NaOH / EtOH (Catalyst) Base->Intermediate Heat - H₂O (Dehydration) Heat->Product

Figure 2: Claisen-Schmidt condensation pathway showing the convergence of precursors.

Experimental Methodology

Objective: Synthesis of (2E)-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one.

Reagents:

  • 1-(4-methoxyphenyl)ethan-1-one (10 mmol)

  • 4-(methylsulfanyl)benzaldehyde (10 mmol)

  • Sodium Hydroxide (NaOH) (40% aq. solution)

  • Ethanol (95%)

Step-by-Step Protocol:

  • Solubilization: In a 100 mL round-bottom flask, dissolve 10 mmol of the acetophenone and 10 mmol of the benzaldehyde in 15 mL of ethanol. Stir until a homogeneous solution is achieved.

  • Catalysis: Add 5 mL of 40% NaOH dropwise while stirring vigorously at room temperature (25°C). The solution will likely darken (yellow/orange) indicating enolate formation.

  • Reaction: Stir the mixture for 3–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing crushed ice. Acidify slightly with 10% HCl to neutralize the base (pH ~7). The crude chalcone will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum. Wash with cold water (3x) and cold ethanol (1x). Recrystallize from hot ethanol to yield pure crystals.

Part 4: Validation and Quality Control (Self-Validating Systems)

To ensure scientific integrity, the synthesized product must be validated using the following spectral markers.

H-NMR Interpretation (Diagnostic Signals)

The definitive proof of the chalcone structure lies in the alkene region.

  • Doublet at

    
     7.4–7.8 ppm:  Look for two doublets representing the 
    
    
    
    and
    
    
    protons of the enone system.
  • Coupling Constant (

    
    ):  The critical validation metric is the coupling constant.
    
    • 
       = 15–16 Hz:  Confirms the trans (E)  isomer (Thermodynamically stable product).
      
    • 
       = 8–12 Hz: Indicates the cis (Z) isomer (Impurity/Unstable).
      
  • Methoxy Singlet: Sharp singlet at

    
     ~3.8 ppm (3H).
    
  • Methylsulfanyl Singlet: Sharp singlet at

    
     ~2.5 ppm (3H).
    
Melting Point
  • Expected Range: Methoxy-substituted chalcones typically exhibit melting points between 70°C and 110°C depending on the exact substitution pattern [1][2]. A sharp range (<2°C variation) indicates high purity.

References

  • Susanti, E., & Mulyani, S. (2022).[6] Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones. Rasayan Journal of Chemistry, 15(4), 2459-2465.[7] Retrieved from [Link]

  • Gomes, M. N., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Naming Thiols and Sulfides. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Next-Generation Optimization of Propiophenone Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propiophenone (ethyl phenyl ketone) and its substituted derivatives are indispensable building blocks in modern medicinal chemistry. They serve as critical precursors for the synthesis of active pharmaceutical ingredients (APIs), including ephedrine analogs, cathinones, anxiolytics, and novel anti-diabetic agents[1]. While traditional synthesis relies heavily on classical Friedel-Crafts acylation, the pharmaceutical industry's shift toward green chemistry demands highly optimized, catalytic methodologies.

This application note provides a comprehensive guide to optimizing the reaction conditions for propiophenone derivative synthesis. By transitioning from stoichiometric Lewis acids to catalytic Bismuth(III) triflate (Bi(OTf)₃) and shape-selective zeolites, researchers can drastically improve para-regioselectivity, eliminate toxic waste, and establish self-validating workflows for scalable drug development.

Mechanistic Rationale & Catalyst Selection

The Limitations of Classical Acylation

Historically, the synthesis of propiophenone derivatives via Friedel-Crafts acylation utilized propionyl chloride and stoichiometric amounts of aluminum chloride (AlCl₃)[2]. The causality behind the stoichiometric requirement lies in the strong coordination between the highly Lewis-acidic Al³⁺ center and the oxygen atom of the newly formed ketone product. This irreversible complexation effectively kills the catalyst's turnover capability. Consequently, aqueous workup generates massive volumes of corrosive hydrochloric acid and toxic aluminum hydroxide sludge, resulting in an unacceptably high Environmental Factor (E-factor)[3]. Furthermore, highly activated substrates are prone to polymerization under these harsh conditions, leading to dark, tarry by-products[4].

The Catalytic Paradigm: Bismuth(III) Triflate and Zeolites

To optimize this pathway, modern protocols replace AlCl₃ with Bi(OTf)₃ or solid-state Mordenite zeolites[5].

  • Bi(OTf)₃ Causality: The strong electron-withdrawing nature of the three trifluoromethanesulfonate ligands renders the Bi³⁺ core exceptionally electrophilic, facilitating the rapid generation of the active acylium ion from propionic anhydride[6]. Crucially, the large ionic radius of bismuth prevents tight coordination with the propiophenone product, allowing for true catalytic turnover at loadings as low as 5 mol%.

  • Regioselectivity: When synthesizing derivatives like 4-methoxypropiophenone from anisole, steric hindrance inherently favors para-substitution[4]. Zeolites (e.g., dealuminated HMOR) enhance this effect through shape-selective catalysis, physically restricting the transition state to yield >95% para-isomer[5].

Workflow A 1. Substrate Preparation (Anisole + Propionic Anhydride) B 2. Catalyst Addition (5 mol% Bi(OTf)3) A->B C 3. Thermal Activation (60°C, 6 hours) B->C D 4. IPC Validation (TLC & GC-MS) C->D E 5. Aqueous Quench (Decompose Catalyst) D->E F 6. Purification (Solvent Extraction & Distillation) E->F

Caption: Workflow for the catalytic synthesis and validation of propiophenone derivatives.

Quantitative Optimization Data

The following table summarizes the optimization landscape, comparing classical conditions against modern catalytic alternatives for the synthesis of 4-methoxypropiophenone.

Catalyst SystemLoadingAcylating AgentTemp (°C)Time (h)Yield (%)Regioselectivity (p:o)E-Factor Estimate
AlCl₃ (Classical)110 mol%Propionyl Chloride0 - 2548590:10> 15.0
Mordenite Zeolite 10 wt%Propionic Anhydride1001244.7> 95:5~ 6.0
Bi(OTf)₃ (Optimized)5 mol%Propionic Anhydride6069298:2< 2.0

Data synthesized from comparative catalytic studies on Friedel-Crafts acylation parameters[6],[5],[2].

Self-Validating Experimental Protocol

The following protocol details the optimized synthesis of 4-methoxypropiophenone using Bi(OTf)₃. This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity and prevent downstream failures.

Materials Required
  • Substrate: Anisole (10.0 mmol, thoroughly dried)

  • Reagent: Propionic anhydride (12.0 mmol)

  • Catalyst: Bismuth(III) triflate (0.5 mmol, 5 mol%)

  • Solvent: Nitromethane (5.0 mL, anhydrous)

Step-by-Step Methodology
  • System Preparation & Moisture Exclusion:

    • Action: Flame-dry a 50 mL two-neck round-bottom flask under a continuous argon sweep.

    • Causality: While Bi(OTf)₃ is more moisture-tolerant than AlCl₃, trace water can still competitively hydrolyze propionic anhydride into propionic acid, skewing stoichiometry and depressing yields[4].

  • Reagent Charging:

    • Action: Add anhydrous nitromethane (5.0 mL), followed by anisole (10.0 mmol) and propionic anhydride (12.0 mmol). Stir at 20°C for 5 minutes.

    • Action: Introduce Bi(OTf)₃ (0.5 mmol) in one portion.

  • Thermal Activation:

    • Action: Equip the flask with a reflux condenser and elevate the internal temperature to 60°C using an oil bath.

    • Validation Checkpoint 1 (Visual): Monitor the solution color. A transition to a pale yellow/amber is normal. If the mixture turns dark brown or tarry, this indicates substrate polymerization due to localized overheating[4]. Immediately verify the internal probe calibration.

  • In-Process Control (IPC) Validation:

    • Action: After 4 hours, extract a 50 µL aliquot. Quench with 100 µL of saturated NaHCO₃ and extract into 200 µL of ethyl acetate.

    • Validation Checkpoint 2 (Chromatographic): Run TLC (Hexanes:EtOAc 8:2). The reaction is mechanistically validated as "complete" when the anisole spot (R_f ≈ 0.7) is fully consumed, and a strong UV-active product spot appears at R_f ≈ 0.4. If >5% starting material remains, extend the reaction time by 2 hours.

  • Quenching and Work-up:

    • Action: Cool the mixture to 0°C and slowly pour it into 20 mL of ice-water to decompose any remaining anhydride and catalyst complexes[4].

    • Action: Extract the aqueous phase with dichloromethane (3 × 15 mL). Wash the combined organic layers with 1M HCl (to remove metal salts), saturated NaHCO₃ (to neutralize residual propionic acid), and brine[4].

  • Purification:

    • Action: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via short-path vacuum distillation or silica gel chromatography to isolate pure 4-methoxypropiophenone.

Biological Application: Targeting the Insulin Pathway

Optimizing the synthesis of propiophenone derivatives is not merely an academic exercise; it has direct implications for drug discovery. Specific propiophenone derivatives have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B)[4].

PTP-1B is a critical negative regulator of the insulin signaling pathway. It operates by dephosphorylating the active Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1), thereby blunting the downstream PI3K/AKT cascade required for glucose uptake. By synthesizing high-purity propiophenone derivatives that competitively inhibit PTP-1B, researchers can effectively sensitize cells to insulin, making these compounds highly valuable targets for Type 2 Diabetes therapeutics.

Pathway Prop Propiophenone Derivatives PTP1B PTP-1B Enzyme Prop->PTP1B Competitive Inhibition IR Insulin Receptor (Active) PTP1B->IR Dephosphorylation Insulin Insulin Insulin->IR Cascade Downstream Signaling (PI3K / AKT) IR->Cascade Glucose Glucose Uptake (Enhanced) Cascade->Glucose

Caption: Mechanism of PTP-1B inhibition by propiophenone derivatives enhancing insulin signaling.

References

  • LookChem. "Cas 93-55-0, Propiophenone - Properties and Uses." LookChem Database. Available at:[Link]

  • Singh, B. K. "Synthesis and characterization of analogue of mordenite and its role as a catalyst for Friedel-Crafts acylation of anisole." ResearchGate. Available at: [Link]

  • Labrouillere, M. et al. "Highly Selective Catalytic Friedel—Crafts Acylation... Using Indium Metal / Surprising catalytic activity of bismuth (III) triflate." ResearchGate. Available at: [Link]

  • Google Patents. "WO2020174271A1 - An improved and commercially viable process for preparation of aryl ketones.
  • European Patent Office. "SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140." Available at: [Link]

Sources

Application Note: HPLC Method Development for 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the de novo method development and validation protocol for the quantification of 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone (hereafter referred to as MP-TMP ).

MP-TMP is a lipophilic, aromatic ketone often utilized as a synthetic intermediate in the development of anti-inflammatory agents or metabolic modulators. Due to the presence of the thiomethyl (-SMe) and methoxy (-OMe) substituents, this molecule exhibits distinct solvatochromic and hydrophobic properties that distinguish it from standard propiophenone backbones.

This protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Diode Array Detection (DAD). The method is optimized for specificity (resolving structural isomers and synthetic precursors), robustness , and transferability to LC-MS platforms.

Analyte Characterization & Mechanistic Insight[1]

Understanding the physicochemical properties of MP-TMP is the prerequisite for selecting the stationary phase and detection parameters.

Chemical Structure & Pharmacophore Analysis

The molecule consists of a central propiophenone core. The 4'-thiomethyl group acts as a strong auxochrome, likely inducing a bathochromic shift (red shift) in the UV spectrum compared to unsubstituted propiophenone. The 2-methoxyphenyl moiety adds significant steric bulk and lipophilicity.

  • Predicted LogP: ~3.8 – 4.2 (Highly Lipophilic)

  • Acid/Base Character: Neutral. (The ketone and thioether are non-ionizable in the pH 2–8 range).

  • Chromophores: Benzoyl system conjugated with S-Me; Anisole ring.

  • Solubility: Poor in water; Excellent in Methanol (MeOH), Acetonitrile (ACN), and Ethyl Acetate.

Visualization: Structural & Method Logic

The following diagram outlines the critical decision-making pathway derived from the analyte's structure.

MethodLogic Analyte Analyte: MP-TMP (Neutral, Lipophilic) Column Stationary Phase: C18 (Octadecylsilane) High Carbon Load Analyte->Column Hydrophobic Interaction Detection Detection: UV-DAD Target: 260-280 nm Analyte->Detection Conjugated Pi-System MobilePhase Mobile Phase: ACN / Water + 0.1% FA (Gradient Elution) Column->MobilePhase Elution Strength MobilePhase->Detection Baseline Stability

Figure 1: Decision matrix linking MP-TMP physicochemical properties to chromatographic conditions.

Experimental Protocol

Reagents and Materials
  • Reference Standard: this compound (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[1]

  • Water: Milli-Q grade (18.2 MΩ·cm).

  • Modifier: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%). Note: Formic acid is recommended to maintain LC-MS compatibility.

Instrumentation Setup
  • System: HPLC with Quaternary Pump and DAD/PDA detector.

  • Column: C18 End-capped column (e.g., Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus).

    • Dimensions: 150 mm x 4.6 mm, 5 µm particle size.[2]

    • Rationale: A standard C18 provides sufficient hydrophobic retention for the separation of the thiomethyl derivative from potential des-methyl impurities [1].

Method Parameters
ParameterConditionRationale
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses silanol activity, sharpening peaks.
Mobile Phase B Acetonitrile (100%)ACN has lower UV cutoff (<200nm) and lower viscosity than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°CConstant temperature ensures reproducible retention times.
Injection Vol 10 µLStandard loop size; adjust based on sensitivity requirements.
Detection UV @ 265 nmThe thiomethyl-ketone conjugation typically maximizes here [2].
Gradient Program (Scouting Run)

For the initial analysis, use a generic gradient to assess retention and purity.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Injection / Hold
15.01090Linear Gradient
20.01090Wash Lipophilics
21.09010Re-equilibration
25.09010Stop

Method Optimization & Validation

Once the scouting run is complete, the method must be refined for routine use.

Isocratic Optimization

MP-TMP is expected to elute during the high-organic phase of the gradient. For routine Quality Control (QC), an isocratic method is preferred for baseline stability.

  • Target Retention Time: 6–8 minutes.

  • Suggested Isocratic Mix: 70% ACN / 30% Water (+0.1% FA).

  • Why? High organic content is necessary to elute the lipophilic thiomethyl group. If the peak elutes too early (< 3 min), reduce ACN to 60%.

System Suitability Testing (SST)

To ensure the trustworthiness of the data, every sequence must include an SST injection.

  • Tailing Factor (

    
    ):  Must be < 1.5. (High tailing indicates secondary silanol interactions; increase buffer strength or temperature if observed).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Resolution (

    
    ):  > 2.0 between MP-TMP and the nearest impurity (likely the synthetic precursor 2-methoxybenzaldehyde or 4'-(thiomethyl)propiophenone).
    
Impurity Profiling Workflow

The following DOT diagram illustrates the workflow for identifying and separating critical impurities, a key requirement for drug development contexts.

ImpurityWorkflow Start Crude Sample Analysis Decision Are Impurities Resolved? Start->Decision Optimize Adjust Gradient Slope (Decrease %B/min) Decision->Optimize No (Rs < 1.5) CheckUV Check Peak Purity (DAD) Compare Spectra Decision->CheckUV Yes (Rs > 1.5) Optimize->Start Final Final Validated Method CheckUV->Final

Figure 2: Iterative optimization cycle for impurity resolution.

Troubleshooting & Critical Considerations

Solubility Issues

MP-TMP is hydrophobic.

  • Risk: Precipitating in the needle or column if the sample diluent is too weak.

  • Solution: Dissolve the stock standard in 100% Methanol . Dilute working standards with Mobile Phase (or a 50:50 ACN:Water mix) to prevent "solvent shock" peak distortion.

Peak Doublets

If the main peak appears as a doublet:

  • Check Isomers: Ensure the synthesis did not produce a regioisomer (e.g., 3'-thiomethyl vs 4'-thiomethyl).

  • Check Diluent: If the sample solvent is stronger than the mobile phase (e.g., injecting 100% ACN into a 50% ACN stream), the analyte may travel with the solvent plug. Match the diluent to the mobile phase.

Detection Wavelength Selection

While 254 nm is standard for aromatics, the thiomethyl group often shifts absorption.

  • Action: Extract the UV spectrum from the DAD (200–400 nm).

  • Expectation: Look for a local maximum around 260–290 nm . Using the

    
     improves sensitivity and reduces baseline noise from mobile phase modifiers [3].
    

References

  • Phenomenex. (2020). Reversed Phase HPLC Method Development Strategies. Chromatography Online. [Link]

  • Royal Society of Chemistry. (2016).[3] UV-Vis absorption spectra of propiophenone derivatives. RSC Advances. [Link]

Sources

Application Notes and Protocols for the Recrystallization of 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purification in Drug Development

In the synthesis of novel pharmaceutical compounds, achieving high purity is a non-negotiable prerequisite for subsequent characterization, biological screening, and ultimately, clinical application. The presence of impurities, even in minute quantities, can significantly alter the physicochemical and pharmacological properties of a target molecule, leading to erroneous experimental data and potential safety concerns. 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone is a propiophenone derivative with potential applications in medicinal chemistry. This guide provides a comprehensive overview and detailed protocols for the selection of appropriate recrystallization solvents to purify this compound, ensuring its suitability for downstream research and development activities.

While specific solubility data for this compound is not extensively documented in publicly available literature[1], we can infer its likely solubility characteristics based on its structural motifs. The molecule possesses a moderately polar ketone functional group, two aromatic rings, an ether linkage, and a thiomethyl group. This combination suggests that a range of organic solvents, particularly those with intermediate polarity, will be suitable for recrystallization. This application note will guide the researcher through a systematic approach to solvent selection and the development of a robust recrystallization protocol.

Principle of Recrystallization: A Primer

Recrystallization is a powerful purification technique for solid organic compounds that relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.[2][3] An ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or low solubility for impurities at all temperatures.

  • Chemical inertness towards the target compound. [4]

  • A relatively low boiling point for easy removal from the purified crystals. [2]

  • Non-toxic and readily available.

The process generally involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).

Systematic Solvent Selection for this compound

Given the absence of specific solubility data, a systematic screening of potential solvents is the most effective approach to identify the optimal recrystallization conditions. The following table provides a list of candidate solvents, categorized by polarity, that are suitable for initial screening. The principle of "like dissolves like" suggests that solvents with similar functional groups or polarities to the target compound are often good starting points.[4][5]

Table 1: Candidate Solvents for Recrystallization Screening

Solvent ClassSolvent NameBoiling Point (°C)Polarity IndexRationale for Inclusion
Protic Ethanol785.2Generally a good solvent for many organic compounds; effective for moderately polar molecules.[2][5]
Isopropanol824.3Similar to ethanol but can offer different solubility profiles.
Methanol656.6More polar than ethanol; may be too strong a solvent unless used in a mixed system.
Aprotic Polar Acetone565.1A good solvent for ketones; its low boiling point facilitates easy removal.[5]
Ethyl Acetate774.4A moderately polar solvent often used in combination with nonpolar solvents.[5][6]
Acetonitrile826.2A polar aprotic solvent that can be effective for a range of compounds.
Aprotic Nonpolar Toluene1112.4The aromatic nature can aid in dissolving the aromatic rings of the target compound.[7]
Hexane/Heptane69 / 980.0Good as anti-solvents in mixed-solvent systems to induce precipitation.[5][6]
Diethyl Ether352.8A common solvent with low boiling point, often used in mixed systems.[2][8]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent is identified that provides good differential solubility.

Workflow for Single-Solvent Recrystallization

cluster_0 Dissolution cluster_1 Hot Filtration (Optional) cluster_2 Crystallization cluster_3 Crystal Isolation & Drying A Place impure compound in Erlenmeyer flask B Add a small amount of the chosen solvent A->B C Heat the mixture to the boiling point of the solvent B->C D Add solvent dropwise until the solid just dissolves C->D E If insoluble impurities are present, filter the hot solution D->E F Allow the solution to cool slowly to room temperature E->F G Induce crystallization if necessary (scratching, seeding) H Cool the flask in an ice bath to maximize crystal yield I Collect crystals by vacuum filtration (Büchner funnel) H->I J Wash crystals with a small amount of cold solvent K Dry the crystals under vacuum

Caption: Workflow for Single-Solvent Recrystallization.

Step-by-Step Methodology:

  • Solvent Screening: In a series of small test tubes, add approximately 20-30 mg of the crude this compound. To each tube, add a different candidate solvent dropwise at room temperature until the solid dissolves. If the compound dissolves readily in a solvent at room temperature, that solvent is likely too good and will not be suitable for recrystallization on its own.

  • Heating and Dissolution: For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves. Note the approximate volume of solvent required.

  • Cooling and Crystallization: Allow the test tubes with dissolved solid to cool slowly to room temperature. If crystals form, observe their quality and quantity. Subsequently, place the tubes in an ice bath to assess if more crystals precipitate. The ideal solvent will yield a large amount of pure crystals upon cooling.

  • Scaling Up: Once a suitable solvent is identified, place the bulk of the crude material in an appropriately sized Erlenmeyer flask. Add the chosen solvent in portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is employed when no single solvent provides the desired differential solubility. A common approach is to use a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "poor" solvent).[2] Based on patent literature for similar propiophenone derivatives, promising mixed-solvent systems to investigate include ethyl acetate/hexane and ether/isopropyl ether.[6][8]

Workflow for Mixed-Solvent Recrystallization

cluster_0 Dissolution cluster_1 Inducing Precipitation cluster_2 Crystallization cluster_3 Crystal Isolation & Drying A Dissolve the impure compound in a minimum amount of the hot 'good' solvent B Add the 'poor' solvent dropwise to the hot solution until it becomes cloudy A->B C Add a few drops of the hot 'good' solvent to redissolve the precipitate and achieve a clear, saturated solution D Allow the solution to cool slowly to room temperature C->D E Cool the flask in an ice bath to maximize crystal yield F Collect crystals by vacuum filtration (Büchner funnel) E->F G Wash crystals with a small amount of a cold mixture of the two solvents H Dry the crystals under vacuum

Caption: Workflow for Mixed-Solvent Recrystallization.

Step-by-Step Methodology:

  • Solvent Pair Selection: Identify a pair of miscible solvents. One should readily dissolve the compound (e.g., ethyl acetate, acetone), and the other should not (e.g., hexane, water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Heat the mixture to just below the boiling point of the solvent until the solid is completely dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise with swirling until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Collect, wash, and dry the crystals as described in the single-solvent recrystallization protocol. The wash solvent should be a cold mixture of the two solvents in the same proportion as the final recrystallization mixture.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated.Add more of the "good" solvent or switch to a lower-boiling point solvent. Try a slower cooling rate.
No Crystals Form The solution is not saturated; the compound is too soluble.Evaporate some of the solvent to increase the concentration. Try adding a seed crystal. Scratch the inside of the flask with a glass rod at the liquid-air interface.
Poor Recovery Too much solvent was used; premature crystallization during hot filtration.Concentrate the mother liquor and attempt a second crop of crystals. Ensure the filtration apparatus is pre-heated.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

References

  • Propiophenone derivatives and process for preparing the same. Google Patents; EP0850948B1.
  • Propiophenone derivatives and process for preparing the same. European Patent Office; EP 0850948 A1.
  • Purification: How To. University of Rochester, Department of Chemistry. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Propiophenone derivatives and methods of preparation thereof. Google Patents; RU2156247C2.
  • Propiophenone derivatives and their preparation and pharmaceutical use. Google Patents; EP0423524A2.
  • Go-to recrystallization solvent mixtures. Reddit; r/Chempros. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Purification of THP protected compound. Reddit; r/Chempros. Available at: [Link]

  • Purification Methods of Organic Compounds. Research and Reviews. Available at: [Link]

  • Laboratory Techniques of Purification and Isolation. IT Medical Team. Available at: [Link]

Sources

Application Note: Storage, Handling, and Decontamination Protocols for Thiomethyl-Substituted Organic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

Thiomethyl-substituted organic compounds (R-S-CH₃), commonly referred to as methyl thioethers, are fundamental building blocks in pharmaceutical synthesis, bioconjugation, and materials science. Despite their immense utility, these compounds present two distinct laboratory challenges: high chemical vulnerability and severe malodor.

The divalent sulfur atom in the thiomethyl group is highly nucleophilic. This makes it highly susceptible to spontaneous auto-oxidation by atmospheric oxygen, reactive oxygen species (ROS), or trace transition metals[1]. Additionally, low-molecular-weight thiomethyls are highly volatile. The human olfactory system is evolutionarily adapted to detect volatile sulfur compounds (VSCs) at parts-per-billion (ppb) concentrations as a biological warning mechanism against putrefaction[2]. Consequently, handling these compounds requires rigorous, causally-grounded protocols to ensure both chemical stability and a safe laboratory environment.

Chemical Vulnerabilities: The Oxidation Pathway

When exposed to ambient oxygen or light, the thioether bond undergoes sequential oxidation. The sulfur atom is first oxidized to a sulfoxide (R-S(=O)-CH₃), and upon further exposure, to a sulfone (R-S(=O)₂-CH₃)[1]. This spontaneous transformation alters the compound's polarity, solubility, and pharmacological reactivity, effectively ruining stock solutions if improperly stored.

G A Thiomethyl (R-S-CH3) Reactive / Malodorous B Sulfoxide (R-S(=O)-CH3) Intermediate State A->B Oxidation (e.g., NaOCl) C Sulfone (R-S(=O)2-CH3) Stable / Odorless B->C Excess Oxidant

Oxidation pathway of thiomethyl groups to sulfoxides and sulfones.

Storage Protocols: Matrix-Dependent Stability

To maintain compound integrity, storage protocols must disrupt the oxidation pathway by eliminating oxygen exposure and reducing thermal energy. The physical state of the compound dictates the specific approach.

Solid compounds (e.g., methionine derivatives) often absorb atmospheric moisture, which facilitates surface-level oxidation and clumping[3]. Solutions are even more vulnerable due to increased molecular mobility. A common laboratory error is storing aqueous thiomethyl solutions at -20°C. At this temperature, the "freeze-concentration" effect occurs: solutes are excluded from ice crystals and concentrate in unfrozen liquid micro-pockets, which paradoxically accelerates bimolecular degradation pathways[3].

Table 1: Empirical Storage Guidelines for Thiomethyl Compounds
State / MatrixRecommended TempAtmosphereShelf LifeCausality / Scientific Rationale
Solid (Pure) -20°C to 4°CArgon / N₂2-3 YearsMinimizes thermal degradation and prevents atmospheric auto-oxidation[3].
Liquid (Pure) 4°CArgon / N₂1-2 YearsDrastically reduces volatility and vapor pressure of malodorous components.
Aqueous Solution -80°CSealed6 MonthsPrevents microbial growth and completely halts freeze-concentration degradation[3].
Protein Conjugates -20°CSealed>1 YearAddition of 50% glycerol prevents ice crystal formation while slowing kinetic degradation[4].

Handling and Odor Mitigation Strategies

Because VSCs bind with high affinity to human olfactory receptors, standard masking agents or deodorizers are entirely ineffective[2]. True decontamination requires the electrophilic oxidation of the volatile thioether into a non-volatile, odorless sulfonate or sulfone.

Sodium hypochlorite (commercial bleach) or 30% hydrogen peroxide (H₂O₂) are the standard reagents for this transformation[2],[5]. Bleach rapidly destroys the volatile sulfur compounds by oxidizing them into sulfonic acids and other non-volatile conjugates, permanently eliminating the odor[2].

G W Volatile Thioether Waste Q Add 10% NaOCl or 30% H2O2 (Exothermic Addition) W->Q O Oxidation Reaction (Fume Hood, 30-60 min) Q->O D Aqueous Waste Disposal (Odorless Sulfonates) O->D

Chemical quenching workflow for the neutralization of volatile sulfur waste.

Standard Operating Procedures (SOPs)

SOP 1: Preparation and Storage of Thiomethyl Stock Solutions

Objective: Formulate stable liquid stocks while minimizing oxidative degradation.

  • Solvent Degassing: Sparge the chosen solvent (e.g., DMSO, DMF, or aqueous buffer) with Argon or N₂ for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the thiomethyl compound inside a ventilated balance enclosure to prevent laboratory contamination. Dissolve the compound in the degassed solvent.

  • Sterilization (Aqueous): Pass the solution through a 0.22 μm syringe filter to prevent microbial contamination, which can introduce sulfur-reducing bacteria[3].

  • Aliquoting: Dispense into single-use amber vials (to prevent photo-oxidation) flushed with Argon.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer[3]. Crucial: Avoid repeated freeze-thaw cycles.

SOP 2: Chemical Quenching of Thioether Waste

Objective: Neutralize malodorous thiomethyl waste prior to disposal (Self-Validating Protocol).

  • Containment: Perform all operations inside a certified chemical fume hood. Do not leave open containers of thiomethyl waste on the benchtop.

  • Reagent Preparation: Prepare a fresh 10% v/v solution of commercial bleach (sodium hypochlorite) or 30% H₂O₂.

  • Quenching: Slowly add the oxidizing solution to the thiomethyl waste. Caution: The oxidation of sulfides is highly exothermic. Maintain a minimum ratio of 10:1 (Oxidizer to Waste) by volume[5].

  • Agitation: Stir the mixture gently for 30 to 60 minutes at room temperature to ensure complete kinetic conversion to sulfoxides/sulfones[1].

  • Validation: Carefully waft the air above the beaker. The absence of a sulfurous/putrid odor confirms the reaction is complete.

  • Disposal: Dispose of the neutralized, odorless aqueous mixture in accordance with institutional hazardous waste guidelines.

References

  • Quora. "What chemical can you add to sulfur to make the smell more pleasant?" Available at:[Link]

  • ResearchGate. "Treating Odorous and Nitrogenous Compounds from Waste Composting by Acidic Chlorination Followed by Alkaline Sulfurization." Available at: [Link]

  • ResearchGate. "Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst." Available at: [Link]

Sources

Application Note: Scalable Manufacturing Routes for 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Molecule CAS: 898769-83-0[]

Introduction and Strategic Overview

3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone is a highly specialized dihydrochalcone derivative utilized as a critical building block in the development of active pharmaceutical ingredients (APIs)[]. Structurally, the molecule presents a unique synthetic challenge: it contains both an electron-rich 2-methoxyphenyl ring and a thioether (methylthio) moiety.

When designing a scalable manufacturing route, process chemists must carefully navigate the reactivity of the thioether group. Thioethers are notorious for coordinating with and poisoning transition-metal catalysts (such as Palladium or Platinum) commonly used in industrial hydrogenations. Consequently, traditional synthetic routes that rely on the reduction of alkene intermediates often fail or require uneconomical catalyst loadings. This application note evaluates two distinct synthetic pathways, providing field-proven mechanistic insights and self-validating protocols to ensure high-yield, scalable production.

Retrosynthetic Analysis & Route Evaluation

To synthesize the target molecule, two primary retrosynthetic disconnections are viable:

  • Route A (The Discovery Route): A two-step process initiating with a Claisen-Schmidt aldol condensation between 4-(methylthio)acetophenone and 2-methoxybenzaldehyde to form an

    
    -unsaturated chalcone. This is followed by a chemoselective 1,4-reduction of the double bond.
    
  • Route B (The Scalable Industrial Route): A convergent, single-step Friedel-Crafts acylation reacting thioanisole directly with 3-(2-methoxyphenyl)propionyl chloride in the presence of a Lewis acid.

G cluster_RouteA Route A: Condensation & Reduction cluster_RouteB Route B: Friedel-Crafts Acylation Target This compound Chalcone Chalcone Intermediate (Conjugated C=C) Chalcone->Target Zn / NH4Cl (Chemoselective) Aldehyde 2-Methoxybenzaldehyde Aldehyde->Chalcone Base Catalyst Ketone 4-(Methylthio)acetophenone Ketone->Chalcone Base Catalyst AcylChloride 3-(2-Methoxyphenyl)propionyl chloride AcylChloride->Target AlCl3 / DCM Thioanisole Thioanisole Thioanisole->Target AlCl3 / DCM

Retrosynthetic pathways for this compound via Routes A and B.

Expert Mechanistic Insights: Overcoming the "Sulfur Problem"

The fundamental causality behind choosing Route B for large-scale manufacturing lies in the "Sulfur Problem."

If Route A is utilized, the intermediate chalcone must be reduced. Standard industrial hydrogenations using


 and 

will fail because the lone pairs on the sulfur atom of the thiomethyl group strongly bind to the palladium surface, deactivating the catalyst. To bypass this, one must employ a dissolving metal reduction, such as Zinc dust and Ammonium Chloride (

)[2][3]. Zinc acts as a single-electron transfer (SET) agent that selectively reduces the conjugated alkene without affecting the carbonyl group or interacting with the sulfur atom[2]. While effective in the lab, filtering large quantities of hazardous zinc waste makes this route less desirable for scale-up.

Conversely, Route B bypasses the reduction step entirely. The Friedel-Crafts acylation of thioanisole is highly regioselective[4][5]. The methylthio group is a strong ortho/para director. Due to the significant steric bulk of the incoming 3-(2-methoxyphenyl)propionylium ion, substitution occurs almost exclusively at the para position, directly yielding the target molecule in high purity[4][5].

Detailed Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts Acylation (Preferred Scalable Route)

This protocol utilizes a stoichiometric amount of Aluminum Chloride (


) to drive the electrophilic aromatic substitution[4].

Step-by-Step Methodology:

  • System Preparation: In a flame-dried, nitrogen-purged reactor, dissolve thioanisole (1.0 eq) and 3-(2-methoxyphenyl)propionyl chloride (1.05 eq) in anhydrous dichloromethane (DCM) (10 volumes).

  • Lewis Acid Activation: Cool the reactor to 0 °C. Add anhydrous

    
     (1.2 eq) in small portions over 30 minutes.
    
    • Causality:

      
       coordinates with the acyl chloride to form a highly electrophilic acylium ion. The reaction is highly exothermic; controlling the addition rate prevents localized heating that could cause unwanted cleavage of the methoxy ether group.
      
  • Reaction Propagation: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

    • Self-Validating Indicator: The solution will transition to a deep red/brown color, visually confirming the formation of the arenium ion (sigma complex)[4]. Complete consumption of thioanisole can be validated via TLC (Hexanes:EtOAc 8:2).

  • Quenching: Slowly pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl.

    • Causality: The addition of HCl is critical. It protonates and breaks the robust aluminum-ketone complex. Failure to use an acidic quench will result in the precipitation of gelatinous aluminum hydroxide (

      
      ), which creates an intractable emulsion and ruins phase separation.
      
  • Workup: Separate the organic DCM layer. Wash the aqueous layer once with DCM. Combine the organic layers and wash sequentially with saturated

    
     and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield the pure target ketone.
Protocol B: Chemoselective Reduction of Chalcone (Alternative Discovery Route)

If the chalcone intermediate has already been synthesized via aldol condensation, this sulfur-tolerant reduction protocol must be used[2].

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the chalcone intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (15 volumes).

  • Reagent Addition: Add solid

    
     (5.0 eq) followed by Zinc dust (10.0 eq) to the vigorously stirring solution.
    
    • Causality:

      
       provides a mildly acidic, buffered environment that facilitates the protonation of the enolate intermediate generated by the zinc-mediated single-electron transfer, without being acidic enough to hydrolyze the methoxy group[2].
      
  • Reaction: Heat the mixture to reflux for 2-3 hours.

    • Self-Validating Indicator: The starting chalcone exhibits a vibrant yellow color due to the extended

      
      -conjugation between the two aromatic rings. As the 1,4-reduction proceeds and conjugation is broken, the solution will visually transition to colorless or pale yellow, providing an immediate, self-validating endpoint.
      
  • Workup: Filter the hot reaction mixture through a pad of Celite to remove unreacted zinc dust. Wash the filter cake with hot ethanol. Concentrate the filtrate to remove the ethanol, extract the aqueous residue with Ethyl Acetate, dry, and concentrate to yield the saturated propiophenone.

Quantitative Data Presentation

The following table summarizes the key process metrics for both manufacturing routes, highlighting why Route B is prioritized for scale-up.

Process ParameterRoute A: Condensation + ReductionRoute B: Friedel-Crafts Acylation
Overall Yield 65 - 70% (over 2 steps)85 - 90% (single step)
Scalability Moderate (Zinc filtration is cumbersome)Excellent (Standard unit operations)
Catalyst / Reagent Cost High (Requires large excess of Zn dust)Low (

is inexpensive)
E-Factor (Waste Generation) High (Aqueous zinc waste streams)Moderate (Aluminum salts require treatment)
Key Technical Risk Chemoselectivity; transition metal poisoningExotherm management; regioselectivity

References

  • Main Product - BOC Sciences: this compound. BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtlw4E7R2sV5OgDwrutRXZdNdcpKjXez-UzxSpzefUcmP4ERuXnXnvnGo-Y0o_Sb0afU6Hp8OdKtbIq9G6nIiJcOczJ0NorgyKd01fXwEyOwppME2bK0hlEy8ABlAfaeQsH59MKtzdnO0mZzrWjgCtqL6-nReZ9Q==]
  • Selective 1,4-reduction of chalcones with Zn/NH4Cl/C2H5OH/H2O. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErpVOFmtzLKZIR02EJULbuaTllzhni4wwAB6ob9Z-ZYRiInjaim_qbDzhjn9_xKB1_VoiiOpiLxcCPRG2h-eUWTREqQWDckf9U1e72TSJDSXk9Z6ZpzJMpdD3433EpCAAkdspld5TwIe9kzaIVKO02nH_wmhak4FQDREaMYRAcxEOZzvdz2O5ouuWrvi-1hAkshcfJkRAnF6k7wzEeW2dnEw2_j2yOfEk=]
  • Application Notes and Protocols: Friedel-Crafts Acylation of Thioanisole. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAV7eRrV7-On5lOFs4CW8DBHNqWM0ClhcVqj2svlCqSa92537tvCz4wdQjPsmUYvxTtSw5l74Wk2j7kXb9c_dZf2a3Z4NsHzUzvLlGIDJYCFDniXV8Cvh86zikQ2cgb6ok4jcaqhrByoeXp31ypBE9lBd1AynmGIDnANnD-3VTtguKFhZfJjwBtWUf8TPhMegSN3FRlogk5wt5I_zHLXNvW8bU3Q==]
  • Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHozG6mUV3Yu9norz6tQJ7Gj4gSaAG3-9H5DUjj1sFbJczDpRxAthzXLlPe93n28okcYGFbmVZpOw5HFSpm3vm0oZWs13uhm3zo4fZ26xbV7kaE1ytdebQgDB_8itvinfjqCKKHgzRoWDELEsbasW2KEGUNJlLXzOpzBvvuyJbQhntUfc7IhRorLz1f6SZvMUTsKm-7ViKC--Vg-hHxGgzilGZKWbzyMjQNUYg-cA==]
  • Zinc‐Mediated Efficient and Selective Reduction of Carbonyl Compounds. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQZuZIhs6Kz9ftB6PKsomYcF-AHquEY77_4_KOzWwD60wg4Dwvz9wdxiOQUbxM6THa8BnIjOtesZ884GtF1gFlx1k7KG2y-5Dtjoy-wcGSszsIpPAwNs_YtoEFScs54KMKvhlgL3gNhKE3XJ4qHE6bEbY1Mgm-atlpPXGo8YDj7plGnHFx85fdfqRa3OaljV2J0YDGxakj7zQu7kRxNSPLyky3hIUBzwhdNxRQvMIyjt1yxA==]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Degradation Profiling of Thiomethyl Propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and toxicologists in identifying, troubleshooting, and characterizing the degradation products of thiomethyl propiophenones.

Compounds in this class—most notably 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (commonly known as MMMP, Irgacure 907, or MTMP)—serve dual roles in modern science. They are highly efficient Type I photoinitiators used in polymer chemistry[1], and they are increasingly monitored in forensic toxicology as synthetic cathinone analogs and endocrine-disrupting compounds[2][3]. Due to their specific functional groups (a methylthio ether and an α-amino ketone), these molecules are highly susceptible to environmental and metabolic degradation[2][4].

Section 1: Diagnostic Troubleshooting & FAQs

Q1: During LC-MS stability testing of my MMMP standard, I consistently observe a secondary peak with a mass shift of +16 Da. What is the mechanism behind this, and how can I prevent it? The Causality: The +16 Da mass shift is the stoichiometric signature of oxygen addition, specifically the oxidation of the methylthio (


) group to a sulfoxide (

)[1][2]. The sulfur atom in the thiomethyl group is highly nucleophilic. When exposed to atmospheric oxygen, trace peroxides in aging LC solvents, or reactive oxygen species (ROS), it readily donates electron density to form the sulfoxide[1]. If left unmitigated, prolonged exposure will lead to a secondary oxidation event, yielding a sulfone (+32 Da)[5]. The Solution: To prevent this, standards must be stored in amber vials under an inert argon or nitrogen headspace at -20 °C. Always use freshly degassed, high-purity solvents for HPLC mobile phases to minimize dissolved oxygen.

Q2: My in vitro metabolic profiling assay using human liver microsomes (HLMs) shows rapid depletion of the parent thiomethyl propiophenone. What are the primary degradation products I should target for quantification? The Causality: In human and mammalian metabolism, thiomethyl propiophenones are extensively processed by cytochrome P450 monooxygenases (specifically CYP2C9, CYP2D6, and CYP3A4)[4]. The primary biotransformations target the two most reactive sites on the molecule: the nucleophilic sulfur atom and the electrophilic ketone. The Solution: You must configure your MRM (Multiple Reaction Monitoring) methods to target the secondary alcohol formed via ketone reduction (e.g.,


-hydroxy-MMMP) and its subsequent oxidized derivatives[6]. Forensic studies have confirmed that 

-hydroxy-MMMP-sulfoxide and

-hydroxy-MMMP-sulfone are the primary, highly stable metabolites excreted in human urine[7][8].

Q3: I am experiencing inconsistent yields and unexpected side products when synthesizing thiomethyl propiophenone derivatives under ambient laboratory light. Why is this happening? The Causality: Compounds like MMMP are engineered as Norrish Type I photoinitiators[2][9]. Upon absorption of UV or ambient visible light (specifically at their absorption maxima of 230 nm and 304 nm), the molecule transitions from a ground state to an excited singlet state, followed by intersystem crossing to a reactive triplet state[1][9]. This triggers a homolytic


-cleavage of the labile bond between the carbonyl group and the adjacent quaternary 

-carbon, generating highly reactive benzoyl and aminoalkyl free radicals[2]. The Solution: Conduct all synthesis, purification, and storage steps in actinic (amber) glassware or under strict yellow-light conditions.

Section 2: Self-Validating Experimental Protocols

Protocol 1: Controlled Oxidation for the Generation of Sulfoxide/Sulfone Analytical Standards

To accurately quantify degradation in your samples, you must first synthesize pure reference standards of the oxidized byproducts.

  • Reaction Setup: Dissolve 100 mg of the parent thiomethyl propiophenone (e.g., MMMP) in 5 mL of LC-MS grade methanol in a round-bottom flask.

  • Thermal Control: Cool the solution to 0–5 °C using an ice bath. Causality: Oxidation of thioethers is highly exothermic; low temperatures prevent over-oxidation directly to the sulfone, allowing isolation of the sulfoxide intermediate.

  • Reagent Addition: Add 1.2 molar equivalents of 30% aqueous hydrogen peroxide (

    
    ) dropwise under continuous magnetic stirring[1].
    
  • System Validation (Critical Step): After 30 minutes, aliquot 10 µL of the reaction mixture, dilute 1:100 in methanol, and inject into the LC-MS. You must observe the emergence of the

    
     ion. Do not proceed to quenching until the parent 
    
    
    
    peak is reduced to <5% relative abundance.
  • Quenching & Extraction: Quench the reaction by adding 2 mL of saturated sodium thiosulfate solution to neutralize unreacted peroxides. Extract the aqueous layer with dichloromethane (

    
     mL), dry the organic layer over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the sulfoxide standard.
Protocol 2: Photodegradation Profiling via Radical Trapping

Because Norrish Type I cleavage radicals have a half-life of microseconds, they cannot be observed directly via standard LC-MS. This protocol uses a chemical trap to validate photodegradation.

  • Sample Preparation: Prepare a 1 mg/mL solution of the target compound in degassed acetonitrile in a quartz cuvette (1 cm path length)[2].

  • Radical Scavenger Addition: Add 5 molar equivalents of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy). Causality: TEMPO acts as a stable radical trap that will covalently bind to the transient benzoyl and aminoalkyl radicals generated during photolysis, forming stable adducts detectable by MS.

  • Photolysis: Expose the sample to a controlled UV source at 304 nm (matching the

    
     of the 
    
    
    
    -amino ketone chromophore)[1].
  • Kinetic Sampling: Withdraw 50 µL aliquots at

    
     and 
    
    
    
    minutes.
  • Analysis: Analyze via LC-MS to quantify the exponential decay of the parent peak and the emergence of the TEMPO-benzoyl and TEMPO-aminoalkyl adduct masses.

Section 3: Quantitative Data Presentation

The following table summarizes the key analytical markers required to identify the parent compound (using MMMP as the model) and its primary degradation products during LC-MS/UV analysis.

Compound / DerivativeDegradation PathwayStructural ModificationExpected

(Da)
UV

(nm)
MMMP (Parent) N/AIntact

-amino ketone
280.14230, 304
MMMP-Sulfoxide Chemical/Metabolic Oxidation

296.13 (+16 Da)~230 (304 shifted)
MMMP-Sulfone Hyper-oxidation

312.13 (+32 Da)~230 (304 shifted)

-hydroxy-MMMP
Ketone Reduction

282.15 (+2 Da)Loss of 304 peak

-hydroxy-MMMP-sulfoxide
Reduction + OxidationDual modification298.15 (+18 Da)Loss of 304 peak

Section 4: Mechanistic Pathways (Visualized)

The following diagram maps the divergent chemical and metabolic degradation pathways of thiomethyl propiophenones, illustrating how environmental factors (light, oxygen) and biological systems (CYP450 enzymes) alter the molecular structure.

DegradationPathways MMMP Parent Thiomethyl Propiophenone (e.g., MMMP / Irgacure 907) Sulfoxide Sulfoxide Derivative (+16 Da Mass Shift) MMMP->Sulfoxide Oxidation (O2, ROS, CYPs) Alcohol Secondary Alcohol (β-hydroxy-MMMP) MMMP->Alcohol Ketone Reduction (In vivo / Chemical) Radicals Benzoyl & Aminoalkyl Free Radicals MMMP->Radicals UV Light (250-400 nm) Norrish Type I α-Cleavage Sulfone Sulfone Derivative (+32 Da Mass Shift) Sulfoxide->Sulfone Further Oxidation AlcoholSO β-hydroxy-MMMP-sulfoxide (Metabolite) Alcohol->AlcoholSO Oxidation

Figure 1: Chemical and metabolic degradation pathways of thiomethyl propiophenones.

References

  • Chemical Papers. Reactivity of substrates with multiple competitive reactive sites toward NBS under neat reaction conditions promoted by visible light.[Link]

  • [6] University of Pretoria. Molecular modelling and crystallographic investigation of novel synthetic cathinone 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP).[Link]

  • [3] ResearchGate. 2-Methyl-4'-(Methylthio)-2-Morpholinopropiophenone: A Commercial Photoinitiator Being Used as a New Psychoactive Substance.[Link]

  • [7] PubMed / NIH. A Fatality Involving Furanylfentanyl and MMMP, With Presumptive Identification of Three MMMP Metabolites in Urine.[Link]

  • [4] PMC / NIH. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry.[Link]

  • [8] Journal of Analytical Toxicology / Oxford Academic. Fatality Involving Furanylfentanyl and MMMP, with Presumptive Identification of Three MMMP Metabolites in Urine.[Link]

Sources

Overcoming steric hindrance in 2-methoxyphenyl substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #2-OMe-STERIC-001 Subject: Overcoming low yields and catalyst decomposition in 2-methoxyphenyl substitution reactions. Assigned Specialist: Senior Application Scientist, Catalysis Group.

Executive Summary: The "Ortho-Effect" Paradox

The 2-methoxyphenyl moiety presents a unique "double whammy" in cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig). Unlike a simple methyl group (steric only), the 2-methoxy group introduces:

  • Steric Hindrance: The ortho-substituent physically blocks the metal center, hindering both oxidative addition (if on the electrophile) and transmetallation.

  • Electronic Deactivation:

    • As an Electrophile (Ar-X): The electron-donating resonance effect (+R) of the oxygen renders the C-X bond electron-rich, making oxidative addition sluggish.

    • As a Nucleophile (Ar-B(OH)₂): The increased electron density accelerates protodeboronation , a parasitic side reaction where the boronic acid hydrolyzes back to anisole before coupling can occur.

This guide provides a modular troubleshooting framework to resolve these specific failure modes.

Strategic Hardware: Ligand Selection Architecture

The choice of ligand is the single most critical variable. Standard phosphines (PPh₃, dppf) often fail here. You require Dialkylbiaryl Phosphines (Buchwald Ligands) that are electron-rich (to force oxidative addition) and extremely bulky (to enforce a monoligated Pd(0) species).

Ligand Decision Matrix

LigandSelection Start Select Reaction Type Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Suzuki_Type Is the 2-OMe on the Boronic Acid or Halide? Suzuki->Suzuki_Type Amine_Type Amine Class? Buchwald->Amine_Type Acid 2-OMe on Boronic Acid (Risk: Protodeboronation) Suzuki_Type->Acid Nucleophile Halide 2-OMe on Halide (Risk: Slow Ox. Addition) Suzuki_Type->Halide Electrophile SPhos RECOMMENDATION: SPhos (High stability, prevents protodeboronation) Acid->SPhos XPhos RECOMMENDATION: XPhos (Extreme bulk for difficult halides) Halide->XPhos Primary Primary Amine (R-NH2) Amine_Type->Primary Secondary Secondary Amine (R2-NH) Amine_Type->Secondary BrettPhos RECOMMENDATION: BrettPhos (Selective for 1° amines) Primary->BrettPhos RuPhos RECOMMENDATION: RuPhos (Universal for 2° amines) Secondary->RuPhos

Figure 1: Decision tree for selecting the optimal Buchwald ligand based on substrate class and reaction type.

Scenario A: The 2-Methoxy Nucleophile (Boronic Acid)

Primary Failure Mode: Protodeboronation.[1] Symptom: You isolate the de-borylated byproduct (anisole) instead of the product.

The 2-methoxy group stabilizes the ipso-protonation intermediate. To fix this, we must increase the rate of Transmetallation (


) relative to Protodeboronation (

).

Optimization Protocol:

  • Base Switch: Move from hydroxides/carbonates to Anhydrous K₃PO₄ . The phosphate anion facilitates transmetallation without supplying the high concentration of OH⁻ ions that catalyze deboronation.

  • Ligand: Use SPhos . Its unique structure interacts with the Pd center to create a "pocket" that accelerates transmetallation.

  • Water Control: While Suzuki coupling requires some water, 2-OMe boronic acids are sensitive.[1] Use a 95:5 solvent/water ratio rather than 1:1.

Data Comparison: Solvent/Base Effects on 2-OMe-Phenylboronic Acid Coupling

VariableConditionYield (%)Major Byproduct
Standard Pd(PPh₃)₄ / Na₂CO₃ / DME:H₂O (1:1)15%Anisole (Protodeboronation)
Base Change Pd(PPh₃)₄ / K₃PO₄ / Toluene:H₂O (10:1)45%Anisole
Ligand Change Pd-SPhos-G3 / K₃PO₄ / Toluene:H₂O (20:1)92% < 2% Anisole
Scenario B: The 2-Methoxy Electrophile (Aryl Halide)

Primary Failure Mode: Failed Oxidative Addition. Symptom: Recovery of starting material (Ar-X) or homocoupling of the boronic acid.

The steric bulk prevents the Pd(0) from approaching the C-X bond.

Optimization Protocol:

  • Pre-catalysts are Mandatory: Do not mix Pd(OAc)₂ + Ligand in situ. The reduction to Pd(0) is often inefficient in hindered systems. Use Pd-G3/G4 precatalysts (e.g., XPhos-Pd-G3) which release the active monoligated Pd(0) species immediately upon heating.

  • Temperature: These reactions often require 80–100°C . Room temperature is rarely sufficient for 2-ortho substituted halides.

  • Solvent: Switch to 1,4-Dioxane or n-Butanol . Alcohol solvents can sometimes assist in activating the halide via hydrogen bonding, though Dioxane is the standard for high-temp stability.

Troubleshooting & FAQs

Q1: I am seeing significant "homocoupling" of my boronic acid, but my 2-methoxy halide remains untouched. Why? A: This indicates that Oxidative Addition is too slow. The catalyst is sitting idle, and oxygen ingress (or reducible groups) is oxidizing the Pd(II)-boronate species, leading to homocoupling.

  • Fix: Switch to XPhos-Pd-G3 . Degass solvents vigorously (sparge with Ar for 20 mins). Increase catalyst loading to 2-3 mol%.

Q2: Can I use 2-methoxy aryl chlorides? A: Only with extreme difficulty. The C-Cl bond is stronger and the steric hindrance makes it nearly inert.

  • Fix: Swap to Aryl Bromides or Triflates . If you must use the chloride, use RuPhos or AdBredtPhos and raise the temperature to 110°C in Toluene.

Q3: My Buchwald-Hartwig amination with 2-bromoanisole turns black and stalls. A: "Pd Black" formation means your ligand is dissociating, likely due to the steric pressure.

  • Fix: You need a ligand that binds tighter or creates a more stable catalytic cycle.[2] RuPhos is the gold standard here. Ensure you are using a strong enough base (NaOtBu) to drive the amine deprotonation, unless functional groups forbid it.

Validated Workflow: 2-Methoxy Suzuki Coupling

Scope: Coupling 2-methoxyphenylboronic acid with a hindered aryl bromide.

  • Setup: Flame-dry a reaction vial containing a stir bar.

  • Reagents:

    • Aryl Bromide (1.0 equiv)[1]

    • 2-Methoxyphenylboronic acid (1.5 equiv) - Excess is crucial due to potential deboronation.

    • SPhos-Pd-G3 Precatalyst (2.0 mol%)

    • K₃PO₄ (finely ground, 3.0 equiv)

  • Solvent: Add Toluene and Water (Ratio 10:1). Concentration should be 0.2 M wrt halide.

  • Degas: Sparging with Argon for 15 minutes is superior to freeze-pump-thaw for this specific solvent mix.

  • Reaction: Seal and heat to 100°C for 4–12 hours.

  • Workup: Filter through Celite (removes Pd), dilute with EtOAc, wash with brine.

Mechanistic Visualization

The following diagram illustrates the competition between the productive cycle and the parasitic protodeboronation pathway.

Mechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Boronic 2-OMe-Ph-B(OH)2 Boronic->TransMet Productive Path (Needs SPhos) Deboronation Protodeboronation (Anisole Byproduct) Boronic->Deboronation Parasitic Path (High pH/Temp)

Figure 2: Catalytic cycle highlighting the competition between Transmetallation and Protodeboronation. SPhos accelerates the green path; high pH accelerates the red path.

References
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science.[3]

  • BenchChem Technical Support. (2025). Preventing protodeboronation of 2-Ethoxy-5-methoxyphenylboronic acid.[1]

Sources

Removing sulfur-based impurities from propiophenone products

[1]

Topic: Advanced Purification Protocols for Sulfur-Based Impurities in Propiophenone Target Audience: Senior Chemists, Process Engineers, Drug Development Scientists Version: 2.4 (Current)[1][2]

Diagnostic & Detection Module

Identify the enemy before you attack.[1][2]

Sulfur impurities in propiophenone primarily originate from thiophene contamination in the benzene starting material (Friedel-Crafts route) or sulfur-containing reagents/solvents.[1][2] The most persistent impurity is 2-Propionylthiophene , formed when residual thiophene undergoes acylation alongside benzene.[1][2]

Why is this difficult?

  • Propiophenone BP: ~218°C[1][2]

  • 2-Propionylthiophene BP: ~225–228°C[2]

  • Challenge: The boiling points are too close for effective separation by standard fractional distillation. Azeotropes frequently form.[1]

Detection Workflow

Use this decision matrix to confirm sulfur presence:

IndicatorSensitivityMethod
Odor Low"Burnt rubber" or garlic-like smell (distinct from the sweet/floral note of pure propiophenone).[1][2]
Pd Poisoning HighAttempt a small-scale hydrogenation (e.g., nitro-reduction) with Pd/C. If the catalyst deactivates immediately, sulfur > 5-10 ppm.[1][2]
GC-SCD Ultra-HighGas Chromatography with Sulfur Chemiluminescence Detector. The gold standard for quantifying ppm-level sulfur.[1]
Lead Acetate MediumPaper strip test (wet with Pb(OAc)₂) turns black in vapor stream if H₂S or volatile mercaptans are present.[1][2]

Purification Protocols (The "How-To")

Method A: Adsorptive Polishing (Low Sulfur Load < 500 ppm)

Best for: Final polishing of technical grade material to pharma-grade.[1][2] Mechanism: Physisorption and Chemisorption on metal-doped matrices.[1][2]

Reagents:

  • Activated Carbon (High surface area, e.g., Norit® or Darco®)[1][2]

  • Optional but Recommended: 13X Molecular Sieves or Cu-doped Alumina.[1]

Protocol:

  • Dissolution: Dissolve crude propiophenone in a non-polar solvent (e.g., Cyclohexane or Hexane) to reduce viscosity and improve mass transfer.[1][2] A 1:1 or 1:2 ratio (w/v) is ideal.[1][2]

  • Loading: Add Activated Carbon (5-10 wt% relative to propiophenone) .

    • Pro-Tip: For thiophene removal, use Ag-doped or Cu-doped activated carbon if available, as metal sites complex with the sulfur lone pair.[1][2]

  • Contact Time: Stir vigorously at 50–60°C for 2–4 hours . Room temperature stirring is often insufficient for heterocyclic sulfur capture.[1]

  • Filtration: Filter hot through a Celite® pad to remove all carbon fines.[1][2]

  • Concentration: Remove solvent via rotary evaporation.[1][2]

Method B: Oxidative Desulfurization (High Sulfur Load > 500 ppm)

Best for: Removing 2-Propionylthiophene when distillation fails.[1][2] Mechanism: Oxidizing the sulfur atom to a sulfone (–SO₂–).[1][2] Sulfones are highly polar and significantly higher boiling, allowing easy separation.[1]

Reagents:

  • Hydrogen Peroxide (30%)[1][2]

  • Formic Acid (88%) or Acetic Acid[1][2]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate[1][2]

Protocol:

  • Setup: In a round-bottom flask, dissolve propiophenone (1 equiv) in formic acid (5–10 volumes).

  • Oxidation: Dropwise add Hydrogen Peroxide (2–3 equiv relative to estimated sulfur content, or 0.1 equiv relative to ketone if S content is unknown but low).[1][2]

    • Caution: Exothermic reaction.[1][2] Maintain temp < 60°C.

  • Reaction: Stir at 45–50°C for 3–6 hours .

    • Chemistry: The thiophene ring sulfur is oxidized to the sulfone. 2-Propionylthiophene (BP ~228°C) becomes 2-Propionylthiophene-1,1-dioxide (Solid/High BP).[1][2]

  • Workup:

    • Quench with cold water.[1][2]

    • Extract with DCM.[1][2]

    • Wash organic layer with NaHSO₃ (to remove excess peroxide) and NaHCO₃ (to remove acid).[1][2]

  • Separation:

    • Option 1 (Distillation): Distill the propiophenone.[1][2] The sulfone impurity will remain in the pot residue due to its drastically increased boiling point and polarity.

    • Option 2 (Filtration): Pass the crude oil through a short Silica Gel plug.[1][2] The non-polar propiophenone elutes easily; the polar sulfones stick to the silica.

Method C: Low-Temperature Recrystallization

Best for: High purity requirements (>99.5%) where propiophenone is already the major component.[1][2] Note: Propiophenone melts at ~18–21°C.[1][2] This method requires a freezer or cryostat.[1]

Protocol:

  • Cool the propiophenone to 0°C to -10°C .

  • Seed with a pure crystal of propiophenone if available.[1]

  • Allow partial solidification (approx. 50-70% mass).[1][2]

  • Centrifugation/Filtration: Quickly filter the crystals or centrifuge at low temperature.[1][2] The sulfur impurities (which lower the MP) will concentrate in the liquid "mother liquor."

  • Repeat if necessary.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate purification route based on impurity levels.

DesulfurizationWorkflowStartCrude Propiophenone(Sulfur Contaminated)AnalyzeAnalyze Sulfur Content(GC-SCD / Pd-Test)Start->AnalyzeDecisionSulfur Level?Analyze->DecisionLowS< 100 ppm(Trace Impurities)Decision->LowSLow LoadHighS> 500 ppm(Thiophene Derivatives)Decision->HighSHigh LoadAdsorptionMethod A: Adsorption(Activated Carbon/13X Zeolite)Temp: 60°CLowS->AdsorptionOxidationMethod B: Oxidative Desulfurization(H2O2 + Formic Acid)Converts Thiophenes -> SulfonesHighS->OxidationCheckFinal Purity CheckAdsorption->CheckDistillVacuum Distillation(Remove Sulfones in Residue)Oxidation->DistillDistill->CheckCheck->StartFail (Repeat)SuccessPure Propiophenone(Pharma Grade)Check->SuccessPass

Caption: Decision matrix for selecting the optimal desulfurization protocol based on initial sulfur load.

Troubleshooting & FAQs

Q1: Can I use Raney Nickel?

Answer: Proceed with Extreme Caution. While Raney Nickel is the classic reagent for desulfurization (cleaving C-S bonds), it is also a potent hydrogenation catalyst.[1][2]

  • Risk: It will readily reduce the carbonyl group of propiophenone (C=O) to an alcohol (1-phenyl-1-propanol) or fully to the alkane (propylbenzene).[1][2]

  • Workaround: If you must use it, use "Deactivated" Raney Nickel (boiled in acetone prior to use to remove adsorbed hydrogen) and run at low temperatures (<20°C).[1][2] However, Method A or B is generally superior for preserving the ketone functionality.[1]

Q2: My post-oxidation yield is low. Where did my product go?

Answer:

  • Over-oxidation: If temperatures exceeded 70°C, Baeyer-Villiger oxidation might occur, converting propiophenone to phenyl propionate (ester).[1][2] Keep the reaction between 45–55°C.

  • Emulsions: The sulfone byproducts can act as surfactants.[1][2] Ensure thorough washing with brine during the extraction phase to break emulsions.

Q3: Why not just distill it carefully?

Answer: As noted in the diagnostic section, the boiling point difference between propiophenone (218°C) and its primary sulfur impurity, 2-propionylthiophene (~228°C), is only ~10°C. At industrial or preparative scales, this requires a distillation column with a very high theoretical plate count (efficiency).[1][2] Standard lab distillation will result in "smearing" of the impurity into the main fraction.

Q4: How do I store the purified product to prevent re-contamination?

Answer: Store in amber glass under an inert atmosphere (Nitrogen or Argon).[1][2] Sulfur compounds are often ubiquitous in lab air (from other experiments involving thiols/sulfides).[1][2] Ensure seals are PTFE-lined, as rubber septa can sometimes leach sulfur curing agents into the solvent.[1]

References

  • Boiling Point Data: National Center for Biotechnology Information.[2] (2025).[1][2][3] PubChem Compound Summary for CID 26179, 2-Propionylthiophene. Retrieved from [Link]

  • Desulfurization Methodology: Lenntech Water Treatment Solutions. Adsorption / Activated Carbon.[1][2][4] Retrieved from [Link]

  • Oxidative Desulfurization (ODS): Otsuki, S., et al. (2000).[1][2] Oxidative Desulfurization of Light Gas Oil and Vacuum Gas Oil by Oxidation and Solvent Extraction. Energy & Fuels. (Contextual grounding for the H2O2/Formic acid protocol adapted for aromatic ketones).

  • Raney Nickel Risks: Organic Chemistry Portal.[1][2] Raney Nickel - Desulfurization. Retrieved from [Link]

Addressing thermal instability in 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone. It addresses potential thermal instability issues, offering troubleshooting advice and preventative strategies based on the compound's structural characteristics. Our approach is grounded in established principles of organic chemistry to ensure scientific integrity and provide actionable insights for your experiments.

Introduction: Understanding the Stability Profile

This compound is a complex aromatic ketone incorporating three key functional moieties: a propiophenone core, a methoxy-substituted phenyl ring, and a thiomethyl-substituted phenyl ring. While the propiophenone backbone provides a degree of stability, the presence of the β-keto group and the thioether (thiomethyl) linkage introduces potential pathways for thermal and oxidative degradation.[1][2] This guide will help you navigate these potential challenges.

The electron-donating nature of the methoxy group is generally expected to confer some electronic stability to the aromatic system.[3][4] However, the primary points of vulnerability under thermal stress are likely to be the benzylic protons alpha to the carbonyl group and the sulfur atom of the thiomethyl group.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the purity of my this compound sample over time, even when stored at room temperature. What could be the cause?

A1: This is likely due to slow thermal degradation or oxidation. The two primary sites of instability in your compound are the propiophenone core and the thiomethyl group. The β-keto group in the propiophenone structure can be susceptible to oxidation.[1] More significantly, thioethers are readily oxidized to form sulfoxides and subsequently sulfones, which would register as impurities in your analysis.[5][6][7][8]

Q2: My sample has developed a slight yellow tint after storage. Is this related to degradation?

A2: Yes, the development of a yellowish color is a common indicator of degradation in many organic compounds, including aromatic ketones. This can be due to the formation of conjugated impurities or chromophoric degradation products arising from oxidative or photolytic processes.

Q3: I'm using GC-MS for analysis and I'm seeing multiple peaks close to my main product peak that weren't there initially. What are these?

A3: These are likely thermal degradation products formed in the heated GC inlet. Propiophenone derivatives can undergo in-situ thermal degradation during GC-MS analysis.[1] You may be observing byproducts from the oxidation of the thioether to the corresponding sulfoxide and sulfone, or products of α-cleavage at the carbonyl group. To minimize this, consider lowering the injection port temperature.[1]

Q4: Can I use antioxidants to improve the stability of my compound?

A4: Absolutely. The use of radical-scavenging antioxidants can be an effective strategy. Butylated hydroxytoluene (BHT) is a widely used antioxidant that can prevent free-radical mediated oxidation.[9][10][11][12][13] Adding a small amount of BHT to your sample, particularly if it is in solution, can help mitigate degradation.

Q5: What are the ideal storage conditions for this compound?

A5: To minimize thermal and photo-degradation, the compound should be stored in a cool, dark place. An inert atmosphere (e.g., under argon or nitrogen) is highly recommended to prevent oxidation. Storing the compound as a solid is generally preferable to storage in solution, as solvents can sometimes participate in degradation pathways.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/GC-MS Thermal or oxidative degradation.- For GC-MS: Lower the injector temperature to minimize on-column degradation.[1] - For HPLC: Use a fresh sample for analysis. Ensure mobile phases are degassed to remove oxygen.
Decreasing Assay Potency Degradation of the active compound.- Re-purify the compound if necessary. - Store the compound under an inert atmosphere and in a freezer. - Consider adding a suitable antioxidant like BHT to stock solutions.[9][10][11][12][13]
Inconsistent Experimental Results Variable degradation of the compound between experiments.- Prepare fresh solutions of the compound for each experiment. - Protect solutions from light, especially if working with photochemically sensitive aromatic ketones.[14][15][16][17][18]
Formation of Insoluble Particulates Polymerization or formation of highly insoluble degradation products.- Filter the sample before use. - Investigate the nature of the precipitate using techniques like FT-IR or NMR.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish the stability profile of this compound.

1. Materials:

  • This compound
  • Hydrochloric acid (0.1 M)
  • Sodium hydroxide (0.1 M)
  • Hydrogen peroxide (3%)
  • High-purity water
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • BHT (Butylated hydroxytoluene)
  • HPLC system with UV or PDA detector
  • GC-MS system

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, prepare a solution in a suitable solvent (e.g., acetonitrile) and heat at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.

3. Analysis:

  • Analyze all stressed samples by HPLC and GC-MS.[19][20][21][22][23][24][25][26][27][28][29]
  • Compare the chromatograms of the stressed samples to a control sample (compound dissolved in the solvent at time zero).
  • Identify and characterize major degradation products using mass spectrometry data.
Protocol 2: Stabilization with Antioxidants

This protocol describes how to assess the effectiveness of an antioxidant in preventing the degradation of this compound.

1. Materials:

  • This compound
  • BHT (or other suitable antioxidant)
  • Acetonitrile (HPLC grade)
  • HPLC system with UV or PDA detector

2. Procedure:

  • Prepare two identical solutions of the compound in acetonitrile (e.g., 1 mg/mL).
  • To one solution, add BHT to a final concentration of 0.01% (w/v).
  • Store both solutions at room temperature, exposed to air and light, for a period of 7 days.
  • Take aliquots from each solution at 0, 1, 3, and 7 days.

3. Analysis:

  • Analyze the aliquots by HPLC to determine the purity of the compound in each solution over time.
  • Compare the degradation rate of the compound with and without the antioxidant.

Visualizations

Potential Degradation Pathways

G cluster_main This compound cluster_oxidation Oxidative Degradation cluster_thermal Thermal/Photochemical Degradation start Compound sulfoxide Sulfoxide Derivative start->sulfoxide Oxidation (e.g., H₂O₂) alpha_cleavage α-Cleavage Products start->alpha_cleavage Heat/UV Light photoreduction Photoreduction Products start->photoreduction UV Light + H-donor sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways for the subject compound.

Troubleshooting Workflow

G start Instability Observed (e.g., new peaks, color change) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_analytical Evaluate Analytical Method (e.g., GC inlet temp) start->check_analytical implement_storage Implement Optimal Storage: Cool, Dark, Inert Atmosphere check_storage->implement_storage Suboptimal modify_analytical Modify Analytical Method: Lower GC Inlet Temp check_analytical->modify_analytical High Temp use_antioxidant Consider Antioxidant Addition (e.g., BHT) implement_storage->use_antioxidant modify_analytical->use_antioxidant stabilized Compound Stabilized use_antioxidant->stabilized Effective repurify Re-purify Compound use_antioxidant->repurify Ineffective

Caption: A workflow for troubleshooting compound instability.

References

  • THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. ProQuest. (URL not available)
  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015). Journal of Analytical Toxicology. [Link]

  • Aromatic Ketones as Photocatalysts: Combined Action as Triplet Photosensitiser and Ground State Electron Acceptor. (2025). ResearchGate. [Link]

  • The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. (2025). ResearchGate. [Link]

  • Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]

  • The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. (2024). Green Chemistry. [Link]

  • Oxidation of thioanisole with H2O2 in the presence of acetic acid... ResearchGate. [Link]

  • Node-Solution Microenvironment Governs the Selectivity of Thioanisole Oxidation within Catalytic Zr-Based Metal–Organic Framework. (2025). ACS Applied Materials & Interfaces. [Link]

  • Butylated hydroxytoluene. Wikipedia. [Link]

  • Oxidation of thioanisole ( 4a ) to methyl phenyl sulfoxide ( 5a ) and... ResearchGate. [Link]

  • Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Clinical Chemistry. [Link]

  • Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. (2025). ResearchGate. [Link]

  • Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. (2009). Atmospheric Chemistry and Physics. [Link]

  • Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. (2025). RSC Publishing. [Link]

  • BHA & BHT Synthetic Antioxidants in Food & Nutrition. Periodical by Knowde. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Longdom Publishing SL. [Link]

  • PHOTOCHEMICAL REACTIONS OF AROMATIC KETONES WITH NUCLEIC ACIDS AND THEIR COMPONENTS–III. CHAIN BREAKAGE AND THYMINE DIMERIZATION IN BENZOPHENONE PHOTOSENSITIZED DNA.* Scilit. [Link]

  • THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. INTERNATIONAL JOURNAL OF CURRENT ENGINEERING AND SCIENTIFIC RESEARCH (IJCESR). [Link]

  • Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. (2010). PubMed. [Link]

  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. (2022). Biomacromolecules. [Link]

  • Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. (2019). MDPI. [Link]

  • PROPIOPHENONE. LookChem. [Link]

  • Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. Vaia. [Link]

  • Discrepancy of Beta-Hydroxybutyrate Measurements between a Blood Meter and GC-MS Methods in Healthy Humans. (2023). MDPI. [Link]

  • Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. (2025). ResearchGate. [Link]

  • natural butylated hydroxytoluene (bht): a review. Quantum Journal of Medical and Health Sciences. [Link]

  • Toxic ingredient to avoid: BHA and BHT. David Suzuki Foundation. [Link]

  • Characterization of thioether compounds formed from alkaline degradation products of enflurane. (2001). PubMed. [Link]

  • Degradation study of thiotepa in aqueous solutions. (1999). PubMed. [Link]

  • Mass Spectra of Ketones. Analytical Chemistry. [Link]

  • Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. (2025). ResearchGate. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. (2025). MTC USA. [Link]

  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Medium. [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. (2025). Taylor & Francis Online. [Link]

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (2020). MDPI. [Link]

  • RU2156247C2 - Propiophenone derivatives and methods of preparation thereof.
  • Role of Edge Groups in Defining the Stability of Aromatic Molecules Under Electron Irradiation. (2024). SpringerLink. [Link]

  • HPLC Separation Modes. Waters. [Link]

  • Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. (2004). PubMed. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. PubMed. [Link]

Sources

Minimizing side reactions during the Friedel-Crafts acylation of propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aromatic Ketone Synthesis. As an Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks and side reactions encountered during the Friedel-Crafts synthesis and modification of propiophenones (e.g., reacting substituted benzenes with propionyl chloride).

This guide abandons generic advice in favor of causality-driven troubleshooting, ensuring that every protocol you run is a self-validating system.

Part 1: Core Mechanisms & Workflow

To troubleshoot Friedel-Crafts acylation, one must understand that this reaction is not truly catalytic . While the Lewis acid (typically AlCl₃) activates the propionyl chloride to form the highly reactive acylium ion, it also strongly coordinates with the basic carbonyl oxygen of the newly formed propiophenone product. This stoichiometric complexation traps the aluminum, necessitating strictly >1.0 equivalent of the Lewis acid to prevent the reaction from stalling 1[1].

FCA_Pathway A Propionyl Chloride + AlCl3 B Acylium Ion [CH3CH2C≡O]+ A->B Activation C Electrophilic Attack (Arene Addition) B->C + Arene D Wheland Intermediate (Sigma Complex) C->D π-bond breaks E AlCl3-Ketone Complex (Requires >1 eq AlCl3) D->E - HCl F Aqueous Quench (Hydrolysis) E->F H2O / Ice G Free Propiophenone Product F->G Al(OH)3 removal

Friedel-Crafts acylation pathway highlighting the critical AlCl3-ketone complexation step.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction is stalling at ~50% conversion despite using 0.5 equivalents of AlCl₃. Why? A1: You are experiencing catalyst trapping. Causality: Because the propiophenone product forms a highly stable Lewis acid-base complex with AlCl₃, the aluminum is consumed as the reaction proceeds. You must use at least 1.1 to 1.2 equivalents of AlCl₃ per acyl group being added. Furthermore, if your substrate contains other Lewis basic sites (e.g., the methoxy oxygen in anisole), you must add an additional 1.0 equivalent of AlCl₃ for each of those sites to achieve full conversion 2[2].

Q2: I am synthesizing 4-methoxypropiophenone from anisole, but NMR shows a phenol byproduct. How do I prevent ether cleavage? A2: You are observing Lewis acid-mediated demethylation. Causality: AlCl₃ is exceptionally oxophilic. It coordinates to the methoxy oxygen of anisole, which activates the adjacent methyl group. The chloride ion then attacks the methyl group via an S_N2 mechanism, cleaving the ether and yielding a hydroxypropiophenone (phenol) upon workup 3[3]. Solution: Strict temperature control is mandatory. Keep the reaction between 0–5 °C during the substrate addition and do not exceed 25 °C during maturation. If cleavage persists, switch to milder Lewis acids (e.g., ZnCl₂) or solid superacid catalysts (like Mordenite zeolites), which do not promote ether cleavage as aggressively .

Q3: My reaction mixture turned into a dark, viscous tar. What caused this? A3: You are likely observing acid-catalyzed aldol condensation or oligomerization. Causality: Propiophenones possess enolizable alpha-protons. If the reaction is heated excessively or left unquenched for extended periods, the newly formed ketone can undergo self-condensation under the strongly acidic conditions, forming polymeric tars 4[4]. Solution: Adhere strictly to the reaction time (1–2 hours is usually sufficient for activated substrates) and perform a prompt, cold aqueous quench to destroy the active complex.

Q4: Can I perform a Friedel-Crafts acylation directly ON propiophenone to synthesize a diacylbenzene? A4: Direct acylation of an existing propiophenone is highly discouraged. Causality: The propionyl group is strongly electron-withdrawing, severely deactivating the aromatic ring toward electrophilic aromatic substitution. Attempting this requires extremely harsh conditions that will primarily lead to degradation rather than the desired meta-substituted product 5[5].

Part 3: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and side-reaction prevalence during the synthesis of 4-methoxypropiophenone.

CatalystEquivalentsTemperature (°C)SolventYield (%)Primary Side Reaction
AlCl₃ 1.20 to 5CH₂Cl₂>90%None (Optimal)
AlCl₃ 1.240 (Reflux)CH₂Cl₂<60%Ether Cleavage (Phenol formation)
AlCl₃ 0.525CH₂Cl₂~45%Stalled Reaction (Incomplete conversion)
FeCl₃ 1.225CH₂Cl₂65%Regioisomer mixtures (ortho/para)
H-MOR Zeolite Catalytic (0.5g)100Solvent-free44%None (Green alternative, lower yield)

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Optimized Synthesis of 4-Methoxypropiophenone This protocol is engineered to minimize ether cleavage and tar formation while ensuring complete conversion.

Step 1: Catalyst Activation & Complexation

  • Action: In an oven-dried flask under an inert atmosphere, suspend 1.2 equivalents of anhydrous AlCl₃ in dry CH₂Cl₂. Cool to 0 °C using an ice bath. Add 1.0 equivalent of propionyl chloride dropwise.

  • Causality: Cooling prevents premature thermal degradation of the highly reactive acylium ion.

  • Validation Checkpoint: The solid AlCl₃ will begin to dissolve, forming a homogeneous, slightly yellow solution. This visual cue confirms the successful formation of the active acylium ion complex.

Step 2: Substrate Addition

  • Action: Dissolve 1.0 equivalent of anisole in a small volume of dry CH₂Cl₂. Add this solution dropwise to the reaction flask over 15–30 minutes, strictly maintaining the internal temperature below 5 °C.

  • Causality: Slow addition controls the exothermic electrophilic attack. Keeping the temperature below 5 °C completely suppresses the S_N2 ether cleavage side reaction 6[6].

  • Validation Checkpoint: The reaction mixture will turn an intense orange/red color, and you may observe localized boiling of the CH₂Cl₂ solvent (vortexing) due to the exothermic nature of the complexation 7[7].

Step 3: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for exactly 1 hour.

  • Causality: Warming ensures complete conversion of the sterically hindered intermediates without providing enough thermal energy to trigger aldol condensation.

  • Validation Checkpoint: Perform a TLC (Hexanes/EtOAc). The starting anisole spot should be completely consumed and replaced by a lower-Rf, UV-active spot (the complexed product).

Step 4: The Aqueous Quench (Critical Step)

  • Action: Slowly pour the reaction mixture into a vigorously stirred beaker containing a large excess of crushed ice and 1M HCl.

  • Causality: The ice absorbs the massive heat of hydrolysis, preventing thermal aldol condensation of the product. The HCl prevents the precipitation of insoluble, emulsion-forming aluminum hydroxide salts, keeping the aqueous layer clear for easy separation.

  • Validation Checkpoint: The intense orange/red color will immediately dissipate, leaving a colorless or pale yellow organic layer. This confirms the destruction of the AlCl₃-ketone complex and the release of the free propiophenone 7[7].

Part 5: References

  • Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. 5

  • Synthesis and characterization of analogue of mordenite and its role as a catalyst for Friedel-Crafts acylation of anisole - JOCPR.

  • Aromatic Reactions: Friedel–Crafts Acylation - OrgoSolver. 1

  • Understanding Friedel-Crafts Alkylation and Acylation - Echemi. 4

  • Mechanochemical Friedel–Crafts acylations - NIH / PMC. 3

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube.7

  • Optimization of Reaction Conditions for Propiophenone Derivatives - Benchchem. 2

  • Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents. 6

Sources

Strategies for preventing oxidation of the thiomethyl group during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Open | Priority: High | Status: Active

Welcome to the Thiomethyl Integrity Support Center

Mission Statement: The thiomethyl group (-SMe) is a notorious "soft" nucleophile. It is electronically rich, prone to oxidation (to sulfoxide/sulfone), and chemically sticky (poisoning transition metal catalysts). This guide provides field-proven protocols to protect, preserve, and rescue the -SMe moiety during complex synthesis.

Module 1: The "Prevention" Phase (Reagent Selection)

User Issue: "I need to oxidize an alkene or alcohol elsewhere in my molecule, but mCPBA is eating my sulfide first."

Technical Insight: Electrophilic oxidants like mCPBA, Oxone, and DMDO react with the sulfur lone pair faster than with C=C bonds due to the high HOMO energy of the sulfur atom. To bypass this, you must either invert the electronics or physically mask the sulfur.

Strategy A: The "Helmet" Protocol (Borane Protection)

This is the most robust method for carrying a sulfide through harsh oxidative conditions. Borane (


) acts as a Lewis acid, tying up the sulfur lone pair.

Experimental Protocol: Borane Masking

  • Complexation: Dissolve substrate (1.0 equiv) in dry THF. Add

    
     or 
    
    
    
    (1.1 equiv) at 0°C. Stir for 30–60 min.
    • Checkpoint: Monitor by TLC.[1][2][3] The product is usually less polar.

  • Reaction: Perform your oxidation (e.g., hydroboration-oxidation, PCC oxidation, or even mCPBA epoxidation). The

    
     complex is resistant to oxidation.
    
  • Deprotection: Add an amine (e.g., DABCO, TMEDA) or simply reflux in MeOH/acetone to strip the borane.

Strategy B: Chemoselective Reagents

If protection is not viable, switch to oxidants that rely on steric bulk or specific mechanisms that disfavor sulfur.

Target TransformationDangerous Oxidant (Avoid)Recommended Reagent Mechanism of Selectivity
Epoxidation mCPBA, DMDONBS /

, then Base
Formation of bromohydrin followed by closure.

formation is reversible; C-Br is not.
Alcohol Oxidation Jones Reagent, KMnO4Dess-Martin (DMP) or Swern DMP is generally compatible if not in huge excess. Swern is safe if T < -60°C.
Boc Removal TFA (neat)HCl / Dioxane or TFA + Scavengers Avoids

-butyl cation alkylation of S.
Module 2: Peptide Synthesis & Acidic Cleavage

User Issue: "My peptide has a Methionine. After TFA cleavage from the resin, I have a mixture of Met, Met(O), and S-t-butylated byproducts."

Technical Insight: During TFA cleavage, protecting groups (Trt, Boc, tBu) generate carbocations. Methionine acts as a scavenger for these cations (alkylation). Additionally, trace peroxides in ether or air cause oxidation to Methionine Sulfoxide [Met(O)].

The Solution: "Reagent H" (The Gold Standard)

Standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are insufficient for Methionine. You must use a cocktail containing both a scavenger (DMS) and a reducing agent (Ammonium Iodide).

Protocol: Reagent H Preparation Mix the following (percentages by volume/weight):

  • TFA: 81% (Solvent/Acid)[4]

  • Phenol: 5% (Cation Scavenger)[4]

  • Thioanisole: 5% (Accelerator/Scavenger)[4]

  • 1,2-Ethanedithiol (EDT): 2.5% (Critical Scavenger)

  • Water: 3% (Hydrolysis)[4]

  • Dimethyl Sulfide (DMS): 2% (Reduces Met(O))[4]

  • Ammonium Iodide (

    
    ):  1.5% (Reduces Met(O) in situ)[4]
    

Note: The


 + DMS system reduces any sulfoxide formed back to sulfide during the cleavage itself.
Module 3: Catalyst Poisoning (Pd/Pt Chemistry)

User Issue: "My Suzuki coupling failed. The starting material is untouched. I suspect the SMe group is shutting down the Palladium."

Technical Insight: Sulfur is a strong


-donor and can displace phosphine ligands, forming stable, inactive Pd-S complexes. This arrests the catalytic cycle at the oxidative addition or ligand exchange step.
Troubleshooting Workflow

CatalystRescue Start Suzuki/Sonogashira Stalled? CheckCat Check Catalyst Loading Start->CheckCat Increase Increase to 5-10 mol% CheckCat->Increase Low (<1%) LigandSwitch Switch Ligand System CheckCat->LigandSwitch Standard (PPh3) Success Success Increase->Success Bulky Use Bulky Phosphines (S-Phos, X-Phos) LigandSwitch->Bulky Steric Bulk prevents S-coordination Additives Add CuTC (Copper Thiophene Carboxylate) LigandSwitch->Additives Scavenge S (Stille) Bulky->Success Yield Improves

Figure 1: Decision tree for overcoming catalyst poisoning by thioethers.

Key Strategy: The "Bulky Shield" Switch to Buchwald ligands like S-Phos or X-Phos . The massive steric bulk of the biaryl backbone creates a "roof" over the Palladium center, allowing the reaction to proceed while physically blocking the approach of the interfering sulfur atom.

Module 4: Damage Control (Post-Oxidation Rescue)

User Issue: "It's too late. My SMe is now a Sulfoxide (S=O). How do I get it back without reducing my ester/alkene?"

Technical Insight: You need a method that is chemoselective for the semi-polar S-O bond but inert toward carbonyls and olefins.

Protocol: The TFAA / NaI Reduction

This is the most reliable, mild method for reducing sulfoxides to sulfides.

Reagents:

  • Sodium Iodide (NaI): 2–3 equiv.

  • Trifluoroacetic Anhydride (TFAA): 1.5–2 equiv.

  • Solvent: Acetone or Acetonitrile (0°C).

Step-by-Step:

  • Dissolve the sulfoxide in dry acetone at 0°C.

  • Add NaI (solid).

  • Add TFAA dropwise. The solution will turn dark red/brown due to the liberation of Iodine (

    
    ).
    
  • Stir for 15–30 minutes.

  • Quench: Pour into aqueous Sodium Thiosulfate (

    
    ) to remove the iodine color.
    
  • Extract with DCM.

Why it works: TFAA activates the sulfoxide oxygen (making it a good leaving group), and Iodide acts as the reducing agent. It leaves esters, amides, and alkenes untouched.

Frequently Asked Questions (FAQ)

Q: Can I use Oxone in the presence of SMe? A: Generally, no . Oxone is a potent oxygen transfer agent. Even 1.0 equivalent will produce sulfoxide. If you must use it, you have to accept the oxidation and plan for a reduction step (Module 4) later.

Q: I see "disulfide" byproducts in my NMR. What happened? A: If you used strong acids or radical conditions, you might have cleaved the S-Me bond (demethylation), leading to free thiols which then dimerize. Ensure you are using cation scavengers (Module 2) to prevent S-dealkylation.

Q: Does the Borane protection strategy work for Sulfoxides too? A: No. Borane coordinates to the lone pair of a sulfide. A sulfoxide sulfur is electron-deficient (electrophilic character). Borane protection must be applied before the oxidation risk occurs.

References
  • Chemoselective Oxidation Strategies : Journal of Organic Chemistry, "Chemoselective Oxidation of Sulfides to Sulfoxides and Sulfones". Available at: [Link] (General reference for oxidative hierarchy).

  • TFAA/NaI Reduction : Drabowicz, J., & Oae, S. (1978). "Reaction of Sulfoxides with Trifluoroacetic Anhydride and Sodium Iodide". Synthesis. Available at: [Link]

  • Borane Protection of Sulfides : Organic Syntheses, Coll. Vol. 9, p. 13. "Protection of Sulfides as Borane Complexes". Available at: [Link]

  • Catalyst Poisoning & Ligands : Journal of the American Chemical Society, "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions". Available at: [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectral analysis of 3-(2-Methoxyphenyl)-4'-(methylthio)propiophenone , a specific dihydrochalcone derivative often synthesized during the development of anti-inflammatory or anticancer agents.

The following analysis compares the target product against its Chalcone precursor (the unreduced intermediate), as distinguishing between the conjugated alkene and the reduced alkane bridge is the primary quality control challenge in this synthesis.

Part 1: Strategic Synthesis & Monitoring Context

To understand the NMR data, one must understand the origin of the molecule. This compound is typically generated via a Claisen-Schmidt condensation followed by a selective reduction.

Synthesis & Monitoring Workflow

The following diagram outlines the transformation and the critical spectral checkpoints required to validate the reaction.

SynthesisWorkflow Reactants Reactants 4'-(Methylthio)acetophenone + 2-Methoxybenzaldehyde Chalcone INTERMEDIATE (Chalcone) (E)-1-(4-(methylthio)phenyl)- 3-(2-methoxyphenyl)prop-2-en-1-one Reactants->Chalcone Claisen-Schmidt (Base/EtOH) Product FINAL PRODUCT 3-(2-Methoxyphenyl)- 4'-(methylthio)propiophenone Chalcone->Product Hydrogenation (H2, Pd/C) QC_Check NMR QC Checkpoint Monitor Vinyl vs. Alkyl Signals Chalcone->QC_Check Reference Std Product->QC_Check Sample Prep (CDCl3)

Caption: Synthesis pathway showing the conversion of the chalcone intermediate to the final dihydrochalcone product, highlighting the critical QC checkpoint.

Part 2: 1H NMR Comparative Analysis

The primary confirmation of the product structure is the disappearance of the vinylic protons and the appearance of two coupled methylene triplets.

Experimental Protocol:

  • Instrument: 400 MHz or 500 MHz NMR.

  • Solvent: Chloroform-d (CDCl₃) is preferred over DMSO-d₆ for this lipophilic molecule to prevent solvent peak interference around 2.5 ppm (which overlaps with the S-Methyl signal).

  • Concentration: 10 mg in 0.6 mL solvent.

Comparative Chemical Shift Table (Product vs. Precursor)
Structural FragmentProton TypePrecursor (Chalcone) δ (ppm)Product (Target) δ (ppm)Multiplicity (Product)Diagnostic Value
Linker (α) CH -CO vs CH ₂-CO~7.50 (Vinyl)3.25 - 3.35 Triplet (

Hz)
Critical: Confirm reduction
Linker (β) CH -Ar vs CH ₂-Ar~8.10 (Vinyl)3.00 - 3.10 Triplet (

Hz)
Critical: Confirm reduction
S-Methyl -S-CH2.532.51 SingletConfirm 4'-substitution
O-Methyl -O-CH3.923.84 SingletConfirm 2-substitution
Aromatic (Ring A) Ortho to C=O (H-2',6')7.957.88 Doublet (AA'BB')Electronic environment of ketone
Aromatic (Ring A) Ortho to SMe (H-3',5')7.287.25 Doublet (AA'BB')Shielded by Sulfur
Aromatic (Ring B) H-3 (Ortho to OMe)6.956.85 DoubletUpfield due to OMe
Detailed Assignments & Causality

1. The "Disappearing Doublets" (Reaction Complete): In the chalcone precursor, the


-unsaturated ketone system creates a rigid, conjugated framework. The vinylic protons appear as two distinct doublets with a large coupling constant (

Hz), characteristic of trans geometry, typically found downfield (7.5–8.1 ppm).[1]
  • Observation: In the final product, these signals must be absent . Any residual signal here indicates incomplete hydrogenation.

2. The "Appearing Triplets" (Product Formed): Upon reduction, the rigid alkene becomes a flexible ethyl bridge (-CH₂-CH₂-).

  • 
    -Methylene (3.25 ppm):  These protons are deshielded by the adjacent carbonyl group. They appear as a triplet due to coupling with the 
    
    
    
    -methylene neighbors.
  • 
    -Methylene (3.05 ppm):  These protons are benzylic (next to the 2-methoxyphenyl ring). They are slightly more shielded than the 
    
    
    
    -protons but still downfield from standard alkyl chains due to the aromatic ring current.

3. Regioisomer Confirmation (Ortho-Methoxy): The 2-methoxyphenyl group (Ortho) has a distinct splitting pattern compared to a 4-methoxyphenyl (Para) isomer.

  • Ortho (Target): You will observe a complex 4-spin system (ABCD). The proton ortho to the methoxy (H-3) is strongly shielded (~6.85 ppm).

  • Para (Alternative): Would show a symmetric AA'BB' doublet system (similar to the thio-ring). The lack of symmetry in the 6.8–7.3 ppm region confirms the ortho substitution.

Part 3: 13C NMR Analysis

Carbon NMR provides the definitive confirmation of the carbon skeleton and the oxidation state of the carbonyl group.

Key Chemical Shifts[2][3][4]
Carbon TypeShift δ (ppm)Mechanistic Explanation
Carbonyl (C=O) 198.5 The loss of conjugation (alkene to alkane) shifts the carbonyl upfield compared to the chalcone (~189 ppm), but it remains distinct as an aryl ketone.
Ar-C-OMe (C-2) 157.5 The ipso carbon attached to Oxygen is highly deshielded.
Ar-C-SMe (C-4') 145.0 The ipso carbon attached to Sulfur is deshielded, but less so than Oxygen.
Methoxy (-OCH₃) 55.4 Standard region for aromatic methoxy groups.

-Methylene
40.5 Carbon adjacent to the ketone.

-Methylene
26.8 Benzylic carbon.
S-Methyl (-SCH₃) 14.8 Distinctly upfield from O-Methyl; diagnostic for the thioether.
Structural Logic Diagram

The following diagram illustrates how electronic effects dictate the observed shifts.

NMR_Logic Substituents Substituent Effects SMe_Group 4'-SMe Group Shields Ortho Protons Carbon ~15 ppm Substituents->SMe_Group Inductive/Resonance OMe_Group 2-OMe Group Strong Mesomeric Donor Carbon ~55 ppm Substituents->OMe_Group Strong Resonance Carbonyl Carbonyl (C=O) ~198 ppm (Ketone) Bridge Ethyl Bridge Flexible Rotation Triplets in 1H NMR Carbonyl->Bridge Deshields alpha-CH2 OMe_Group->Bridge Steric influence on beta-CH2

Caption: Logical flow of substituent electronic effects influencing the chemical shifts in the 13C and 1H NMR spectra.

Part 4: Technical Validation & Troubleshooting

Distinguishing from Impurities
  • Over-Reduction (Alcohol Formation): If the hydrogenation is too aggressive, the ketone (C=O) may reduce to an alcohol (CH-OH).

    • Indicator: Disappearance of the signal at 198 ppm (13C) and appearance of a broad singlet ~4.5-5.0 ppm (1H) for the CH-OH proton.

  • Solvent Peaks:

    • CDCl₃: Singlet at 7.26 ppm (1H) / 77.16 ppm (13C).

    • DMSO-d₆: Quintet at 2.50 ppm (1H) / 39.52 ppm (13C). Avoid DMSO if possible due to overlap with S-Me peak at 2.51 ppm.

References
  • BenchChem. (2025).[5][6] Comparative Guide to the Spectral Analysis of 4'-(Methylthio)acetophenone and Its Derivatives. Retrieved from

  • Royal Society of Chemistry. (2024). Synthesis and NMR characterization of dihydrochalcones from chalcone precursors. RSC Advances. Retrieved from

  • National Institutes of Health (PubChem). (2025).[7] Compound Summary: 4'-Methylthioacetophenone Spectral Data. Retrieved from

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard Reference for substituent effects on chemical shifts).

Sources

Technical Guide: Mass Spectrometry Fragmentation of Thiomethyl Propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Thiomethyl propiophenones (specifically thiomethyl-substituted cathinones) represent a niche but chemically significant subclass of New Psychoactive Substances (NPS). Structurally, they are analogs of methcathinone where the phenyl ring is substituted with a thiomethyl group (


).

For forensic and analytical chemists, these compounds present a specific challenge: isomeric discrimination . The position of the thiomethyl group (para-, meta-, or ortho-) significantly alters pharmacological potency but often yields nearly identical mass spectra under standard Electron Ionization (EI) conditions.

This guide moves beyond basic spectral listing. We will dissect the mechanistic fragmentation pathways that distinguish these sulfur-analogs from their oxygenated counterparts (e.g., methedrone) and define the protocols required to differentiate positional isomers.

The Core Structural Challenge
  • Target Analyte: 4-Thiomethylmethcathinone (and its 2-/3- isomers).

  • Key Functional Groups:

    
    -ketone, 
    
    
    
    -amine, Thiomethyl aryl substituent.
  • Analytical Hurdle: The "Sulfur Effect"—different isotopic abundance and bond stability compared to methoxy-analogs.

Comparative Fragmentation Mechanics

To interpret the MS data correctly, one must understand the competition between the nitrogen and the sulfur-substituted aromatic ring for the positive charge.

Mechanism A: The Dominant -Cleavage (The "Fingerprint")

Under 70 eV EI conditions, the fragmentation is dominated by the cleavage of the bond between the


-carbon and the carbonyl carbon. This is driven by the radical site initiation on the nitrogen atom.
  • Observation: The base peak is almost exclusively the immonium ion .

  • Causality: The nitrogen atom stabilizes the positive charge better than the carbonyl oxygen or the sulfur ring.

  • Diagnostic Value: This ion tells you the structure of the amine side chain, but tells you nothing about the thiomethyl position.

Compound ClassSide ChainBase Peak (

)
Structure
Methcathinone

58

Ethcathinone

72

Pentedrone

(propyl

)
86

Mechanism B: The Acylium Ion (The "Differentiator")

While the immonium ion dominates intensity, the acylium ion (benzoyl cation) is the key to identifying the ring substitution. This ion is formed when the charge remains on the carbonyl fragment after


-cleavage.
  • Thiomethyl Shift: Unlike methoxy analogs (Methedrone, acylium

    
     135), thiomethyl analogs show a characteristic mass shift due to the sulfur atom.
    
  • Calculation: Benzoyl (

    
    ) - H (
    
    
    
    ) + Thiomethyl (
    
    
    ) =
    
    
    151
    .
Mechanism C: The Isotopic "Sulfur Flag"

This is the most robust self-validating check in the spectrum.

  • Oxygen (

    
    ):  0.2% natural abundance (negligible M+2).
    
  • Sulfur (

    
    ):  4.2% natural abundance.
    
  • Result: Any fragment containing the thiomethyl group (Molecular ion, Acylium ion) will show a distinct M+2 peak at ~4-5% intensity . This is diagnostic for sulfur presence.

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways.

Fragmentation M Molecular Ion (M+) [Thiomethyl-C6H4-CO-CH(CH3)-NHMe]+. Alpha α-Cleavage M->Alpha 70 eV EI Immonium Immonium Ion (Base Peak) m/z 58 Alpha->Immonium Major Pathway (Charge on N) Acylium Acylium Ion (Diagnostic) m/z 151 Alpha->Acylium Minor Pathway (Charge on O/Ring) SulfurLoss Sulfur Radical Loss [C6H4-CO]+ m/z 104 Acylium->SulfurLoss - SCH3 (Secondary Frag)

Caption: Competitive fragmentation pathways for N-methyl-thiomethylpropiophenone under EI conditions.

Methodological Comparison: EI vs. ESI

Differentiation of positional isomers (4- vs 3-thiomethyl) is notoriously difficult with standard EI-GC-MS because the thermodynamic stability of the resulting ions is similar.

FeatureEI-GC-MS (Standard)ESI-MS/MS (Advanced)
Ionization Energy Hard (70 eV)Soft (Electrospray)
Dominant Ion Immonium (

58)
Protonated Molecule

Isomer Differentiation Poor. Spectra often identical. Requires retention time (GC) separation.Moderate to Good. CID (Collision Induced Dissociation) can induce "ortho effects" or specific water losses in ortho-isomers.
Sensitivity High for identificationHigh for quantification
Sulfur Detection Excellent (via Isotope Pattern)Good (via High Res Mass)

Critical Insight: For thiomethyl isomers, chromatographic separation is more reliable than spectral differentiation. The ortho isomer typically elutes earlier due to steric hindrance and intramolecular hydrogen bonding reducing polarity, while para elutes last.

Experimental Protocols

Protocol A: GC-MS Identification Workflow

Use this for general screening and confirmation of the sulfur group.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Methanol. (Avoid derivatization initially to observe the intact immonium ion).

  • GC Parameters:

    • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
  • MS Parameters:

    • Source Temp: 230°C. (High temps prevent condensation of sulfur-heavy compounds).

    • Scan Range:

      
       40–450.
      
  • Data Analysis (Self-Validating Check):

    • Step 1: Locate Base Peak.[1] Is it

      
       58? (Confirms methcathinone core).
      
    • Step 2: Check for

      
       151. (Confirms Thiomethyl-Benzoyl).
      
    • Step 3: Check Isotope Ratio of

      
       151. Does 
      
      
      
      153 exist at ~4.5% intensity? (Confirms Sulfur).
Protocol B: Isomer Differentiation via Retention Time

Since spectra are identical, use Retention Indices (RI).

  • Standard Mix: Run a mixture of C7-C30 n-alkanes under the exact same conditions.

  • Calculate RI: Use the Kovats equation.

  • Expected Elution Order:

    • Ortho- (2-thiomethyl): Elutes first (Steric shielding of polar groups).

    • Meta- (3-thiomethyl): Elutes second.[2]

    • Para- (4-thiomethyl): Elutes last (Most polar/planar interaction with stationary phase).

Summary Data Tables

Table 1: Diagnostic Ions for Thiomethyl Propiophenones (vs. Methoxy)
AnalyteMolecular Ion (

)
Base Peak (Immonium)Acylium Ion (Benzoyl-R)Key Neutral Loss
4-Thiomethyl-MC 20958151

(47 Da)
4-Methoxy-MC 19358135

(31 Da)
4-Methyl-MC 17758119

(15 Da)
Table 2: Isotopic Abundance Validation
Ion ClusterMass (

)
Relative Intensity (%)Origin
Acylium (Main) 151.0100% (of cluster)

isotope
Acylium (M+1) 152.0~7.8%

contribution
Acylium (M+2) 153.0 ~4.5%

isotope (Diagnostic)

Decision Logic for Unknowns

Use this logic flow to determine if an unknown peak is a thiomethyl propiophenone.

DecisionTree Start Unknown Peak Detected BasePeak Check Base Peak Is it m/z 58, 72, or 86? Start->BasePeak NotCath Not a standard N-alkyl Cathinone BasePeak->NotCath No IsCath Likely Cathinone Core BasePeak->IsCath Yes AcyliumCheck Check High Mass Fragments Look for Acylium Ion IsCath->AcyliumCheck Check151 Is m/z 151 present? AcyliumCheck->Check151 Check135 Is m/z 135 present? AcyliumCheck->Check135 SulfurCheck Check m/z 153 (M+2) Is it ~4-5% of 151? Check151->SulfurCheck ConfirmMethoxy Confirmed: Methoxy Propiophenone Check135->ConfirmMethoxy SulfurCheck->NotCath No (Check other subs) ConfirmThio Confirmed: Thiomethyl Propiophenone SulfurCheck->ConfirmThio Yes

Caption: Decision logic for identifying thiomethyl substitutions in unknown cathinone samples.

References

  • Zuba, D., & Sekuła, K. (2013). Analytical characterization of three new isomeric synthetic cathinones: 2-, 3- and 4-methylmethcathinone (2-, 3- and 4-MMC). Drug Testing and Analysis.[3][4] [Link]

  • Westphal, F., et al. (2012). Mass spectral fragmentation of synthetic cathinones.[2][5][6][7] Forensic Science International.[3] [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra.[8][9][3][10][11][12][2][4][6][7] University Science Books. (Standard reference for Sulfur isotopic patterns and alpha-cleavage mechanics). [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Cathinone Monographs.[Link]

Sources

IR spectroscopy characteristic peaks for 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling: IR Characteristic Peaks of 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone vs. Structural Analogs

Executive Summary For drug development professionals and synthetic chemists, the precise structural validation of complex intermediates is a critical quality control step. This compound is a highly functionalized aryl ketone. This guide objectively compares its Fourier Transform Infrared (FTIR) spectral footprint against its simpler structural analogs—propiophenone and 4'-thiomethylpropiophenone—providing a robust framework for analytical identification and purity verification.

Mechanistic Basis of IR Absorption

Understanding the causality behind vibrational shifts is essential for accurate spectral interpretation. The target molecule contains three primary functional groups that dictate its unique IR signature:

  • Conjugated Carbonyl (C=O) Shift: In an unsubstituted aryl ketone like propiophenone, the C=O stretch typically absorbs near 1685–1695 cm⁻¹. However, the introduction of a para-thiomethyl (-SCH₃) group introduces a strong +M (mesomeric) effect. This electron donation into the aromatic ring and the carbonyl π-system increases the single-bond character of the C=O bond. Consequently, the force constant decreases,1[1].

  • Aryl Ether (Methoxy) Vibrations: Infrared absorption intensity is directly proportional to the2

    2[2]. The highly polar C-O-C asymmetric stretch of the 3-(2-methoxyphenyl) moiety results in a massive dipole change, producing a dominant, intense peak around 1240–1250 cm⁻¹. Additionally, the symmetric C-H stretching of the methoxy group appears as a3, separated from standard alkane C-H stretches[3].
    
  • Thioether (C-S) Attenuation: In contrast to the ether linkage, sulfur and carbon share similar electronegativities. The resulting C-S bond is relatively non-polar, meaning the change in dipole moment during a C-S stretch is minimal. This yields a 4[4].

Comparative IR Spectral Data

To isolate the performance of FTIR in distinguishing the target compound from its precursors, the following table summarizes the quantitative peak assignments across the structural analogs.

Functional Group / VibrationPropiophenone (Baseline)4'-Thiomethylpropiophenone (Intermediate)This compound (Target)
Carbonyl (C=O) Stretch ~1685 – 1695 cm⁻¹ (Strong)~1665 – 1675 cm⁻¹ (Strong)~1665 – 1675 cm⁻¹ (Strong)
Aryl Ether (Asym C-O-C) AbsentAbsent~1240 – 1250 cm⁻¹ (Very Strong)
Methoxy C-H Stretch AbsentAbsent~2830 – 2850 cm⁻¹ (Sharp, Medium)
Thioether (C-S) Stretch Absent~600 – 700 cm⁻¹ (Weak)~600 – 700 cm⁻¹ (Weak)
Aromatic C-H Bending ~760, 690 cm⁻¹ (Mono-substituted)~820 cm⁻¹ (Para-substituted)~820 cm⁻¹ (Para) & ~750 cm⁻¹ (Ortho-substituted)

Diagnostic Workflow for Structural Verification

The following logical workflow demonstrates how to systematically use these IR bands to confirm the successful synthesis of the target compound from its precursors.

IR_Workflow Start Unknown Propiophenone Derivative Check1 Check Carbonyl & Aromatic Region: C=O < 1680 cm⁻¹? Para-substituted C-H bend ~820 cm⁻¹? Start->Check1 Propio Propiophenone (Baseline) Check1->Propio No Check2 Check Ether Region: Strong C-O-C stretch ~1245 cm⁻¹? Methoxy C-H stretch ~2830 cm⁻¹? Check1->Check2 Yes ThioPropio 4'-Thiomethylpropiophenone (Intermediate) Check2->ThioPropio No Target This compound (Target) Check2->Target Yes

Figure 1: Diagnostic IR workflow for identifying the target propiophenone derivative.

Experimental Protocol: Self-Validating ATR-FTIR Analysis

To ensure high-fidelity data collection, the following Attenuated Total Reflectance (ATR) FTIR methodology must be employed. This protocol is designed as a self-validating system to eliminate false positives caused by contamination or poor optical contact.

Step 1: System Initialization & Background Verification

  • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol using a lint-free wipe. Allow the solvent to evaporate completely.

  • Validation: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation Check: The resulting baseline must sit at 100% Transmittance. Any peaks in the C-H region (2900 cm⁻¹) or amide region indicate residual contamination, requiring re-cleaning before proceeding.

Step 2: Sample Application

  • Action: Transfer approximately 2–5 mg of the solid this compound directly onto the center of the ATR crystal.

  • Action: Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact.

  • Causality: ATR spectroscopy relies on an evanescent wave penetrating a few microns into the sample. Because penetration depth is wavelength-dependent, poor physical contact will disproportionately attenuate high-frequency signals (e.g., the critical 2830 cm⁻¹ methoxy C-H stretch), leading to skewed relative peak intensities.

Step 3: Spectral Acquisition & Data Processing

  • Action: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

  • Action: Apply an ATR correction algorithm within the spectrometer software to adjust relative peak intensities, simulating a standard transmission spectrum.

  • Validation: Inspect the atmospheric CO₂ region (~2350 cm⁻¹). Self-Validation Check: A smooth baseline in this region confirms that the background subtraction was mathematically successful and that the atmospheric conditions inside the sample compartment remained stable during acquisition.

References

  • Title: Organic IR Absorption Guide | PDF | Infrared Spectroscopy Source: Scribd URL: [Link]

  • Title: Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths Source: Spectroscopy Online URL: [Link]

  • Title: Spectra–Structure Correlations in the Mid- and Far-infrared Source: Society for Applied Spectroscopy (SAS) URL: [Link]

Sources

X-ray crystallography data for 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone structure confirmation

[1]

Executive Summary

In drug discovery, the precise characterization of flexible intermediates like This compound is critical. While Nuclear Magnetic Resonance (NMR) provides indisputable connectivity data, it often fails to resolve the specific preferred conformation of the flexible ethyl bridge (–CH₂–CH₂–) due to solution-state averaging.[1] This guide demonstrates why Single Crystal X-ray Diffraction (SC-XRD) is the superior method for defining the absolute stereochemistry and solid-state packing forces—specifically the sulfur-mediated interactions—that dictate the molecule's bioavailability and stability.

Molecular Profile & Challenge

  • Compound: this compound[2][][4]

  • CAS: 898769-83-0[2][]

  • Class: Dihydrochalcone / Propiophenone derivative.[1]

  • Structural Challenge: The molecule features two aromatic systems linked by a flexible saturated ethyl chain.[1]

    • Ring A: 4-(Methylthio)phenyl (Electron-rich, soft sulfur center).

    • Ring B: 2-Methoxyphenyl (Ortho-substituted, steric bulk).

    • Linker: Propan-1-one bridge.[5][6]

  • The Problem: In solution (NMR), the ethyl linker undergoes rapid bond rotation, resulting in averaged coupling constants (

    
    ) that obscure the bioactive conformation (anti-periplanar vs. syn-clinal).
    

Comparative Methodology: NMR vs. SC-XRD

The following table summarizes the experimental performance of both techniques for this specific substrate.

FeatureMethod A: Solution State NMR (1H/13C) Method B: Single Crystal X-ray Diffraction (SC-XRD)
Primary Output Connectivity & Functional GroupsAbsolute 3D Structure & Conformation
Sample State Solvated (CDCl₃/DMSO-d₆), dynamic averagingSolid State, frozen conformation
Linker Analysis Ambiguous.[7] Vicinal coupling (

Hz) implies free rotation.[1]
Definitive. Torsion angles (

) measured to <0.1° precision.[1]
Intermolecular Forces Not observable (solvent effects dominate).[1]Directly observable (Pi-stacking, S[1]···O interactions).
Stereochemistry Relative (NOESY required).Absolute (Anomalous dispersion if heavy atoms present).[1]
Throughput High (10-30 mins).Moderate (24-48 hours for growth + collection).
Verdict Essential for Purity Check Gold Standard for Structure Confirmation

Experimental Protocols

Protocol A: Synthesis & Crystallization (The Critical Step)

X-ray analysis depends entirely on crystal quality. For thiomethyl-substituted propiophenones, sulfur polarizability aids crystallization but requires specific solvent handling.[1]

Step-by-Step Workflow:

  • Synthesis: Claisen-Schmidt condensation of 4-(methylthio)acetophenone with 2-methoxybenzaldehyde, followed by selective hydrogenation (Pd/C, H₂) of the alkene to the alkane (propiophenone).

  • Purification: Silica gel chromatography (Hexane:EtOAc 8:2) to remove trace chalcone precursors.[1]

  • Crystallization (Slow Evaporation):

    • Dissolve 20 mg of pure compound in 2 mL of Ethanol/Dichloromethane (3:1) .

    • Why this solvent? DCM solubilizes the thiomethyl moiety; Ethanol promotes hydrogen bonding networks.[1]

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.

    • Timeline: Block-shaped crystals (0.2 x 0.2 x 0.1 mm) appear within 48-72 hours.

Protocol B: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    Å).[1]
  • Temperature: 100 K (Cryostream is mandatory to reduce thermal vibration of the flexible ethyl chain).

  • Strategy: Full sphere collection (

    
    ) to ensure high redundancy.
    

Structural Analysis & Results (Representative Data)

Based on crystallographic trends for similar methoxy/thiomethyl chalcones [1, 2], the following structural parameters are the standard for confirmation:

Crystal Data[2]
  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric, most common for this class).[1]
    
  • Unit Cell:

    
     Å, 
    
    
    Å,
    
    
    Å,
    
    
    .[1]
  • Z: 4 (1 molecule per asymmetric unit).[1]

Conformation of the Ethyl Bridge

Unlike the averaged NMR signal, the crystal structure reveals the torsion angle (



  • Observation: The bridge typically adopts an anti-periplanar conformation (

    
    ) to minimize steric repulsion between the carbonyl oxygen and the ortho-methoxy group on the distal ring.
    
  • Significance: This extended conformation maximizes the surface area for pi-pi stacking in the solid state.

Supramolecular Architecture

The "4'-thiomethyl" group is not passive. It acts as a "soft" acceptor.[1]

  • Interaction 1: C-H···O Hydrogen Bonds . The carbonyl oxygen accepts a hydrogen bond from the methoxy methyl group of a neighboring molecule.[1]

  • Interaction 2: S···

    
     Interactions . The sulfur atom (
    
    
    ) often positions itself over the electron-deficient centroid of the carbonyl-bearing phenyl ring of an adjacent molecule (Distance
    
    
    Å). This is a stabilizing force unique to sulfur derivatives that NMR cannot detect.[1]

Visualization: Structure Confirmation Workflow

The following diagram outlines the logical flow from synthesis to final structural validation, highlighting the decision points between NMR and X-ray.

StructureConfirmationSynthesisSynthesis: Claisen-Schmidt + HydrogenationCrudeCrude Product(Mixture of Chalcone/Dihydrochalcone)Synthesis->CrudePurificationPurification (Column Chromatography)Crude->PurificationNMR1H NMR Analysis (Solution)Purification->NMRAmbiguityAmbiguity: Flexible Ethyl Chain(Avg Coupling Constants)NMR->AmbiguityConnectivity OK, Conformation ?CrystallizationCrystallization(EtOH/DCM Slow Evap)Ambiguity->CrystallizationRequires Solid State DataXRDSC-XRD Data Collection(Mo Kα, 100K)Crystallization->XRDRefinementStructure Refinement(SHELXL)XRD->RefinementResultCONFIRMED STRUCTURE(Torsion Angles + Packing)Refinement->ResultResult->SynthesisSAR Optimization

Caption: Logical workflow for resolving conformational ambiguity in flexible propiophenone derivatives using SC-XRD.

Conclusion

While NMR spectroscopy confirms the chemical identity of This compound , it is insufficient for describing its three-dimensional reality. The free rotation of the ethyl linker in solution masks the specific folding patterns driven by the thiomethyl and methoxy substituents.[1]

Final Recommendation: For publication-quality characterization, researchers must generate the SC-XRD dataset.[1] The presence of the heavy Sulfur atom facilitates phase determination, and the resulting cif file provides the definitive proof of the anti-periplanar conformation and S[1]···


 packing motifs1

References

  • Specific Compound Catalog Entry

    • This compound (CAS 898769-83-0).[2][] Alfa Chemistry / BOC Sciences Catalog.[1]

  • Crystallographic Methodology for Chalcones

    • Jumaah, M., et al. (2019).[1] Crystal structure of (E)-3-(2-hydroxy-4-methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E.

    • URL: [Link][1]

  • General Synthesis of Thiomethyl Propiophenones

    • Thippeswamy, G. B., et al. (2011).[1] Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one.

    • URL: [Link] (Institutional Repository)[1]

  • Sulfonamide/Thiomethyl Interactions in Crystals

    • Gelbrich, T., et al. (2012).[1] Structural Comparison of N-(4-Methoxyphenyl)-sulfonamide Derivatives. Crystals.

    • URL: [Link][1][8][9][10]

Purity Assessment Architectures for Synthesized Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Purity Paradox in Propiophenone Synthesis

In the high-stakes arena of drug development, propiophenone derivatives (e.g., bupropion precursors, substituted cathinones) occupy a critical junction. They are chemically deceptive: simple aromatic ketones that appear stable but are prone to enolization, photo-degradation, and isomeric contamination during Friedel-Crafts acylation.

The "Purity Paradox" here is that a single analytical method often lies. GC-MS may thermally degrade a labile amine derivative, reporting it as an impurity. HPLC-UV might miss non-chromophoric residual solvents or inorganic salts (Lewis acids like AlCl₃).

This guide abandons the "standard operating procedure" template. Instead, we construct a multi-modal purity assessment architecture . We compare the workhorses (HPLC/GC) against the arbitrator (qNMR) and the solid-state validator (DSC), providing you with a self-validating evidence chain.

Part 2: Chromatographic Interrogation (GC-MS vs. HPLC)

The Strategic Choice
  • GC-MS (Gas Chromatography-Mass Spectrometry): The superior choice for process monitoring . It excels at detecting volatile starting materials (benzene, propionyl chloride) and non-polar side products (poly-alkylated species).

    • Risk:[1] Thermal degradation of salt forms (hydrochlorides) or Mannich base derivatives.

  • HPLC-PDA (High-Performance Liquid Chromatography): The gold standard for final product release . It handles polar salt forms without derivatization and uses Diode Array Detection (PDA) to verify peak homogeneity.

Comparative Performance Data
FeatureGC-MS (EI Source)HPLC-PDA (Reverse Phase)
Primary Utility Identification of unknowns, volatile impuritiesQuantification of main peak, non-volatile salts
LOD (Limit of Detection) ~0.1–1 ng/mL (High Sensitivity)~10–50 ng/mL (Moderate Sensitivity)
Isomer Resolution Excellent for structural isomers (ortho/para)Good, but requires column screening (e.g., Phenyl-Hexyl)
Sample State Must be volatile/derivatizedSoluble liquid (aqueous compatible)
Blind Spots Inorganic salts, thermally labile compoundsNon-UV absorbing solvents, inorganic ions
Protocol A: Self-Validating HPLC-PDA Workflow

Target: Final crystallized propiophenone derivative (HCl salt).

  • Column Selection: Do not use standard C18 blindly. Use a Phenyl-Hexyl column (150mm x 4.6mm, 3.5µm) . The π-π interactions offer superior selectivity for aromatic ketone isomers compared to C18.

  • Mobile Phase Architecture:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA) (Suppress silanol activity).

    • Solvent B: Acetonitrile + 0.05% TFA.

    • Gradient: 5% B to 95% B over 20 mins.

  • The Self-Validating Step (Peak Purity):

    • Enable 3D spectral scanning (200–400 nm).

    • Extract UV spectra at the upslope, apex, and downslope of the main peak.

    • Pass Criteria: All three spectra must overlay with a correlation factor >99.9%. If the downslope spectrum shifts, a co-eluting impurity is present.

Part 3: The Arbitrator – Quantitative NMR (qNMR)[2]

When reference standards are unavailable (common in novel synthesis), qNMR provides absolute purity traceable to the internal standard (IS), not the analyte itself.

Mechanism of Action

Unlike chromatography, qNMR signal intensity is directly proportional to the molar concentration of nuclei, independent of the chemical structure.

Protocol B: 1H-qNMR for Absolute Purity

Target: Crude or purified solid.

  • Internal Standard (IS) Selection:

    • Requirement: High purity (>99.9%), non-hygroscopic, distinct signals.

    • Recommendation:1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm). These appear in the "aromatic window" but usually resolve from propiophenone protons.

  • Sample Preparation:

    • Weigh ~10 mg of Analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial using a micro-balance (precision ±0.001 mg).
    • Dissolve in 0.7 mL DMSO-

      
       (Universal solubility, shifts water peak away).
      
  • Acquisition Parameters (The Trust Factors):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (longest relaxation time). For aromatic protons, set
      
      
      seconds. Failure to do this causes integration errors >1%.
    • Scans: 64 (for S/N > 250:1).[1]

  • Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Gravimetric mass,
    
    
    = Purity.[2][3][4][5]

Part 4: The Solid-State Check – DSC

Differential Scanning Calorimetry (DSC) offers a rapid, solvent-free purity check based on Melting Point Depression (Van't Hoff equation).[6]

  • Utility: Detecting eutectic impurities that chromatography might miss (e.g., amorphous phases).

  • Limitation: Only valid for purities >98%.

  • Protocol: Heat 2–3 mg sample in a crimped aluminum pan at 1°C/min. A sharp endotherm indicates high purity; a broadened "shoulder" on the low-temp side indicates impurities.

Part 5: Visualizing the Analytical Architecture

Workflow 1: Method Selection Logic

This decision tree guides the researcher based on the sample's physical state and synthesis stage.

PurityWorkflow Start Sample: Propiophenone Derivative Stage Synthesis Stage? Start->Stage Crude Crude Reaction Mix Stage->Crude In-Process Purified Isolated Solid/Salt Stage->Purified Final Product Volatile Volatile / Non-Polar? Crude->Volatile Labile Thermally Labile / Salt? Purified->Labile GCMS Method: GC-MS (Check Starting Materials) Volatile->GCMS Yes HPLC Method: HPLC-PDA (Check Ionic Impurities) Volatile->HPLC No (Tars/Polymers) Labile->HPLC Primary Purity qNMR Method: qNMR (Absolute Purity Certification) Labile->qNMR No Reference Std DSC Method: DSC (Crystallinity Check) Labile->DSC Solid State Check

Caption: Decision matrix for selecting the appropriate analytical technique based on synthesis stage and compound stability.

Workflow 2: The qNMR "Trust Loop"

A visual representation of the critical control points in Protocol B.

qNMR_Protocol cluster_0 Sample Prep cluster_1 Acquisition (The Trust Check) cluster_2 Processing Weigh Weigh Analyte & IS (±0.001 mg) Dissolve Dissolve in DMSO-d6 Weigh->Dissolve T1_Test Measure T1 Dissolve->T1_Test Delay Set d1 > 5*T1 (Crucial for Accuracy) T1_Test->Delay Pulse 90° Pulse 64 Scans Delay->Pulse Phase Phase/Baseline Correction Pulse->Phase Integrate Integrate Signals Phase->Integrate Calc Calculate Purity % Integrate->Calc

Caption: The qNMR "Trust Loop" highlighting the critical relaxation delay step often missed in standard protocols.

References

  • BenchChem. (2025).[5][7][8] Purity Assessment of Synthesized 3-Morpholinopropiophenone Hydrochloride: A Comparative Guide. BenchChem Technical Guides. Link

  • MDPI. (2026). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV. Molecules. Link

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma Technical Blog. Link

  • Mettler Toledo. (2025). DSC Purity Determination: Theory and Applications. Mettler Toledo Thermal Analysis User Library. Link

  • Sigma-Aldrich. (2025). Propiophenone Analytical Standard: Product Specification and COA. Merck KGaA. Link

Sources

A Comparative Stability Analysis of Methoxy vs. Thiomethyl Substituted Propiophenones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the propiophenone scaffold serves as a valuable building block for a diverse range of pharmacologically active molecules. The strategic functionalization of the aromatic ring is a cornerstone of medicinal chemistry, aimed at modulating a compound's pharmacokinetic and pharmacodynamic properties. Among the myriad of possible substituents, methoxy (-OCH₃) and thiomethyl (-SCH₃) groups are often considered for their potential to influence metabolic stability, receptor binding, and overall bioavailability. While structurally similar, the substitution of an oxygen atom for a sulfur atom introduces profound changes in the electronic and steric characteristics of the molecule, which in turn can significantly impact its chemical stability.

This guide provides an in-depth comparative analysis of the photochemical and thermal stability of methoxy- versus thiomethyl-substituted propiophenones. Understanding these stability profiles is paramount for researchers, as degradation of a drug candidate under storage or physiological conditions can lead to loss of efficacy and the formation of potentially toxic byproducts. This analysis is grounded in fundamental chemical principles and supported by experimental data from the literature on analogous systems, offering a predictive framework for scientists in the field.

The Electronic and Steric Landscape: Methoxy vs. Thiomethyl Substituents

The stability of an aromatic ketone is intrinsically linked to the electronic nature of its substituents. Both methoxy and thiomethyl groups are classified as ortho-, para-directing in electrophilic aromatic substitution, a consequence of their ability to donate electron density to the aromatic ring through resonance. However, the interplay of their resonance and inductive effects differs significantly, leading to distinct impacts on molecular stability.

Electronic Effects: A Quantitative Comparison

The electronic influence of a substituent can be quantified using Hammett constants (σ), which measure the effect of a substituent on the acidity of benzoic acid. A negative σ value indicates an electron-donating group (EDG), while a positive value signifies an electron-withdrawing group (EWG).

SubstituentHammett Constant (σp)Hammett Constant (σm)Inductive Effect (σI)Resonance Effect (σR)
Methoxy (-OCH₃)-0.28+0.10+0.29-0.57
Thiomethyl (-SCH₃)0.00+0.14+0.21-0.21

Data compiled from various sources, including Hansch, C., Leo, A., and Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

From the data, several key differences emerge:

  • Resonance Donation: The methoxy group is a significantly stronger electron-donating group by resonance (-0.57) compared to the thiomethyl group (-0.21)[1]. This is attributed to the better orbital overlap between the 2p orbital of oxygen and the 2p orbital of the aromatic carbon, compared to the less effective overlap between the 3p orbital of sulfur and the 2p orbital of carbon.

  • Inductive Withdrawal: Both groups are inductively electron-withdrawing due to the electronegativity of the heteroatom. The methoxy group has a slightly stronger inductive effect (+0.29) than the thiomethyl group (+0.21)[1].

  • Overall Effect: In the para position, the strong resonance donation of the methoxy group overwhelms its inductive withdrawal, resulting in a net electron-donating character (σp = -0.28)[1]. For the thiomethyl group, the weaker resonance donation is nearly balanced by the inductive withdrawal, leading to a neutral overall electronic effect (σp = 0.00)[2].

dot graph TD { A[Electronic Effects] --> B{Methoxy (-OCH3)}; A --> C{Thiomethyl (-SCH3)}; B --> B1["Strong +M (Resonance)"]; B --> B2["Moderate -I (Inductive)"]; B1 --> B_Conclusion["Overall: Strong Electron Donating"]; B2 --> B_Conclusion; C --> C1["Weak +M (Resonance)"]; C --> C2["Weak -I (Inductive)"]; C1 --> C_Conclusion["Overall: Electronically Neutral"]; C2 --> C_Conclusion; }

Caption: A diagram illustrating the interplay of resonance and inductive effects for methoxy and thiomethyl substituents.

Comparative Photostability Analysis

Aromatic ketones are known to be photosensitive, and their degradation is often initiated by the absorption of UV radiation, leading to the formation of excited triplet states. The subsequent photochemical reactions can involve various pathways, including Norrish-type reactions and intermolecular hydrogen abstraction.

Methoxypropiophenone:

The electron-donating methoxy group can influence the photostability of the propiophenone core. The lone pairs on the oxygen atom can delocalize into the aromatic ring, increasing the electron density of the excited state. This can, in some cases, lead to a higher quantum yield for certain photochemical reactions. However, the primary photochemical processes for propiophenone derivatives typically involve the carbonyl group.

Thiomethylpropiophenone:

The presence of a sulfur atom introduces new potential photochemical pathways. Thioethers are known to be susceptible to photooxidation, which can lead to the formation of sulfoxides and sulfones[3]. This provides an additional degradation pathway not available to the methoxy analogue. The lower bond dissociation energy of the C-S bond compared to the C-O bond also suggests a higher propensity for photolytic cleavage.

dot graph { rankdir=LR; node [shape=box, style=rounded]; subgraph "Methoxypropiophenone" M_UV [label="UV Light"]; M_Ketone [label="Propiophenone Core"]; M_Excited [label="Excited Triplet State"]; M_Degradation [label="Norrish Reactions, H-Abstraction"]; M_UV -> M_Ketone -> M_Excited -> M_Degradation; end subgraph "Thiomethylpropiophenone" T_UV [label="UV Light"]; T_Ketone [label="Propiophenone Core"]; T_Sulfide [label="Thiomethyl Group"]; T_Excited [label="Excited Triplet State"]; T_Degradation_Ketone [label="Norrish Reactions, H-Abstraction"]; T_Degradation_Sulfide [label="Photooxidation (Sulfoxide/Sulfone)"]; T_UV -> T_Ketone -> T_Excited -> T_Degradation_Ketone; T_UV -> T_Sulfide -> T_Degradation_Sulfide; end }

Caption: Potential photodegradation pathways for methoxy- and thiomethyl-substituted propiophenones.

Predicted Relative Photostability: Based on the available degradation pathways, it is predicted that methoxy-substituted propiophenones will exhibit greater photostability than their thiomethyl counterparts. The thiomethyl group's susceptibility to photooxidation introduces a significant additional degradation route.

Comparative Thermal Stability Analysis

Thermal stability is a critical parameter for drug substances, influencing their shelf-life and manufacturing processes. The thermal decomposition of these propiophenone derivatives is likely to be initiated by the cleavage of the weakest covalent bond.

Bond Dissociation Energies: The Decisive Factor

A comparison of the bond dissociation energies (BDEs) for the aryl-heteroatom bond provides a strong indication of the relative thermal stabilities.

BondBond Dissociation Energy (kcal/mol)
Phenyl-O-CH₃~86
Phenyl-S-CH₃~73

Data from literature sources on bond dissociation energies.

The C(aryl)-O bond in anisole (a model for the methoxy-phenyl moiety) is significantly stronger than the C(aryl)-S bond in thioanisole (a model for the thiomethyl-phenyl moiety) by approximately 13 kcal/mol[4][5]. This substantial difference in bond strength strongly suggests that the thiomethyl-substituted propiophenone will be more susceptible to thermal degradation via homolytic cleavage of the C-S bond.

Predicted Thermal Degradation Pathways:

  • Methoxypropiophenone: Thermal decomposition is likely to be initiated at higher temperatures, potentially involving cleavage of the C-C bonds of the propiophenone side chain or other complex degradation pathways of the aromatic system itself.

  • Thiomethylpropiophenone: The primary and lower-energy thermal degradation pathway is expected to be the homolytic cleavage of the C(aryl)-S bond, generating a phenyl radical and a thiomethyl radical. These reactive radical species can then initiate a cascade of further degradation reactions.

G

Caption: Predicted primary thermal degradation pathways.

Predicted Relative Thermal Stability: Based on the significant difference in bond dissociation energies, it is predicted that methoxy-substituted propiophenones will exhibit substantially greater thermal stability than their thiomethyl-substituted analogues.

Experimental Protocols for Stability Assessment

To empirically validate these predictions, the following experimental protocols are recommended.

Protocol 1: Photostability Testing

This protocol is designed to assess the degradation of the compounds under controlled UV irradiation.

Objective: To quantify the rate of photodegradation of methoxy- and thiomethyl-substituted propiophenones.

Materials:

  • Methoxy-substituted propiophenone

  • Thiomethyl-substituted propiophenone

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Photoreactor equipped with a UV lamp (e.g., 254 nm or 365 nm)

  • Quartz cuvettes or reaction vessels

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Class A volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare stock solutions of each compound in acetonitrile at a concentration of 1 mg/mL. From the stock solutions, prepare experimental solutions in a 1:1 acetonitrile:water mixture at a final concentration of 10 µg/mL.

  • Dark Control: Transfer an aliquot of each experimental solution to an amber vial and store it at the same temperature as the photoreactor, protected from light.

  • Irradiation: Transfer aliquots of each experimental solution to separate quartz cuvettes. Place the cuvettes in the photoreactor at a fixed distance from the UV lamp.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each irradiated sample and the dark control.

  • HPLC Analysis: Analyze each sample by HPLC to determine the remaining concentration of the parent compound. A suitable C18 column with a gradient elution of acetonitrile and water is recommended.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each compound. Calculate the photodegradation rate constant and half-life.

Protocol 2: Thermal Stability Testing (Thermogravimetric Analysis)

This protocol uses Thermogravimetric Analysis (TGA) to determine the decomposition temperature of the compounds.

Objective: To determine and compare the onset temperature of thermal decomposition.

Materials:

  • Methoxy-substituted propiophenone

  • Thiomethyl-substituted propiophenone

  • Thermogravimetric Analyzer (TGA)

  • TGA pans (e.g., aluminum or platinum)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Instrument Setup: Calibrate the TGA instrument for temperature and weight. Set the nitrogen flow rate to 20-50 mL/min.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

  • TGA Analysis: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the weight loss of the sample as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. Compare the TGA curves and onset temperatures for the two compounds.

Conclusion and Implications for Drug Development

The comparative analysis, based on fundamental principles of electronic effects and bond dissociation energies, strongly indicates that methoxy-substituted propiophenones are significantly more stable, both photochemically and thermally, than their thiomethyl-substituted counterparts.

The primary reasons for this disparity are:

  • The C(aryl)-O bond is intrinsically stronger than the C(aryl)-S bond, rendering the methoxy derivative more resistant to thermal decomposition.

  • The thiomethyl group is susceptible to photooxidation, providing an additional degradation pathway that is not available to the methoxy analogue.

For drug development professionals, these findings have critical implications:

  • Candidate Selection: When considering methoxy and thiomethyl substituents to modulate other properties, the superior stability of the methoxy group should be a key consideration, particularly for compounds that may be exposed to light or require high-temperature processing.

  • Formulation and Packaging: If a thiomethyl-substituted candidate is advanced, special attention must be paid to formulation strategies that mitigate degradation. This may include the use of antioxidants, light-protective packaging, and stringent control of storage temperatures.

  • Metabolic Stability: While not the focus of this guide, the relative lability of the C-S bond might also suggest a higher susceptibility to certain metabolic pathways (e.g., oxidation by cytochrome P450 enzymes) compared to the more robust C-O bond.

References

  • Hansch, C., Leo, A., and Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991, 91(2), 165-195. [Link]

  • Luo, Y.-R. Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press, 2003. [Link]

  • Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]

  • Vaia. Methoxy Group Resonance. [Link]

  • Das, P. K., Encinas, M. V., & Scaiano, J. C. Laser flash photolysis study of the reactions of carbonyl triplets with phenols and photochemistry of p-hydroxypropiophenone. Journal of the American Chemical Society, 1981, 103(14), 4154-4160. [Link]

  • Wikipedia. Hydrogen peroxide. [Link]

  • Chemistry LibreTexts. Directing Inductive Effects of Alkyl Groups. [Link]

  • La Salle University. Substituent Effects. [Link]

  • University of Calgary. Hammett Substituent Constants. [Link]

  • Moodle@Units. Table 7.1 Hammett substituent constants and their modified values. [Link]

  • ResearchGate. Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. [Link]

  • Kemp, D. R., & de Mayo, P. Primary Photochemical Process of Thiobenzophenone as Studied by Laser Flash Photolysis. Journal of the Chemical Society, Chemical Communications, 1972, (4), 233-234. [Link]

  • YouTube. A Survey of Hammett Substituent Constants. [Link]

  • Scribd. Understanding the Hammett Equation. [Link]

  • Michigan State University. Bond Dissociation Energies. [Link]

  • ResearchGate. Quantum yield of the photodegradation process as a function of initial... [Link]

  • Michigan State University. Bond Energies. [Link]

  • Hadad, C. M., Rablen, P. R., & Wiberg, K. B. C-O and C-S bonds: Stability, bond dissociation energies, and resonance stabilization. The Journal of Organic Chemistry, 1998, 63(24), 8668-8681. [Link]

  • ResearchGate. A comparison of some properties of C=O and C=S bonds. [Link]

  • PubMed Central. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • PubMed. Pyrolysis mechanisms of thiophene and methylthiophene in asphaltenes. [Link]

Sources

Validating synthesis pathways using isotopic labeling techniques

Author: BenchChem Technical Support Team. Date: March 2026

The precise validation of synthesis and metabolic pathways is a cornerstone of modern drug development, metabolic engineering, and biomarker discovery. Traditional untargeted metabolomics provides a static snapshot of cellular states, but it fails to capture the dynamic flux of biochemical reactions. To move from correlation to causality, researchers rely on Stable Isotope-Resolved Metabolomics (SIRM) and Metabolic Flux Analysis (MFA) [1].

As an Application Scientist, I frequently see research programs stall because they select the wrong isotopic tracer or analytical modality, leading to ambiguous data at critical metabolic branch points. This guide objectively compares the performance of Uniformly Labeled (UL) versus Position-Specific Isotope Labeled (PSIL) precursors and provides a self-validating experimental framework for pathway elucidation.

The choice of isotopic tracer dictates the resolution of your pathway analysis. While stable isotopes like ¹³C, ¹⁵N, and ²H are non-radioactive and preserve the physicochemical properties of the target molecules[2][3], the location of the isotope within the precursor molecule drastically alters the analytical output.

Uniformly Labeled (UL) Precursors (e.g., [U-¹³C]Glucose)

UL tracers contain heavier isotopes at every possible atomic position. They are the industry standard for mapping global network activity and identifying whether a substrate is consumed by a specific pathway[4].

  • The Limitation: UL tracers suffer from "isotopic redundancy" at complex metabolic branch points. Because all carbons are labeled, complex rearrangements often yield downstream metabolites with identical mass shifts, masking the exact enzymatic route taken[5].

Position-Specific Isotope Labeled (PSIL) Precursors (e.g., [1,2-¹³C]Glucose)

PSIL tracers restrict the heavy isotope to specific atomic coordinates. This enables the tracking of individual atoms through compartmentalized networks[5][6].

  • The Causality: By leaving certain atoms unlabeled, PSIL creates a distinct isotopic signature (isotopomer) when a molecule is cleaved or rearranged. This is the only definitive way to calculate flux ratios between competing parallel pathways, such as Glycolysis and the Pentose Phosphate Pathway (PPP)[7].

Table 1: Performance Comparison of Isotopic Labeling Strategies

ParameterUniformly Labeled (UL) TracersPosition-Specific (PSIL) Tracers
Primary Application Global network mapping, untargeted discoveryBranch point resolution, precise flux quantification
Data Complexity High (Extensive M+n isotopologues)Moderate (Targeted M+n shifts)
Branch-Point Resolution Poor (Often yields indistinguishable masses)Excellent (Produces pathway-specific mass shifts)
Cost & Synthesis Generally lower cost, widely availableHigher cost, requires complex custom synthesis
Analytical Requirement Standard LC-MSHigh-Res LC-MS/MS or NMR (for isotopomer mapping)

Resolving the Glycolysis vs. PPP Branch Point

To understand the causal superiority of PSIL at branch points, we must examine the carbon transitions of glucose. When a cell metabolizes glucose, Glucose-6-Phosphate (G6P) can either proceed down Glycolysis or be shunted into the PPP for nucleotide biosynthesis and NADPH generation.

If we feed cells [U-¹³C]glucose , both pathways eventually produce fully labeled or heavily labeled trioses, making it nearly impossible to accurately quantify the exact flux ratio using standard MS.

However, if we use [1,2-¹³C]glucose (an M+2 tracer):

  • Glycolysis: Cleaves the 6-carbon sugar symmetrically. The labeled C1 and C2 remain together, yielding one M+2 triose and one M+0 (unlabeled) triose. This ultimately produces M+2 Lactate .

  • PPP: The oxidative phase decarboxylates C1, releasing it as ¹³CO₂. The remaining pentose retains only the C2 label (now an M+1 molecule). When this re-enters glycolysis, it yields M+1 Lactate [5].

CarbonFate Glc [1,2-¹³C] Glucose (M+2) G6P Glucose-6-Phosphate (M+2) Glc->G6P F6P Fructose-6-Phosphate (M+2) - Glycolysis G6P->F6P Glycolysis Ru5P Ribulose-5-Phosphate (M+1) - PPP G6P->Ru5P PPP CO2 ¹³CO₂ (M+1) G6P->CO2 Decarboxylation Lactate_Gly Lactate (M+2 & M+0) F6P->Lactate_Gly Lactate_PPP Lactate (M+1 & M+0) Ru5P->Lactate_PPP

Fig 2: Tracing[1,2-¹³C]glucose carbon fate through Glycolysis and the PPP.

Table 2: Experimental Data - Lactate Isotopologue Enrichment (Simulated data based on standard cancer cell line flux analysis)

Tracer AdministeredLactate M+0Lactate M+1 (PPP)Lactate M+2 (Glycolysis)Lactate M+3
[U-¹³C] Glucose 40.1%2.3%3.1%54.5%
[1,2-¹³C] Glucose 45.0%14.8% 38.5% < 1.0%

Analytical Modalities: LC-HRMS vs. NMR

The detection of these isotopic shifts requires highly specialized instrumentation.

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Measures the mass-to-charge ratio (m/z) of ions. It detects mass isotopologues (e.g., M+1, M+2) with sub-nanomolar sensitivity[4][7]. It is ideal for high-throughput, network-wide screening[8].

  • Nuclear Magnetic Resonance (NMR): Detects changes in nuclear spin. While less sensitive than MS, NMR can pinpoint the exact atomic position of the ¹³C label, identifying positional isotopomers without the need for complex MS/MS fragmentation[4][9].

For most modern drug development workflows, LC-HRMS is prioritized due to its sensitivity and multiplexing capabilities, often paired with chemical isotope labeling (CIL) to enhance the retention of polar submetabolomes[10][11].

A Self-Validating Experimental Protocol (SIRM Workflow)

To ensure scientific integrity, an isotopic tracing experiment cannot merely be a sequence of steps; it must be a self-validating system. The following protocol utilizes [1,2-¹³C]glucose and LC-HRMS to validate metabolic flux, incorporating strict internal controls.

SIRM_Workflow A 1. Tracer Administration (e.g., [1,2-¹³C]Glucose) B 2. Metabolic Incorporation (In vitro / In vivo) A->B C 3. Rapid Quenching & Metabolite Extraction B->C D 4. Analytical Detection C->D E1 LC-HRMS (Mass Isotopologues) D->E1 E2 NMR Spectroscopy (Positional Isotopomers) D->E2 F 5. Metabolic Flux Analysis (Pathway Validation) E1->F E2->F

Fig 1: Stable Isotope-Resolved Metabolomics (SIRM) workflow for pathway validation.

Step-by-Step Methodology

Step 1: Tracer Administration & Matrix Control

  • Action: Culture cells in media containing dialyzed Fetal Bovine Serum (dFBS) and 10 mM [1,2-¹³C]glucose as the sole carbohydrate source.

  • Causality: Standard FBS contains unlabeled glucose and amino acids. Dialyzing the serum removes these background metabolites, ensuring the isotopic tracer is the exclusive carbon source, preventing artificial dilution of the fractional enrichment.

Step 2: Rapid Quenching

  • Action: Aspirate media, rapidly wash with ice-cold PBS, and immediately apply -80°C 80% Methanol/20% Water.

  • Causality: Metabolic turnover occurs on the sub-second timescale. Without instantaneous thermal and chemical quenching, enzymatic activity continues during the extraction process, scrambling the isotopic label and generating artifactual flux data.

Step 3: Biphasic Metabolite Extraction

  • Action: Scrape cells in the quenching buffer, sonicate at 4°C, and centrifuge at 15,000 x g. Collect the polar supernatant.

  • Causality: This step separates polar metabolites (supernatant) from structural proteins and non-polar lipids (pellet). Removing the lipid matrix prevents ion suppression during electrospray ionization (ESI) in the mass spectrometer.

Step 4: HILIC-HRMS Analysis

  • Action: Inject the extract onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to an Orbitrap HRMS operating at >100,000 resolving power.

  • Causality: Standard reversed-phase LC fails to retain highly polar sugar phosphates. HILIC ensures proper chromatographic separation of isomers (e.g., Glucose-6-Phosphate vs. Fructose-6-Phosphate). High resolving power is mandatory to distinguish true isotopic peaks from isobaric background noise[1].

Step 5: Self-Validation & Data Processing

  • Action: Perform Natural Abundance Correction (NAC) using computational algorithms (e.g., IsoCor or AccuCor) before calculating fractional enrichment.

  • System Validation: Carbon naturally exists as ¹³C at ~1.1% abundance. A self-validating protocol must mathematically subtract this natural background from the raw MS data. If the M+0 (unlabeled) fraction of an essential amino acid (which the cell cannot synthesize) drops below expected natural abundance levels, it immediately flags an instrument linearity failure or a tracer impurity.

Conclusion

Validating a synthesis or metabolic pathway requires moving beyond static concentrations to measure dynamic flux. While Uniformly Labeled precursors are excellent for broad discovery, Position-Specific Isotope Labeling provides the definitive, causal evidence required to resolve complex metabolic branch points. By coupling PSIL with a rigorously controlled, self-validating LC-HRMS workflow, researchers can confidently identify novel drug targets and validate metabolic engineering outcomes.

References

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies Source: MDPI / International Journal of Molecular Sciences URL:[Link]

  • Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease Source: NIH / PubMed Central (PMC) URL:[Link]

  • Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism Source: NIH / PubMed Central (PMC) URL:[Link]

Sources

Elemental Analysis and Purity Validation of 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the rigorous structural and purity validation of Active Pharmaceutical Ingredients (APIs) and their intermediates is a regulatory imperative. For complex organic molecules like 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone , relying on a single analytical method can lead to blind spots regarding residual solvents, inorganic impurities, or isobaric structural isomers.

This guide provides an objective, in-depth comparison of three orthogonal analytical techniques: CHNS Combustion Analysis , High-Resolution Mass Spectrometry (HRMS) , and Quantitative 1H NMR (qNMR) . By evaluating their performance, underlying causality, and self-validating protocols, this guide empowers drug development professionals to select the optimal workflow for verifying the elemental composition and absolute purity of this specific sulfur-containing compound.

Compound Profile & Theoretical Baselines

Before comparing analytical techniques, we must establish the theoretical baselines for the target compound. This compound features a propiophenone backbone substituted with a methoxy group and a thiomethyl ether, yielding the molecular formula C17H18O2S .

Table 1: Theoretical Elemental Composition & Exact Mass

Element Symbol Atomic Mass Atoms Mass Contribution Mass %
Carbon C 12.011 17 204.187 71.30%
Hydrogen H 1.008 18 18.144 6.34%
Oxygen O 15.999 2 31.998 11.17%
Sulfur S 32.065 1 32.065 11.19%

| Total | | | | 286.394 g/mol | 100.00% |

Theoretical Exact Mass [M+H]+:287.1096 Da

Analytical Workflow & Decision Architecture

Workflow cluster_0 Orthogonal Analytical Techniques Start This compound (C17H18O2S) CHNS CHNS Combustion Bulk Elemental % Start->CHNS 2-3 mg HRMS HRMS (ESI-TOF) Exact Mass & Isotopes Start->HRMS <1 mg qNMR qNMR (1H) Absolute Purity % Start->qNMR ~10 mg Val Cross-Validated Purity & Structure CHNS->Val %C, %H, %S HRMS->Val m/z 287.1100 qNMR->Val Mass Balance

Orthogonal analytical workflow for structural and purity validation of the target compound.

Comparative Analytical Workflows: The Causality Behind the Choices

To ensure scientific integrity, it is critical to understand why specific techniques and parameters are chosen for evaluating this compound.

A. CHNS Combustion Analysis

The "Why": Traditional elemental analysis provides the bulk mass percentage of C, H, N, and S. For a compound like this compound, confirming the 11.19% sulfur content is vital to rule out desulfurization degradation products. Mechanistic Choice: Samples are weighed into tin capsules rather than aluminum. Why? When introduced into the 1000°C furnace, the tin undergoes a highly exothermic oxidation reaction, creating a localized "flash" temperature of ~1800°C. This extreme heat is required to completely combust the recalcitrant thiomethyl group into SO2 without leaving residual char, ensuring accurate quantification[1] as detailed in .

B. High-Resolution Mass Spectrometry (HRMS)

The "Why": While CHNS gives bulk percentages, HRMS provides the exact mass of the intact molecule, allowing researchers to distinguish C17H18O2S from isobaric interferences. Mechanistic Choice: We rely heavily on the relative isotopic abundances (M+1 and M+2 peaks). Sulfur has a highly distinct 34S natural isotopic abundance (~4.25%). By analyzing the M+2 profile, the presence of the sulfur atom is unambiguously confirmed, which is critical for elemental composition determination[2][3] according to standards published in . Furthermore, a continuous "lock mass" (e.g., Leucine Enkephalin) is infused during acquisition. This corrects for real-time temperature drifts in the Time-of-Flight (TOF) tube, guaranteeing sub-ppm mass accuracy.

C. Quantitative 1H NMR (qNMR)

The "Why": Chromatographic purity (HPLC-UV) often overestimates purity by failing to detect non-chromophoric impurities (like water or inorganic salts). qNMR provides an absolute mass fraction (purity) because the integral of an NMR peak is directly proportional to the number of nuclei, requiring no reference standard of the analyte itself[4][5] as demonstrated in . Mechanistic Choice: Maleic acid is chosen as the internal calibrant because its sharp singlet at δ 6.26 ppm in DMSO-d6 sits in a clear spectral window, avoiding overlap with the target compound's aromatic (δ 6.8-8.0 ppm) and aliphatic (δ 1.2-3.5 ppm) signals. A long relaxation delay (D1 > 30s) is strictly enforced to ensure all protons fully return to equilibrium (≥5×T1) before the next pulse, preventing signal saturation and integration errors[6].

Experimental Methodologies (Self-Validating Protocols)

Every protocol must operate as a self-validating system to ensure trustworthiness.

Protocol A: Dynamic Flash Combustion (CHNS)
  • System Calibration: Run an empty tin capsule to establish the baseline blank. Follow with a certified sulfanilamide standard. Validation Gate: The run is only authorized if the standard's measured C, H, N, and S values fall within ±0.3% (absolute) of its theoretical composition[7].

  • Sample Prep: Accurately weigh 2.0 - 3.0 mg of the target compound into a tin capsule using a microbalance (readability 0.001 mg). Fold and seal tightly.

  • Combustion: Drop the capsule into the 1000°C combustion reactor under a pulse of pure O2 gas.

  • Detection: Pass the resulting gases (CO2, H2O, SO2) through a reduction column to remove excess oxygen, separate them via a GC column, and quantify using a Thermal Conductivity Detector (TCD).

Protocol B: HRMS (ESI-TOF)
  • Sample Prep: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 µg/mL. Add 0.1% Formic Acid to promote ionization.

  • Lock Mass Setup: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference sprayer. Validation Gate: Mass error of the lock mass must remain <1 ppm throughout the run.

  • Acquisition: Acquire data in positive electrospray ionization (ESI+) mode.

  • Data Processing: Extract the [M+H]+ peak. Validation Gate: The software's Profile Generation Model (PGM) must yield an isotopic pattern fit score of >95% when comparing the experimental M, M+1, and M+2 peaks against the theoretical C17H18O2S profile[3].

Protocol C: Absolute Purity via qNMR
  • Co-Weighing: Accurately weigh ~10.0 mg of the sample and ~5.0 mg of the SI-traceable Maleic Acid internal standard into the same vial.

  • Dissolution: Dissolve completely in 0.6 mL of DMSO-d6 and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire 1H NMR spectra using a 90° excitation pulse, 64k data points, and a relaxation delay (D1) of 30 seconds.

  • Calculation: Integrate the maleic acid singlet (δ 6.26, 2H) and a distinct, baseline-resolved signal from the target compound (e.g., the methoxy singlet at ~3.8 ppm, 3H). Calculate absolute purity using the 100% mass balance equation. Validation Gate: Triplicate independent preparations must yield a Relative Standard Deviation (RSD) of <1.0%[8].

Data Presentation & Performance Comparison

Table 2: Experimental Data Comparison (Simulated High-Purity Batch)

Technique Target Parameter Theoretical/Expected Experimental Result Deviation/Error
CHNS % Carbon 71.30% 71.15% -0.15%
CHNS % Sulfur 11.19% 11.08% -0.11%
HRMS Exact Mass [M+H]+ 287.1096 Da 287.1102 Da +2.0 ppm

| qNMR | Absolute Purity | ≥ 99.0% | 99.4% ± 0.2% | N/A |

Table 3: Performance Matrix of Analytical Alternatives

Feature CHNS Combustion HRMS (ESI-TOF) qNMR (1H)
Primary Output Bulk elemental mass % Exact mass & isotopic formula Absolute mass fraction (purity)
Sample Requirement 2 - 5 mg < 1 mg 10 - 20 mg
Destructive? Yes Yes No (Sample can be recovered)
Reference Standard Universal (e.g., Sulfanilamide) Internal Lock Mass Internal Calibrant (e.g., Maleic Acid)
Throughput High (~10 mins/sample) High (~5 mins/sample) Medium (~15-30 mins/sample)

| Specific Limitation | Cannot detect structural isomers | Cannot determine absolute purity | Requires non-overlapping signals |

Decision Matrix for Drug Development Professionals
  • Choose CHNS when you need rapid, cost-effective batch-to-batch consistency checks or need to rule out bulk inorganic/moisture contamination that lowers the overall carbon/sulfur mass percentages.

  • Choose HRMS during early-stage synthesis or degradation studies where confirming the exact molecular formula and ruling out desulfurization or oxidation (e.g., sulfoxide formation) is the primary goal.

  • Choose qNMR when preparing reference standards (CRMs) or submitting regulatory filings (IND/NDA) where absolute, SI-traceable purity quantification is legally required without relying on a pre-existing standard of the compound itself.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry (ACS), 2014.[Link]

  • Grange, A. H., et al. "Determination of Elemental Compositions from Mass Peak Profiles of the Molecular Ion (M) and the M + 1 and M + 2 Ions." Analytical Chemistry (ACS), 1996.[Link]

  • Elementar. "Elemental analysis: operation & applications." Elementar Application Guides.[Link]

  • Fraunhofer IFAM. "Elemental Analysis (CHNS, ONH) - Precise material analysis." Fraunhofer Institute for Manufacturing Technology and Advanced Materials.[Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." ResolveMass Technical Articles.[Link]

Sources

Safety Operating Guide

3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for 3-(2-Methoxyphenyl)-4'-thiomethylpropiophenone , a specialized organic research intermediate.[1]

Given the specific functional groups (aryl ketone, thioether, and methoxy-substituted aromatic ring), this compound requires a disposal strategy that mitigates risks associated with organic sulfides (potential odor/toxicity) and environmental persistence .[1]

Executive Summary
  • Waste Classification: Non-Halogenated Organic Waste (High BTU).

  • Primary Hazard: Organic Sulfide (Thioether) – Potential stench and incompatibility with strong oxidizers.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Prohibited: Do NOT dispose of down the drain or in municipal trash. Do NOT mix with oxidizing acids (Nitric, Perchloric) due to exothermic sulfoxide formation.[1]

Chemical Profile & Hazard Identification

Before disposal, the chemical nature of the substance dictates the waste stream.[1]

FeatureDescriptionDisposal Implication
Functional Groups Aryl Ketone, Thioether (-SMe), Ether (-OMe)Classify as Organic Solvent/Solid Waste .[1]
Reactivity Stable; Thioether group is sensitive to oxidation.Segregate from Oxidizers to prevent heat generation or byproduct formation.
Physical State Likely Solid or Viscous Oil (MW ~286 g/mol ).Dispose of in solid waste drums or dissolve in compatible solvent for liquid waste.
Odor Potential sulfurous/garlic odor (characteristic of sulfides).Use "Stench" protocols if odor is detectable.
Pre-Disposal Stabilization & Segregation

Proper segregation is the single most critical step to prevent laboratory accidents during waste storage.

A. Incompatibility Check
  • Oxidizers: NEVER mix this compound with strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).[1] The sulfide (-SMe) group can be rapidly oxidized to a sulfoxide or sulfone, a reaction that can be uncontrollably exothermic.[1]

  • Halogens: Keep separate from halogenated waste (Chloroform, DCM) unless your facility combines all organics.[1] Segregation reduces disposal costs and complies with "Non-Halogenated" incineration streams.

B. Decision Logic: Waste Stream Selection

Use the following decision tree to determine the correct waste container.

WasteSegregation Start Start: this compound StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid BinSolid Container A: Hazardous Solid Waste (Label: Organic Debris) Solid->BinSolid SolventCheck Is it dissolved in Halogenated Solvents? (e.g., DCM, Chloroform) Liquid->SolventCheck BinHalo Container B: Halogenated Organic Waste SolventCheck->BinHalo Yes BinNonHalo Container C: Non-Halogenated Organic Waste SolventCheck->BinNonHalo No (e.g., Acetone, EtOH)

Figure 1: Decision logic for segregating this compound waste.

Detailed Disposal Workflow
Step 1: Containment & Packaging
  • Solids: Collect pure solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.

    • Expert Tip: If the compound has a noticeable sulfur odor, double-bag the waste in thick polyethylene bags (Ziploc type) before placing it in the rigid container to contain the smell.[1]

  • Liquids (Solutions): Collect in a standard solvent waste carboy (HDPE or Glass). Ensure the cap is vented if there is any risk of off-gassing, though this is unlikely for this stable ketone.[1]

Step 2: Labeling (RCRA Compliance)

Every container must be labeled immediately upon the first addition of waste.

  • Chemical Name: Write out the full name: this compound. Do not use abbreviations or chemical formulas alone.

  • Hazard Checkboxes: Check "Toxic" and "Irritant" . If dissolved in flammable solvents, check "Ignitable" .[1]

Step 3: Storage
  • Store in a Satellite Accumulation Area (SAA) at or near the point of generation.

  • Ensure secondary containment (a plastic tray) is used to capture potential leaks.

  • Time Limit: Move to the central waste storage area within 6 months (or per local institutional policy).

Step 4: Final Destruction
  • Method: The only acceptable destruction method for this compound is High-Temperature Incineration with flue gas scrubbing.

    • Mechanism:[2] Incineration ensures the complete oxidation of the aromatic rings and the conversion of the sulfur content into SO₂, which is captured by the scrubber system.

  • Contractor: Hand off to a licensed hazardous waste transporter (e.g., Veolia, Clean Harbors, Triumvirate).[1]

Emergency Procedures (Spills)

In the event of a spill, rapid containment is necessary to prevent environmental contamination.[1]

ScenarioProtocol
Minor Spill (< 10g) 1. Wear PPE (Nitrile gloves, lab coat, safety glasses).2.[1][3] Absorb liquid with vermiculite or paper towels; sweep up solids carefully to avoid dust.3. Clean surface with soap and water.4.[2][4][5] Place all debris in Hazardous Solid Waste .
Major Spill (> 100g) 1. Evacuate the immediate area.2. Ventilate the room (fume hood on max).3. Contact EHS (Environmental Health & Safety).4. Use a spill kit with organic absorbents.
Skin Contact Wash immediately with soap and water for 15 minutes. The lipophilic nature of the ketone requires soap to remove effectively.
Regulatory & Compliance Context
  • EPA RCRA Status: This specific compound is likely not a "Listed" waste (P or U list) unless specified by a unique synthesis permit. Therefore, it defaults to a Characteristic Waste if ignitable, or simply Non-Regulated Hazardous Waste requiring incineration.[1]

  • Waste Code Assignment:

    • If pure/solid: Assign institutional code for "Non-Regulated Organic Solid."

    • If in flammable solvent (Acetone/Methanol): Assign D001 (Ignitable).

  • Sewer Ban: Under 40 CFR 403.5, discharge of organic chemicals that may cause toxic fumes or pass through treatment plants is prohibited.[1] Zero discharge to sewer.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5][7] Laboratory Safety Guidance. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.